molecular formula C61H57N4O8P B15556769 Perylene dU phosphoramidite

Perylene dU phosphoramidite

Número de catálogo: B15556769
Peso molecular: 1005.1 g/mol
Clave InChI: ONJKXHBAUKBXDW-IRWZCRFQSA-N
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Descripción

Perylene dU phosphoramidite is a useful research compound. Its molecular formula is C61H57N4O8P and its molecular weight is 1005.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C61H57N4O8P

Peso molecular

1005.1 g/mol

Nombre IUPAC

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-perylen-3-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C61H57N4O8P/c1-39(2)65(40(3)4)74(71-35-13-34-62)73-54-36-56(72-55(54)38-70-61(44-16-8-7-9-17-44,45-25-29-47(68-5)30-26-45)46-27-31-48(69-6)32-28-46)64-37-43(59(66)63-60(64)67)23-22-41-24-33-53-51-20-11-15-42-14-10-19-50(57(42)51)52-21-12-18-49(41)58(52)53/h7-12,14-21,24-33,37,39-40,54-56H,13,35-36,38H2,1-6H3,(H,63,66,67)/t54-,55+,56+,74?/m0/s1

Clave InChI

ONJKXHBAUKBXDW-IRWZCRFQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Perylene dU Phosphoramidite: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perylene (B46583) dU phosphoramidite (B1245037), a key fluorescent building block for the synthesis of modified oligonucleotides. It details its chemical structure, photophysical and chemical properties, and its applications in research and drug development, with a focus on experimental protocols and data presentation.

Chemical Structure and Core Properties

Perylene dU phosphoramidite is a modified deoxyuridine nucleoside phosphoramidite that incorporates the polycyclic aromatic hydrocarbon perylene. The perylene moiety is covalently attached to the 5-position of the deoxyuridine base via a rigid triple bond.[1] This linkage creates an electronically coupled system that is highly sensitive to its microenvironment, particularly to base pairing events within a DNA duplex.[1][2]

The phosphoramidite group at the 3'-position enables the direct incorporation of the perylene-modified nucleoside into a growing oligonucleotide chain during standard solid-phase automated DNA synthesis.[1]

General Properties
PropertyValueReference
Appearance Orange solid[1]
Molecular Formula C61H57N4O8P[1]
Molecular Weight 1005.1 g/mol [1]
CAS Number 908117-78-2[1]
Solubility Good in dichloromethane (B109758) and acetonitrile[1]
Storage Conditions -20°C in the dark, desiccated[1]
Photophysical Properties

Perylene is renowned for its exceptional photostability and high fluorescence quantum yield, approaching unity.[1] These properties make it an excellent fluorescent probe for a variety of applications.

PropertyValueReference
Absorption Maxima (λabs) 252 nm, 408 nm, 435 nm[1]
Molar Extinction Coefficient (ε) 36,000 L·mol⁻¹·cm⁻¹[1]
Emission Maxima (λem) 439 nm, 467 nm[1]
Fluorescence Quantum Yield (ΦF) 1.0[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the key steps of Sonogashira coupling to attach the perylene moiety to the deoxyuridine base, followed by phosphitylation to introduce the reactive phosphoramidite group.

Step 1: Sonogashira Coupling of 3-Ethynylperylene (B1664134) with 5-Iodo-2'-deoxyuridine

This reaction forms the core structure of the modified nucleoside.

  • Reactants:

    • 3-Ethynylperylene

    • 5-Iodo-2'-deoxyuridine

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine (B128534) or diisopropylethylamine)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure (General):

    • Dissolve 5-iodo-2'-deoxyuridine and 3-ethynylperylene in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or HPLC).

    • Upon completion, quench the reaction and purify the product, 5-(perylen-3-ylethynyl)-2'-deoxyuridine, using column chromatography.

Step 2: Phosphitylation of 5-(Perylen-3-ylethynyl)-2'-deoxyuridine

This step introduces the phosphoramidite moiety, making the molecule ready for oligonucleotide synthesis.

  • Reactants:

    • 5-(Perylen-3-ylethynyl)-2'-deoxyuridine (with 5'-OH protected, typically with a dimethoxytrityl (DMT) group)

    • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

    • A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

    • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Procedure (General):

    • Dissolve the 5'-DMT-protected 5-(perylen-3-ylethynyl)-2'-deoxyuridine in the anhydrous solvent under an inert atmosphere.

    • Add the non-nucleophilic base, followed by the dropwise addition of the phosphitylating agent at a reduced temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by ³¹P NMR or TLC).

    • Quench the reaction and purify the final this compound product using column chromatography, ensuring anhydrous conditions are maintained throughout.

Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

This compound is readily incorporated into synthetic DNA strands using standard automated DNA synthesizers.

  • Materials:

    • This compound dissolved in anhydrous acetonitrile.

    • Standard DNA phosphoramidites (dA, dC, dG, T).

    • Solid support (e.g., CPG) with the initial nucleoside attached.

    • Standard reagents for oligonucleotide synthesis (activator, capping, oxidation, and deblocking solutions).

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the this compound with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time of 6 minutes is recommended for efficient incorporation.[2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using standard deprotection methods, typically with aqueous ammonia. This compound does not require special deprotection conditions.[1][2]

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a valuable tool in various research and development areas.

Mismatch Detection

The fluorescence of the perylene moiety is highly sensitive to its local environment. When incorporated into a DNA probe, the fluorescence intensity can change significantly upon hybridization to a target sequence. This sensitivity is particularly pronounced for single-base mismatches, making perylene-labeled oligonucleotides effective probes for genotyping and mutation analysis.[1][2] The electronic coupling between the perylene and the deoxyuridine base allows for the discrimination between perfectly matched and mismatched target sequences.[1][2]

Probes for Diagnostics and Molecular Biology

Oligonucleotides labeled with perylene can be used as fluorescent probes in a variety of molecular biology applications, including:

  • Fluorescence in situ hybridization (FISH)

  • Real-time PCR

  • Microarray-based assays

The high quantum yield and photostability of perylene provide for bright and robust signals in these applications.

Drug Development

In the context of drug development, particularly for antisense oligonucleotides and siRNAs, the incorporation of fluorescent labels like perylene can aid in:

  • Studying the cellular uptake and intracellular trafficking of oligonucleotide therapeutics.

  • Investigating the mechanism of action and binding to target mRNA.

  • Developing diagnostic assays related to the therapeutic target.

Visualizations

cluster_synthesis Synthesis of this compound 3-Ethynylperylene 3-Ethynylperylene Sonogashira Coupling Sonogashira Coupling 3-Ethynylperylene->Sonogashira Coupling 5-Iodo-2'-deoxyuridine 5-Iodo-2'-deoxyuridine 5-Iodo-2'-deoxyuridine->Sonogashira Coupling 5-(Perylen-3-ylethynyl)-2'-deoxyuridine 5-(Perylen-3-ylethynyl)-2'-deoxyuridine Sonogashira Coupling->5-(Perylen-3-ylethynyl)-2'-deoxyuridine Phosphitylation Phosphitylation 5-(Perylen-3-ylethynyl)-2'-deoxyuridine->Phosphitylation This compound This compound Phosphitylation->this compound cluster_workflow Incorporation into Oligonucleotides Start Start Deblocking (DMT Removal) Deblocking (DMT Removal) Start->Deblocking (DMT Removal) Coupling Coupling Deblocking (DMT Removal)->Coupling Capping Capping Coupling->Capping Perylene_dU_Phosphoramidite Perylene dU Phosphoramidite Oxidation Oxidation Capping->Oxidation Repeat Cycle Repeat Cycle Oxidation->Repeat Cycle Repeat Cycle->Deblocking (DMT Removal) n-1 times Cleavage & Deprotection Cleavage & Deprotection Repeat Cycle->Cleavage & Deprotection End Purification Purification Cleavage & Deprotection->Purification Labeled Oligonucleotide Labeled Oligonucleotide Purification->Labeled Oligonucleotide Perylene_dU_Phosphoramidrite Perylene_dU_Phosphoramidrite Perylene_dU_Phosphoramidrite->Coupling

References

A Technical Guide to the Synthesis and Application of Perylene dU Phosphoramidite for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of perylene (B46583) dU phosphoramidite (B1245037) and its application in the fluorescent labeling of oligonucleotides. Perylene, a polycyclic aromatic hydrocarbon, is a valuable fluorophore for biological applications due to its high quantum yield, photostability, and sensitivity to its microenvironment. This guide details the chemical synthesis of the perylene-modified deoxyuridine phosphoramidite, its incorporation into oligonucleotides using automated solid-phase synthesis, and the photophysical properties of the resulting labeled probes.

Synthesis of Perylene dU Phosphoramidite

The synthesis of this compound is a multi-step process that involves the attachment of a perylene moiety to the 5-position of 2'-deoxyuridine, followed by the protection of the 5'-hydroxyl group and the final phosphitylation of the 3'-hydroxyl group. A common and effective method for linking the perylene to the deoxyuridine is through a Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 5'-(Dimethoxytrityl)-5-(perylen-3-ylethynyl)-2'-deoxyuridine

Materials:

  • 5-Iodo-2'-deoxyuridine

  • 3-Ethynylperylene (B1664134)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine (B92270), anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried, argon-purged flask, dissolve 5-iodo-2'-deoxyuridine (1 equivalent) and 3-ethynylperylene (1.2 equivalents) in a mixture of anhydrous DMF and TEA (4:1 v/v).

    • Add Pd₂(dba)₃ (0.05 equivalents), AsPh₃ (0.2 equivalents), and CuI (0.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-(perylen-3-ylethynyl)-2'-deoxyuridine.

  • 5'-Hydroxyl Protection:

    • Dry the synthesized 5-(perylen-3-ylethynyl)-2'-deoxyuridine by co-evaporation with anhydrous pyridine.

    • Dissolve the dried product in anhydrous pyridine and add DMT-Cl (1.2 equivalents) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Quench the reaction with methanol (B129727) and concentrate the mixture.

    • Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the product by silica gel column chromatography to obtain 5'-(Dimethoxytrityl)-5-(perylen-3-ylethynyl)-2'-deoxyuridine.

Experimental Protocol: Phosphitylation of 5'-(Dimethoxytrityl)-5-(perylen-3-ylethynyl)-2'-deoxyuridine

Materials:

  • 5'-(Dimethoxytrityl)-5-(perylen-3-ylethynyl)-2'-deoxyuridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • N,N-Diisopropylethylamine (DIPEA) or 1H-Tetrazole

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (B52724), anhydrous

Procedure:

  • Phosphitylation:

    • In a flame-dried, argon-purged flask, dissolve 5'-(Dimethoxytrityl)-5-(perylen-3-ylethynyl)-2'-deoxyuridine (1 equivalent) in anhydrous DCM.

    • Add DIPEA (2 equivalents).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) at 0°C.

    • Stir the reaction under an argon atmosphere at room temperature for 2-4 hours.

    • Alternatively, using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 equivalents) and an activator like 1H-tetrazole (0.5 equivalents) in anhydrous acetonitrile can also be employed.

    • Quench the reaction with an appropriate agent (e.g., methanol).

    • Purify the crude product by precipitation in cold hexane (B92381) or by silica gel chromatography to yield the final this compound.

Diagram of the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: 5'-Hydroxyl Protection cluster_step3 Step 3: Phosphitylation dU_I 5-Iodo-2'-deoxyuridine Coupling Pd₂(dba)₃, AsPh₃, CuI, TEA, DMF dU_I->Coupling Perylene_alkyne 3-Ethynylperylene Perylene_alkyne->Coupling Perylene_dU 5-(Perylen-3-ylethynyl)-2'-deoxyuridine Coupling->Perylene_dU DMT_Cl DMT-Cl, Pyridine Perylene_dU->DMT_Cl DMT_Perylene_dU 5'-DMT-5-(Perylen-3-ylethynyl)-2'-deoxyuridine DMT_Cl->DMT_Perylene_dU Phosphitylation_reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM DMT_Perylene_dU->Phosphitylation_reagent Final_Product This compound Phosphitylation_reagent->Final_Product Oligo_Labeling cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Initiation: First Nucleoside on Solid Support Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling with this compound Detritylation->Coupling Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongation Repeat Cycle for Desired Length Oxidation->Elongation Elongation->Detritylation Cleavage Cleavage from Solid Support Elongation->Cleavage Deprotection Deprotection of Bases and Phosphate Cleavage->Deprotection Purification Purification (HPLC or PAGE) Deprotection->Purification Final_Oligo Purified Perylene-Labeled Oligonucleotide Purification->Final_Oligo

Spectral Properties of Perylene-Modified Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of fluorescent probes into oligonucleotides has revolutionized molecular biology and diagnostics. Among the various fluorophores, perylene (B46583) and its derivatives have emerged as powerful tools due to their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and a large Stokes shift. This technical guide provides a comprehensive overview of the spectral properties of perylene-modified oligonucleotides, detailing their synthesis, characterization, and applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, materials science, and drug development.

Core Spectral Properties

Perylene-modified oligonucleotides exhibit distinct spectral characteristics that are highly sensitive to their local environment. These properties are fundamental to their application as probes for nucleic acid detection and structural analysis.

Absorption and Emission

Perylene-modified oligonucleotides typically display absorption maxima in the blue region of the visible spectrum, generally between 400 and 450 nm.[1] Upon excitation at these wavelengths, they emit strong fluorescence in the blue-green to green region, with emission maxima typically ranging from 450 to 500 nm.[2] The exact absorption and emission wavelengths can be influenced by the specific perylene derivative used, the point of attachment to the oligonucleotide, and the surrounding microenvironment.[3]

Fluorescence Quantum Yield

A key advantage of perylene as a fluorescent label is its high intrinsic fluorescence quantum yield, which can be close to unity in organic solvents.[4] When attached to an oligonucleotide, the quantum yield can be modulated by several factors. In the single-stranded state, the fluorescence of perylene can be quenched by interactions with adjacent nucleobases, particularly guanine.[2] However, upon hybridization with a complementary strand to form a duplex, the perylene moiety is often forced into a more rigid and protected environment within the DNA grooves, leading to a significant increase in its fluorescence quantum yield.[2][3] This hybridization-induced fluorescence enhancement is a cornerstone of many detection assays.[3]

Fluorescence Lifetime

The fluorescence lifetime of perylene-modified oligonucleotides is another important parameter that can provide insights into their local environment and interactions. The lifetime is typically in the nanosecond range and can be influenced by factors such as quenching and energy transfer processes.

Data Presentation: Spectral Properties of Perylene-Modified Oligonucleotides

The following tables summarize the key quantitative spectral data for perylene and its oligonucleotide conjugates as reported in the literature.

Table 1: Spectroscopic Properties of Perylene

PropertyValueSolventReference
Absorption Maximum (λabs)436 nmCyclohexane[5]
Molar Extinction Coefficient (ε)38,500 cm-1M-1Cyclohexane[6]
Emission Maximum (λem)467 nmCyclohexane[5]
Fluorescence Quantum Yield (ΦF)0.94Cyclohexane[6]
Fluorescence Lifetime (τ)~4 nsToluene[5]

Table 2: Fluorescence Quantum Yields of Perylene-Modified Oligonucleotides

Oligonucleotide StateFluorescence Quantum Yield (ΦF)ConditionsReference
Perylene-LNA monomer0.67-[2]
Single-stranded oligonucleotide with three perylene-LNA monomers0.03 - 0.04Quenched state[2]
Hybridized duplex with perylene-LNA modified strand0.20 - 0.25Hybridized to DNA/RNA complements[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of perylene-modified oligonucleotides.

Synthesis of Perylene-Modified Oligonucleotides via Solid-Phase Phosphoramidite (B1245037) Chemistry

The synthesis of oligonucleotides is most commonly performed using automated solid-phase synthesis based on phosphoramidite chemistry.[7] To incorporate a perylene modification, a perylene-derivatized phosphoramidite building block is required.

Materials:

  • Perylene phosphoramidite (custom synthesis or commercially available)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support (pre-loaded with the first nucleoside or a universal linker)[8][]

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the perylene phosphoramidite and standard nucleoside phosphoramidites in anhydrous acetonitrile to the recommended concentration for the synthesizer. Install the reagents on the automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: The perylene phosphoramidite (or a standard nucleoside phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support and the protecting groups from the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours).

  • Purification: The crude perylene-modified oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).[10][11][12][13] Reverse-phase HPLC is often effective for separating the hydrophobic perylene-containing product from unlabeled failure sequences.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known quantum yield.[14][15][16][17]

Materials:

  • Perylene-modified oligonucleotide solution of known absorbance

  • Quantum yield standard solution with known ΦF (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of both the perylene-modified oligonucleotide (sample) and the quantum yield standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear, and the slope of each line should be determined.

  • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (ηsample2 / ηstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

UV-Vis Thermal Denaturation Analysis (Melting Curve Analysis)

Thermal denaturation is used to determine the melting temperature (Tm) of the oligonucleotide duplex, which provides information about its stability.[18][19][20][21][22]

Materials:

  • Perylene-modified oligonucleotide and its complementary strand

  • Annealing buffer (e.g., phosphate buffer with NaCl)

  • UV-Vis spectrophotometer equipped with a Peltier temperature controller

  • Quartz cuvette

Procedure:

  • Prepare a solution of the perylene-modified oligonucleotide and its complementary strand in the annealing buffer at a known concentration.

  • Anneal the duplex by heating the solution to a temperature above the expected Tm (e.g., 95°C) for a few minutes, followed by slow cooling to room temperature.

  • Place the cuvette containing the annealed duplex in the spectrophotometer.

  • Record the absorbance at 260 nm as a function of temperature. The temperature should be ramped up slowly (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Plot the absorbance at 260 nm versus temperature. The resulting curve is the melting curve.

  • Determine the melting temperature (Tm) , which is the temperature at which 50% of the duplex has dissociated into single strands. The Tm is typically determined from the maximum of the first derivative of the melting curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The unique spectral properties of perylene-modified oligonucleotides enable their use in a variety of sophisticated molecular assays. The following diagrams, generated using the DOT language, illustrate some of these key applications.

experimental_workflow_solid_phase_synthesis cluster_synthesis Solid-Phase Oligonucleotide Synthesis start CPG Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Perylene-Phosphoramidite) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat Add next nucleotide repeat->detritylation cleavage Cleavage & Deprotection repeat->cleavage purification HPLC Purification cleavage->purification product Perylene-Modified Oligonucleotide purification->product

Caption: Workflow for the solid-phase synthesis of perylene-modified oligonucleotides.

fret_hybridization_assay cluster_assay FRET-Based Hybridization Assay unhybridized Unhybridized State: Donor & Acceptor Probes Separate target Target Nucleic Acid Sequence unhybridized->target no_fret No FRET Donor Emission Only unhybridized->no_fret hybridized Hybridized State: Probes Bind to Target in Proximity target->hybridized fret Förster Resonance Energy Transfer (FRET) Donor Excitation -> Acceptor Emission hybridized->fret detection Detection of Acceptor Emission fret->detection

Caption: Principle of a FRET-based hybridization assay using fluorescently labeled probes.

dna_biosensor_workflow cluster_biosensor Electrochemical DNA Biosensor Workflow electrode Electrode Surface immobilization 1. Immobilization of Perylene-labeled Capture Probe electrode->immobilization hybridization 2. Hybridization with Target DNA immobilization->hybridization no_target No Target DNA Present Basal Signal immobilization->no_target target_present Target DNA Present Signal Change hybridization->target_present signal_generation 3. Electrochemical Signal Generation detection 4. Signal Detection & Quantification no_target->detection target_present->detection

Caption: Workflow of an electrochemical DNA biosensor using a perylene-labeled probe.

Conclusion

Perylene-modified oligonucleotides are versatile and powerful tools for a wide range of applications in research and diagnostics. Their excellent spectral properties, particularly their high quantum yield and sensitivity to hybridization, make them ideal probes for nucleic acid detection. This guide has provided an in-depth overview of their spectral characteristics, along with detailed experimental protocols for their synthesis and analysis. The provided diagrams illustrate their application in key technologies such as FRET and biosensing. By understanding and harnessing the unique properties of these fluorescently labeled oligonucleotides, researchers can continue to develop innovative and sensitive methods for exploring the world of nucleic acids.

References

Perylene as a Fluorescent DNA Base Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying nucleic acids. Among the diverse palette of available fluorophores, perylene (B46583) stands out due to its exceptional photophysical properties, including a high fluorescence quantum yield, significant photostability, and a large Stokes shift. When incorporated into a DNA sequence as a base analog, perylene offers a minimally perturbative yet highly sensitive reporter for a wide range of biological phenomena. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an ideal probe for monitoring DNA hybridization, detecting single nucleotide polymorphisms (SNPs), and studying DNA-protein interactions. This technical guide provides a comprehensive overview of perylene as a fluorescent DNA base analog, detailing its synthesis, photophysical characteristics, and applications, complete with experimental protocols and data presented for practical use by researchers in the field.

Core Concepts: The Power of a Fluorescent Base Analog

Unlike external labels that are attached to the DNA backbone or termini, fluorescent base analogs are integrated directly into the DNA helix, replacing a natural nucleobase. This positioning provides a more intimate and accurate report of the local helical environment with minimal disruption to the overall DNA structure. Perylene's utility as a base analog stems from several key characteristics:

  • Environmental Sensitivity: The fluorescence emission of perylene is highly dependent on its stacking interactions with neighboring bases. In a single-stranded oligonucleotide, the flexible backbone allows for quenching of perylene's fluorescence by adjacent nucleobases. Upon hybridization with a complementary strand, the rigid double helix structure alters the stacking, leading to a significant change in fluorescence intensity—a phenomenon often referred to as a "light-up" or "light-off" response.

  • High Quantum Yield: Perylene inherently possesses a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light, leading to bright signals and high sensitivity in detection assays.[1][2][3]

  • Photostability: Perylene exhibits excellent resistance to photobleaching, allowing for prolonged or repeated measurements without significant signal degradation.[1][2]

  • FRET Applications: Perylene can serve as an efficient donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs, enabling the study of conformational changes and intermolecular distances in DNA and DNA-protein complexes.[4][5][6]

Synthesis of Perylene-Modified Oligonucleotides

The incorporation of a perylene moiety into a DNA strand is achieved during solid-phase oligonucleotide synthesis using a perylene-derivatized phosphoramidite (B1245037) monomer. This monomer is added in the desired position within the sequence just like the standard A, T, C, and G phosphoramidites.

Experimental Protocol: Solid-Phase Synthesis of a Perylene-Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing a perylene-modified deoxyuridine (PedU) using an automated DNA synthesizer.

1. Preparation of the Perylene Phosphoramidite:

  • The synthesis of the perylene phosphoramidite monomer is a multi-step organic synthesis process, typically starting from perylene-3-carbaldehyde. The perylene moiety is coupled to a linker, which is then attached to the 5-position of a deoxyuridine nucleoside. The final step involves phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite. For detailed organic synthesis procedures, refer to specialized literature.

2. Automated DNA Synthesis:

  • Instrumentation: An automated solid-phase oligonucleotide synthesizer (e.g., ÄKTA oligopilot plus).

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside of the sequence.

  • Reagents:

    • Standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile.

    • Perylene-dU phosphoramidite in anhydrous acetonitrile.

    • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

    • Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF).

    • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Detritylation (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by washing with the deblocking solution.

    • Coupling: The perylene phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiencies are typically monitored by measuring the absorbance of the released DMT cation and should be around 98-99%.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups on the phosphate backbone and the nucleobases are removed.

  • Reagent: Concentrated aqueous ammonia (B1221849) (32%).

  • Procedure: The solid support is incubated in the ammonia solution at 55°C for 12 hours.[7]

4. Purification:

  • The crude oligonucleotide solution is purified to remove truncated sequences and other impurities.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides.

  • Instrumentation: HPLC system with a C18 column.

  • Elution Buffers:

    • Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.

    • Buffer B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes at a flow rate of 4 mL/min is a typical starting point. The gradient may need to be optimized based on the hydrophobicity of the perylene-modified oligonucleotide.[8]

  • The collected fractions containing the pure product are lyophilized.

5. Characterization:

  • The purity and identity of the final product are confirmed.

  • Methods:

    • UV-Vis Spectroscopy: To determine the concentration and confirm the presence of both the DNA (absorbance at 260 nm) and the perylene moiety (characteristic absorbance peaks around 410 nm and 436 nm).[9]

    • Mass Spectrometry (e.g., MALDI-TOF): To verify the molecular weight of the synthesized oligonucleotide.

Photophysical Properties of Perylene in DNA

The fluorescence properties of perylene are significantly influenced by its incorporation into a DNA duplex. Understanding these properties is crucial for designing and interpreting experiments.

PropertyValue/ObservationConditionsReference(s)
Molar Extinction Coefficient (ε) ~38,500 cm⁻¹M⁻¹ at 435.8 nmCyclohexane[3]
~51,200 M⁻¹cm⁻¹ at 500 nm (for a Perylene Monoimide Diester)THF[10]
Absorption Maxima (λ_abs) 410 nm, 436 nmTHF (for perylene precursor)[9]
~426 nm (for Perylene-dU)Aqueous Buffer[4]
Emission Maximum (λ_em) ~459 nmIn DNA duplex[4]
Fluorescence Quantum Yield (Φ_F) 0.94Cyclohexane[3]
0.67 (monomer)-[1]
0.03 - 0.04 (single-stranded oligonucleotide with three perylene monomers)Quenched state[1]
0.20 - 0.25 (hybridized to DNA/RNA complement)Enhanced state[1]
Fluorescence Lifetime (τ) ~3 ns (for Perylene Orange)-[11][12]
Förster Radius (R₀) for FRET 22.3 Å (with Pyrene as donor)In DNA duplex[4]

Applications and Experimental Protocols

Perylene's unique photophysical properties make it a versatile tool for a variety of applications in DNA research.

DNA Hybridization and SNP Detection

The change in fluorescence upon hybridization is a powerful tool for detecting specific DNA or RNA sequences. This principle can also be used to detect single nucleotide polymorphisms (SNPs), as a mismatch in the target sequence can disrupt the duplex structure and lead to a different fluorescence response compared to a perfectly matched sequence.

This protocol describes a typical experiment to monitor the hybridization of a perylene-labeled oligonucleotide probe to its complementary target DNA.

1. Reagents and Materials:

  • Perylene-labeled single-stranded DNA (ssDNA) probe.

  • Target ssDNA (complementary and mismatched sequences).

  • Hybridization Buffer: 10 mM Tris-HCl (pH 8.6), 50 mM KCl, 3 mM MgCl₂.[5]

  • Nuclease-free water.

  • Fluorometer or real-time PCR machine capable of fluorescence measurements.

2. Experimental Procedure:

  • Prepare Reactions: In a microplate or PCR tube, prepare the following reactions (e.g., in a 25 µL final volume):

    • Probe only (control).

    • Probe + complementary target DNA.

    • Probe + mismatched target DNA.

    • Typical concentrations: 200 nM probe and 200 nM target DNA.[5]

  • Hybridization:

    • Incubate the reactions at 95°C for 1 minute to denature any secondary structures.

    • Cool the reactions to 35°C for 2 minutes to allow for hybridization.[5]

  • Fluorescence Measurement:

    • Excite the perylene fluorophore at its absorption maximum (e.g., ~426 nm).

    • Measure the fluorescence emission at its emission maximum (e.g., ~459 nm).

    • Compare the fluorescence intensity of the hybridized samples to the probe-only control. A significant increase or decrease in fluorescence (depending on the probe design) indicates hybridization.

Hybridization_Assay cluster_0 Single-Stranded State cluster_1 Hybridized State ssDNA Perylene-labeled ssDNA Probe Quenched Fluorescence Quenched ssDNA->Quenched Flexible Backbone dsDNA Probe-Target dsDNA Duplex ssDNA->dsDNA Add Target DNA & Hybridize Enhanced Fluorescence Enhanced dsDNA->Enhanced Rigid Duplex

Perylene fluorescence change upon DNA hybridization.
DNA Melting Temperature (T_m) Analysis

The melting temperature (T_m) is the temperature at which 50% of double-stranded DNA has dissociated into single strands. T_m is a critical parameter for assessing the stability of a DNA duplex. Perylene-labeled probes can be used to monitor this process by recording the change in fluorescence as a function of temperature.

This protocol describes how to determine the T_m of a DNA duplex using a perylene-labeled probe.

1. Instrumentation:

  • A real-time PCR machine or a dedicated melt curve instrument equipped with a fluorometer.

2. Reagents and Materials:

  • Perylene-labeled ssDNA probe.

  • Complementary target ssDNA.

  • Melting Buffer: 10 mM Tris-HCl (pH 8.6), 50 mM KCl, 3 mM MgCl₂.[5]

3. Experimental Procedure:

  • Prepare the Hybridized Sample: Mix the perylene-labeled probe and the complementary target DNA in the melting buffer at equimolar concentrations (e.g., 200 nM each).

  • Initial Denaturation and Annealing:

    • Heat the sample to 95°C for 1 minute to ensure complete denaturation.

    • Cool the sample to 35°C for 2 minutes to allow for complete hybridization.[5]

  • Melting Curve Acquisition:

    • Slowly increase the temperature from a low temperature (e.g., 40°C) to a high temperature (e.g., 85°C) in small increments (e.g., 1°C per step).

    • Hold the temperature at each step for a short duration (e.g., 5 seconds) and record the fluorescence intensity.[5]

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence with respect to temperature (-d(Fluorescence)/dT) against the temperature.

    • The peak of this curve corresponds to the melting temperature (T_m).

Melting_Curve_Analysis cluster_workflow Workflow cluster_concept Concept Start Hybridized dsDNA (High Fluorescence) Heat Increase Temperature Start->Heat Measure Record Fluorescence Heat->Measure Plot Plot -d(F)/dT vs. T Measure->Plot Tm Determine T_m (Peak of the curve) Plot->Tm dsDNA dsDNA (Perylene Stacked, High Fluorescence) ssDNA ssDNA (Perylene Unstacked, Low Fluorescence) dsDNA->ssDNA Melting Transition DNA_Protein_Interaction cluster_unbound Unbound State cluster_bound Bound State Free_DNA Perylene-DNA (Fast Tumbling) Low_Anisotropy Low Anisotropy Free_DNA->Low_Anisotropy Bound_Complex Protein-DNA Complex (Slow Tumbling) Free_DNA->Bound_Complex + Protein High_Anisotropy High Anisotropy Bound_Complex->High_Anisotropy

References

Perylene dU phosphoramidite CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Perylene (B46583) dU phosphoramidite (B1245037) emerges as a powerful tool for the synthesis of fluorescently labeled oligonucleotides. Its unique photophysical properties make it particularly valuable for applications in diagnostics and the study of nucleic acid interactions. This guide provides an in-depth overview of its core technical aspects, including its chemical identity, supplier information, and a detailed look at its application in oligonucleotide synthesis and mismatch detection.

Core Compound Information

Perylene dU phosphoramidite is a modified deoxyuridine nucleoside carrying a perylene moiety. This polycyclic aromatic hydrocarbon is a highly photostable fluorophore with a quantum yield approaching unity. The electronic coupling between the perylene fluorophore and the deoxyuridine base makes its fluorescence sensitive to the local environment, particularly to base pairing.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 908117-78-2[1][2]
Molecular Formula C61H57N4O8P[1]
Appearance Orange solid
Solubility Good in dichloromethane (B109758) and acetonitrile[1][2]
Storage Conditions -20°C in the dark, desiccated[1]

Key Suppliers

Several reputable suppliers offer this compound for research and development purposes. These include:

  • Lumiprobe[1]

  • Glen Research[3]

  • Eurogentec[4]

  • AxisPharm[5]

  • Metkinen Chemistry[6]

Application in Oligonucleotide Synthesis

This compound is designed for seamless integration into standard automated oligonucleotide synthesis protocols using phosphoramidite chemistry. This method allows for the site-specific incorporation of the fluorescent-labeled nucleoside into a growing DNA or RNA chain.

Experimental Protocol: Automated Oligonucleotide Synthesis

The incorporation of this compound follows the standard cycle of phosphoramidite-based solid-phase oligonucleotide synthesis. No special handling, coupling, or deprotection conditions are generally required.

  • Deblocking (Detritylation): The first step involves the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound is activated with an activating agent, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for this compound is 6 minutes to ensure high coupling efficiency.[3]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This permanently blocks any failure sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide to be added to the oligonucleotide chain.

Oligo_Synthesis_Workflow start Solid Support with Initial Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (this compound + Activator) deblocking->coupling capping 3. Capping (Acetylation of Unreacted Sites) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation elongated Elongated Oligonucleotide oxidation->elongated Repeat Cycle for Each Nucleotide cleavage Cleavage from Support & Deprotection elongated->cleavage final_product Purified Perylene-labeled Oligonucleotide cleavage->final_product Mismatch_Detection_Pathway cluster_match Perfect Match cluster_mismatch Mismatch probe Perylene dU-labeled Oligonucleotide Probe hybridization_match Hybridization probe->hybridization_match hybridization_mismatch Hybridization probe->hybridization_mismatch target_match Perfectly Matched Target DNA/RNA target_match->hybridization_match target_mismatch Mismatched Target DNA/RNA target_mismatch->hybridization_mismatch duplex_match Stable Duplex Formation hybridization_match->duplex_match fluorescence_high High Fluorescence duplex_match->fluorescence_high duplex_mismatch Unstable Duplex (Local Distortion) hybridization_mismatch->duplex_mismatch fluorescence_low Fluorescence Quenching (Low Signal) duplex_mismatch->fluorescence_low

References

Stability and Storage of Perylene dU Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the stability and storage of Perylene (B46583) dU phosphoramidite (B1245037). Adherence to these guidelines is essential to ensure the integrity of the molecule and the successful synthesis of high-quality, perylene-labeled oligonucleotides for research, diagnostic, and therapeutic applications.

Perylene dU phosphoramidite is a specialized building block used in automated oligonucleotide synthesis to incorporate a fluorescent perylene moiety into a DNA sequence. The stability of this reagent is paramount, as degradation can lead to failed syntheses, impure products, and unreliable experimental results. This document outlines the known stability profile, recommended storage conditions, and analytical methods for quality control.

Summary of Stability and Storage Conditions

Proper handling and storage are crucial for maximizing the shelf-life and performance of this compound. The following table summarizes the recommended conditions based on manufacturer data sheets.

ParameterRecommendationSource
Storage Temperature -20°C for long-term storage.[1] Refrigerated storage at 2-8°C is also cited for shorter periods.Lumiprobe, Glen Research
Shelf Life (Solid) Approximately 12 months from the date of receipt when stored correctly.[1]Lumiprobe
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen). Desiccate to protect from moisture.[1]Lumiprobe
Light Exposure Avoid prolonged exposure to light. Store in the dark.[1]Lumiprobe
Transportation Can be transported at room temperature for up to 3 weeks without significant degradation.[1]Lumiprobe
Solution Stability 1-2 days when dissolved in an appropriate anhydrous solvent.[2]Glen Research
Recommended Diluent Anhydrous acetonitrile (B52724) or a 1:1 (v/v) mixture of anhydrous acetonitrile and dichloromethane.[1]Lumiprobe, Glen Research

Key Factors Influencing Stability

Phosphoramidites, in general, are susceptible to degradation through two primary pathways: hydrolysis and oxidation.[2] These processes are critical to control for maintaining the integrity of this compound.

  • Moisture: Water is a significant threat to phosphoramidites, causing hydrolysis of the phosphite (B83602) triester group to an H-phosphonate. This hydrolyzed product is unreactive in the coupling step of oligonucleotide synthesis, leading to sequence deletions. Therefore, the use of anhydrous solvents and storage in a desiccated environment is mandatory.[2]

  • Oxidation: The trivalent phosphorus atom in a phosphoramidite is susceptible to oxidation to a pentavalent phosphate. This oxidized form is also inactive in the coupling reaction. Storing under an inert atmosphere minimizes this oxidative degradation.

  • Light: Perylene is a photoactive molecule. While highly photostable when incorporated into oligonucleotides, prolonged exposure of the phosphoramidite to light may induce photochemical degradation. Storing in the dark is a necessary precaution.[1]

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, as well as other potential degradation pathways.[3] Long-term storage at -20°C is the most effective way to slow these processes.[1]

Experimental Protocols for Quality Control

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites. The presence of degradation products, such as the H-phosphonate or oxidized forms, can be detected as separate peaks from the main product.

Methodology:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient of mobile phase B in A.

  • Detection: UV-Vis spectrophotometer. The dimethoxytrityl (DMT) group on the phosphoramidite allows for detection around 260 nm, while the perylene moiety will have characteristic absorbance at longer wavelengths.

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL immediately before analysis.[4]

The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[4] Purity is calculated based on the integrated area of the product peaks relative to the total area of all peaks.

Structural Integrity by Phosphorus-31 NMR (³¹P NMR)

³¹P NMR is a powerful tool for directly assessing the state of the phosphorus atom. It can distinguish between the desired phosphoramidite, its oxidized form, and other phosphorus-containing impurities.

Methodology:

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

  • Analysis: The phosphoramidite should show a characteristic signal in the range of 146-150 ppm. Oxidized species (P(V)) will appear further downfield, typically between -25 and 99 ppm.[4]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound, ensuring its identity.

Methodology:

  • Technique: Electrospray Ionization (ESI) in positive mode is commonly used.[4]

  • Sample Preparation: A dilute solution of the phosphoramidite in an appropriate solvent (e.g., acetonitrile) is infused into the mass spectrometer.[4]

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated theoretical mass of the protonated this compound.

Visualizing Workflows and Relationships

Logical Flow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

G A Receipt of This compound B Immediate Transfer to -20°C Storage A->B C Store in Dark, Dry, Inert Atmosphere B->C D Preparation for Use C->D When needed for synthesis E Equilibrate to Room Temperature in Desiccator D->E F Dissolve in Anhydrous Acetonitrile/Dichloromethane E->F G Use in Oligonucleotide Synthesis Immediately F->G H Discard Unused Solution after 1-2 Days G->H

Recommended handling and storage workflow.
Experimental Workflow for Quality Control

This diagram outlines the sequential steps for a comprehensive quality control assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis A Weigh Phosphoramidite in Inert Atmosphere B Dissolve in Anhydrous Solvent A->B C RP-HPLC Analysis (Purity Assessment) B->C D ³¹P NMR Analysis (Structural Integrity) B->D E Mass Spectrometry (Identity Confirmation) B->E F Compare to Specifications C->F D->F E->F G Decision: Accept or Reject Lot F->G

Workflow for analytical quality control.
Degradation Pathway

The primary degradation pathway for phosphoramidites is hydrolysis. The following diagram illustrates this chemical transformation.

G A This compound (Reactive) C H-phosphonate Derivative (Unreactive in Coupling) A->C Hydrolysis B H₂O (Moisture) B->C

Primary hydrolytic degradation pathway.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in oligonucleotide synthesis. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage at -20°C under a dry, inert atmosphere and protection from light—researchers can significantly mitigate the risks of hydrolysis and oxidation. Regular quality control using established analytical methods such as HPLC, ³¹P NMR, and Mass Spectrometry is strongly recommended to verify the integrity of the reagent before use, thereby ensuring the synthesis of high-quality, fluorescently labeled oligonucleotides for advanced research and development.

References

Perylene dU Phosphoramidite: An In-depth Technical Guide for DNA Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of DNA nanotechnology, the precise placement of functional moieties onto DNA scaffolds is paramount for the construction of novel nanoscale devices and sensors. Among the arsenal (B13267) of available modifications, fluorescent probes play a crucial role in elucidating the structure, dynamics, and interactions of these DNA-based architectures. Perylene (B46583), a polycyclic aromatic hydrocarbon, stands out as a particularly attractive fluorophore due to its exceptional photostability, high fluorescence quantum yield, and distinct spectral properties. This technical guide provides a comprehensive overview of Perylene dU phosphoramidite (B1245037), a key building block for the site-specific incorporation of perylene into synthetic oligonucleotides, tailored for beginners in DNA nanotechnology.

Perylene dU phosphoramidite allows for the introduction of a perylene moiety attached to a deoxyuridine (dU) nucleotide during standard automated DNA synthesis. This covalent attachment provides a robust and precise method for labeling DNA strands at any desired position. The resulting perylene-modified oligonucleotides have found diverse applications, including their use as fluorescent probes for detecting DNA mismatches, as components in Förster Resonance Energy Transfer (FRET) pairs for studying DNA conformational changes, and as building blocks for creating complex fluorescent DNA nanostructures.[1] This guide will delve into the core aspects of using this compound, from its photophysical properties to detailed experimental protocols and potential applications.

Core Properties of Perylene dU

The utility of Perylene dU in DNA nanotechnology stems from its unique photophysical and structural properties. The perylene moiety is a large, planar aromatic system that can interact with its local environment within the DNA duplex, influencing both the DNA's stability and its own fluorescence characteristics.

Photophysical Characteristics

Perylene is renowned for its bright, blue-green fluorescence and high photostability. When incorporated into a DNA strand as Perylene dU, its fluorescence can be sensitive to the surrounding microenvironment, making it an excellent probe for DNA structure and dynamics. The fluorescence of perylene can be quenched by adjacent guanine (B1146940) bases, a phenomenon that can be exploited in designing DNA probes.[2]

Table 1: Photophysical Properties of Perylene and Perylene-Modified Oligonucleotides

PropertyPerylene (in cyclohexane)Perylene-2'-amino-LNA in ssDNAPerylene-2'-amino-LNA in dsDNA
Excitation Maximum (λex) ~436 nmNot specifiedNot specified
Emission Maximum (λem) ~450 - 500 nmNot specifiedNot specified
Molar Extinction Coefficient (ε) at λmax ~38,500 M⁻¹cm⁻¹ at 435.8 nmNot specifiedNot specified
Fluorescence Quantum Yield (ΦF) ~0.940.03 - 0.040.20 - 0.25
Impact on DNA Duplex Stability

The incorporation of the bulky perylene group can influence the thermal stability of the DNA duplex. The change in melting temperature (Tm) upon incorporation of Perylene dU can be sequence-dependent. In some cases, the planar perylene moiety can intercalate or stack within the DNA duplex, leading to an increase in thermal stability.

Table 2: Illustrative Change in Melting Temperature (ΔTm) with Perylene Modification

DNA SequenceModificationΔTm (°C) per modification
Generic DuplexPerylene-2'-amino-LNA+2 to +5 (Sequence dependent)

Note: This is an illustrative example. The actual ΔTm will depend on the specific DNA sequence, the position of the modification, and the buffer conditions.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into DNA oligonucleotides and the subsequent purification and characterization of the modified DNA.

Automated DNA Synthesis with this compound

The incorporation of this compound is compatible with standard automated DNA synthesis protocols using phosphoramidite chemistry.

Workflow for Automated DNA Synthesis:

DNA_Synthesis_Workflow start Start Synthesis detritylation 1. Detritylation: Remove 5'-DMT group start->detritylation coupling 2. Coupling: Add Perylene dU phosphoramidite + Activator detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-hydroxyls coupling->capping oxidation 4. Oxidation: Oxidize phosphite to phosphate capping->oxidation cycle Repeat for next base oxidation->cycle Continue chain cleavage 5. Cleavage and Deprotection oxidation->cleavage End of synthesis cycle->detritylation end Purification cleavage->end HPLC_Purification_Workflow start Crude Oligo injection Inject onto RP-HPLC column start->injection separation Separate based on hydrophobicity injection->separation detection Monitor at 260 nm and perylene λmax separation->detection collection Collect fractions containing the full-length product detection->collection desalting Desalt collected fractions collection->desalting end Pure Oligo desalting->end Helicase_Assay_Pathway substrate Duplex DNA Substrate (Donor + Perylene dU Acceptor) unwinding Helicase unwinds DNA substrate->unwinding high_fret High FRET (Perylene Emission) substrate->high_fret helicase Helicase + ATP helicase->unwinding products Separated Strands (Donor and Acceptor are distant) unwinding->products low_fret Low FRET (Donor Emission) products->low_fret

References

Methodological & Application

Protocol for the Incorporation of Perylene dU Phosphoramidite in DNA Synthesis: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perylene (B46583), a polycyclic aromatic hydrocarbon, is a highly fluorescent and photostable molecule, making it an attractive label for nucleic acid research.[1] Its incorporation into oligonucleotides enables a variety of applications in diagnostics and drug development, including the detection of specific DNA or RNA sequences and the study of nucleic acid structure and function.[2][3] Perylene dU phosphoramidite (B1245037) is the key reagent for introducing this fluorophore into a DNA sequence during automated solid-phase synthesis. This document provides detailed protocols and application notes for the successful incorporation of Perylene dU phosphoramidite into synthetic oligonucleotides.

Key Properties of Perylene dU

This compound allows for the site-specific incorporation of a perylene moiety into a DNA oligonucleotide. The perylene group is attached to the 5-position of the deoxyuridine (dU) base.[4] This linkage provides a fluorescent probe that is sensitive to its microenvironment, which can be exploited for various detection methods. The fluorescence of perylene is characterized by a high quantum yield, approaching 1.0, making it a very bright fluorophore.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and the resulting modified oligonucleotides.

Table 1: Physicochemical and Spectroscopic Properties of Perylene

PropertyValueReference
Excitation Maximum (λex)~436 nm[5]
Emission Maximum (λem)~467 nm[5]
Molar Extinction Coefficient (at 435.8 nm)38,500 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (ΦF)~0.94[1]

Table 2: Recommended Synthesis and Purification Parameters for Perylene dU-modified Oligonucleotides

ParameterRecommendationNotes
Coupling Time Standard (e.g., 30 seconds) or Extended (e.g., 6 minutes)There are conflicting recommendations. Some suppliers suggest no special conditions are needed, while others recommend an extended coupling time for modified phosphoramidites. A comparative run may be necessary to optimize for a specific synthesizer and sequence.
Coupling Efficiency >98%This is a typical efficiency for high-quality phosphoramidites under optimal conditions. Actual efficiency should be monitored via trityl cation assay.
Deprotection Standard Conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-16 hours)Perylene dU is generally stable to standard deprotection conditions. However, for oligonucleotides containing other sensitive modifications, milder deprotection strategies may be required.
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)RP-HPLC is highly recommended for purifying fluorescently labeled oligonucleotides to ensure the removal of failure sequences and uncoupled labels.

Experimental Protocols

Incorporation of this compound via Automated DNA Synthesis

This protocol outlines the steps for incorporating this compound into a DNA oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Preparation of this compound Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Install the vial on a designated port on the DNA synthesizer.

  • DNA Synthesis Cycle:

    • The synthesis follows the standard phosphoramidite cycle: deblocking, coupling, capping, and oxidation.[6]

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Standard Coupling: A coupling time of 30 seconds is typically sufficient for standard phosphoramidites.[5]

      • Extended Coupling (Recommended for Modified Phosphoramidites): An extended coupling time of 5-10 minutes may be employed to maximize the incorporation efficiency of the bulkier this compound.[5] It is advisable to perform a small-scale synthesis to determine the optimal coupling time for your specific setup.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[5]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[5]

  • Final Deblocking and Cleavage:

    • After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification is often preferred for modified oligonucleotides as it aids in the separation of the full-length product from failure sequences.[5]

Deprotection of Perylene dU-Modified Oligonucleotides

Materials:

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).

  • Seal the vial tightly.

  • Heat the vial at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[7]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the ammonia (B1221849) in a vacuum concentrator.

Purification of Perylene dU-Modified Oligonucleotides by RP-HPLC

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Deionized water

Procedure:

  • Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of Mobile Phase A or deionized water.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the oligonucleotide sample.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of perylene (~436 nm).

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. If DMT-on purification was performed, the full-length product will be the most retained peak.

  • Desalting:

    • Evaporate the collected fractions to dryness in a vacuum concentrator.

    • If a DMT-on purification was performed, the DMT group must be removed by treating the dried oligonucleotide with 80% acetic acid for 20-30 minutes, followed by evaporation.[5]

    • The resulting pellet contains the purified Perylene dU-modified oligonucleotide and TEAA salt. The salt can be removed by ethanol (B145695) precipitation or by using a desalting column.

Visualization of Workflows and Concepts

Perylene_dU_Incorporation_Workflow cluster_synthesis Automated DNA Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with This compound deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Subsequent Bases oxidize->repeat cleave_deprotect Cleavage & Deprotection (Ammonium Hydroxide) repeat->cleave_deprotect Synthesis Complete purify RP-HPLC Purification cleave_deprotect->purify desalt Desalting purify->desalt final_product Purified Perylene dU Oligonucleotide desalt->final_product

Caption: Workflow for the incorporation of this compound.

DNA_Synthesis_Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Start next cycle

Caption: The four-step phosphoramidite cycle in DNA synthesis.

Application Notes

  • Fluorescence Quenching and Hybridization: The fluorescence of perylene can be quenched by neighboring nucleobases, particularly guanine.[8] This property can be exploited in the design of hybridization probes. For instance, a single-stranded oligonucleotide probe containing Perylene dU may exhibit quenched fluorescence, which is then significantly enhanced upon hybridization to its complementary target sequence due to a change in the local environment of the fluorophore. This "light-up" effect is highly beneficial for the development of sensitive diagnostic assays.

  • Mismatch Detection: The fluorescence of Perylene dU is sensitive to the base pairing of the deoxyuridine.[4] This sensitivity can be utilized for the detection of single nucleotide polymorphisms (SNPs) or mutations, as a mismatch in the base pairing at or near the Perylene dU modification can lead to a detectable change in fluorescence intensity.

  • Drug Development: In the field of drug development, Perylene dU-modified oligonucleotides can be used as tools to study drug-DNA interactions, for the development of fluorescent aptamers that bind to specific molecular targets, and in the creation of novel therapeutic agents with built-in diagnostic capabilities.[2]

  • Quality Control: Due to the distinct absorbance of perylene, its incorporation can be monitored during HPLC purification by observing the chromatogram at both 260 nm and ~436 nm. The presence of a peak at both wavelengths confirms the successful synthesis of the fluorescently labeled oligonucleotide.

By following these protocols and considering the provided application notes, researchers, scientists, and drug development professionals can effectively incorporate this compound into their DNA synthesis workflows to create powerful tools for a wide range of molecular biology and therapeutic applications.

References

Application Notes and Protocols for F-RET Analysis Using Perylene dU Phosphoramidite with Pyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the range of 10-100 Å, making it an invaluable tool for studying molecular interactions and conformational changes in biological systems.[1][2] This application note details the use of a pyrene (B120774) donor and a perylene-functionalized deoxyuridine (Perylene dU) acceptor pair for FRET analysis, particularly in the context of nucleic acid hybridization assays. The pyrene-perylene FRET pair offers a favorable Förster distance and has been demonstrated to be a reliable "spectroscopic ruler" for probing intermolecular distances.[3][4]

Perylene (B46583), when incorporated into an oligonucleotide as Perylene dU, serves as an efficient acceptor for the pyrene donor. The energy transfer from an excited pyrene molecule to a nearby perylene molecule is highly dependent on the distance between them, following the principles of Förster theory.[3][4] This characteristic allows for the sensitive detection of nucleic acid hybridization and the potential to discriminate single-base mismatches.[5][6]

These notes provide detailed protocols for the incorporation of Perylene dU into oligonucleotides using standard phosphoramidite (B1245037) chemistry, and subsequent FRET analysis.

Quantitative FRET Parameters

The efficiency of FRET is critically dependent on the photophysical properties of the donor-acceptor pair. The key parameters for the pyrene-perylene pair are summarized in the table below.

ParameterValueReference
Förster Distance (R₀) 22.3 Å[3][4]
Effective Distance Range 11–32 Å[3]
Donor (Pyrene) Excitation λ ~345-347 nm[3][4][5]
Acceptor (Perylene) Emission λ ~459-460 nm[3][4][5]
Apparent Stokes' Shift ~115 nm[5][6]
Assumed Orientation Factor (κ²) 2/3[3][4]

Signaling Pathway and FRET Mechanism

The underlying principle of this FRET application is the non-radiative transfer of energy from a donor fluorophore (pyrene) to an acceptor fluorophore (Perylene dU) when they are in close proximity.

FRET_Mechanism cluster_donor Pyrene (Donor) cluster_acceptor Perylene dU (Acceptor) D_ground Ground State (S₀) D_excited Excited State (S₁) D_ground->D_excited Excitation (347 nm) D_excited->D_ground Fluorescence (Donor Emission) A_excited Excited State (S₁) D_excited->A_excited FRET (Dipole-Dipole Coupling) A_ground Ground State (S₀) A_excited->A_ground Fluorescence (Acceptor Emission, 459 nm)

Caption: FRET mechanism between Pyrene and Perylene dU.

Experimental Workflow

The overall experimental process for utilizing Perylene dU phosphoramidite for FRET analysis with a pyrene donor involves several key stages, from oligonucleotide synthesis to data interpretation.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_characterization Quality Control cluster_fret FRET Analysis synthesis 1. Solid-Phase Oligonucleotide Synthesis (Incorporate Pyrene & Perylene dU) purification 2. Cleavage and Deprotection synthesis->purification hplc 3. HPLC Purification purification->hplc qc 4. Mass Spectrometry & UV-Vis Spectroscopy hplc->qc hybridization 5. Hybridization of Labeled Oligonucleotides qc->hybridization measurement 6. Fluorescence Spectroscopy hybridization->measurement analysis 7. Data Analysis & FRET Efficiency Calculation measurement->analysis

Caption: Experimental workflow for pyrene-perylene dU FRET analysis.

Experimental Protocols

Oligonucleotide Synthesis with Perylene dU and Pyrene Phosphoramidites

This protocol outlines the solid-phase synthesis of oligonucleotides incorporating Perylene dU and a pyrene derivative using standard phosphoramidite chemistry on an automated DNA synthesizer.[7][8][]

Materials:

  • This compound

  • Pyrene phosphoramidite (or other pyrene labeling reagent)

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • Solid support (e.g., CPG)

  • Standard synthesis reagents: Deblocking solution (e.g., trichloroacetic acid in dichloromethane), Activator (e.g., ethylthiotetrazole), Capping solution (e.g., acetic anhydride), Oxidizer (e.g., iodine solution)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer according to the manufacturer's instructions. Install the required phosphoramidites, including Perylene dU and pyrene, and other reagents.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling positions for Perylene dU and pyrene.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes (Trityl-on purification).

Oligonucleotide Cleavage, Deprotection, and Purification

Materials:

Procedure:

  • Cleavage and Deprotection:

    • Transfer the solid support with the synthesized oligonucleotide to a vial.

    • Add concentrated ammonium hydroxide or AMA solution.

    • Heat the sealed vial at the recommended temperature and time to cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone.[10]

  • Purification:

    • Evaporate the ammonia/AMA solution.

    • Resuspend the crude oligonucleotide in an appropriate buffer.

    • Purify the labeled oligonucleotide using reverse-phase HPLC. If Trityl-on purification is used, the DMT group is removed post-purification.

FRET Analysis of Nucleic Acid Hybridization

This protocol describes the measurement of FRET between a pyrene-labeled oligonucleotide and a Perylene dU-labeled oligonucleotide upon hybridization to a complementary target strand.[3][4]

Materials:

  • Purified pyrene-labeled oligonucleotide (Donor probe)

  • Purified Perylene dU-labeled oligonucleotide (Acceptor probe)

  • Complementary target oligonucleotide

  • Hybridization buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 0.2 M NaCl)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of the donor probe, acceptor probe, and target oligonucleotide in the hybridization buffer.

    • Determine the concentration of each oligonucleotide using UV-Vis spectroscopy.

    • Prepare a "donor-only" sample containing the donor probe and the target.

    • Prepare a "FRET" sample containing the donor probe, acceptor probe, and the target.

  • Hybridization:

    • Mix the components for each sample.

    • Heat the samples to a temperature above the melting temperature (Tm) of the duplexes and then slowly cool to room temperature to facilitate hybridization.

    • Incubate for a sufficient time to ensure complete hybridization.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of pyrene (e.g., 347 nm).

    • Record the emission spectrum of the "donor-only" sample from approximately 360 nm to 600 nm.

    • Record the emission spectrum of the "FRET" sample over the same range.

  • Data Analysis:

    • Observe the quenching of the pyrene emission and the sensitized emission from the perylene in the "FRET" sample compared to the "donor-only" sample.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Logical Relationships in FRET Data Interpretation

The interpretation of FRET data relies on the inverse relationship between FRET efficiency and the distance between the donor and acceptor.

FRET_Interpretation cluster_conditions Experimental Conditions cluster_observations Spectroscopic Observations cluster_conclusions Interpretation Proximity Close Proximity (e.g., Hybridization) HighFRET High FRET Efficiency (Donor Quenching, Acceptor Emission) Proximity->HighFRET Separation Increased Distance (e.g., No Hybridization) LowFRET Low FRET Efficiency (Strong Donor Emission) Separation->LowFRET Interaction Molecular Interaction Occurred HighFRET->Interaction NoInteraction No Molecular Interaction LowFRET->NoInteraction

Caption: Logic diagram for interpreting FRET results.

References

Applications of Perylene-Labeled Oligonucleotides in Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583), a polycyclic aromatic hydrocarbon, is a highly attractive fluorophore for labeling oligonucleotides due to its exceptional photostability, high fluorescence quantum yield, and a large Stokes shift which aids in reducing background noise.[1][2] These properties make perylene-labeled oligonucleotides powerful tools for in vitro and in vivo applications, particularly in the realm of cellular imaging.[1][2] When conjugated to oligonucleotides, such as DNA, RNA, or their analogs like Locked Nucleic Acids (LNA), perylene acts as a sensitive probe for detecting and visualizing specific nucleic acid sequences within cells.

A key feature of perylene-labeled oligonucleotide probes is the significant change in fluorescence intensity upon hybridization to a target sequence.[2][3] Typically, the fluorescence of a single-stranded perylene-labeled probe is quenched.[2] However, upon binding to its complementary DNA or RNA target, a substantial increase in fluorescence is observed.[2][3] This "light-up" property is advantageous for achieving a high signal-to-noise ratio in complex cellular environments.[4] Moreover, the fluorescence of these probes is sensitive to mismatches in the target sequence, leading to a decrease in fluorescence intensity and allowing for the discrimination of even single nucleotide variations.[2]

This document provides detailed application notes and protocols for the use of perylene-labeled oligonucleotides in cellular imaging, with a focus on messenger RNA (mRNA) detection.

Data Presentation

Quantitative Fluorescence Properties of Perylene-Labeled Oligonucleotides

The fluorescence quantum yield (ΦF) is a critical parameter for assessing the performance of fluorescent probes. The table below summarizes the quantum yields of perylene-labeled LNA oligonucleotides, demonstrating the significant fluorescence enhancement upon hybridization.

Probe StateFluorescence Quantum Yield (ΦF)Reference
Perylene-modified LNA monomer0.67[2]
Single-stranded oligonucleotide with three perylene-LNA monomers0.03 - 0.04[2]
Hybridized to complementary DNAUp to 0.25[2]
Hybridized to complementary RNAUp to 0.20[2]

Table 1: Fluorescence quantum yields of perylene-labeled LNA oligonucleotides.

Signaling Pathway and Detection Mechanism

The primary application of perylene-labeled oligonucleotides in cell imaging is the detection of specific nucleic acid sequences, such as mRNA. The mechanism relies on the principle of fluorescence quenching and dequenching upon hybridization.

cluster_probe Perylene-Labeled Oligonucleotide Probe (Single-Stranded) cluster_target Target Hybridization in Cell Probe Oligonucleotide Probe Perylene Perylene Fluorophore Probe->Perylene covalently linked Hybridization Hybridization Probe->Hybridization Quencher Nucleobases (Quencher) Perylene->Quencher proximity quenching Fluorescence_Low Low Fluorescence (Quenched State) Perylene->Fluorescence_Low Target_mRNA Target mRNA Sequence Target_mRNA->Hybridization Perylene_De Perylene Fluorophore (Dequenched) Hybridization->Perylene_De conformational change Fluorescence_High High Fluorescence (Signal ON) Perylene_De->Fluorescence_High

Figure 1. Signaling pathway for mRNA detection.

Experimental Protocols

Protocol 1: Live-Cell Imaging of mRNA using Perylene-Labeled Oligonucleotide Probes

This protocol outlines the steps for introducing perylene-labeled oligonucleotide probes into live cells and subsequent imaging to detect specific mRNA sequences.

Materials:

  • Perylene-labeled oligonucleotide probe (e.g., LNA-modified)

  • Mammalian cells (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets for perylene (Excitation ~435 nm, Emission ~475 nm)

Procedure:

  • Cell Culture:

    • Culture mammalian cells in a T-75 flask using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • One day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.

  • Transfection of Perylene-Labeled Probes:

    • On the day of transfection, prepare the transfection complexes. For each well of a 24-well plate, dilute the perylene-labeled oligonucleotide probe to a final concentration of 100-500 nM in 50 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM.

    • Combine the diluted probe and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, remove the transfection medium and replace it with fresh, pre-warmed culture medium.

  • Live-Cell Imaging:

    • Allow the cells to recover for at least 24 hours post-transfection.

    • Before imaging, replace the culture medium with a live-cell imaging solution to reduce background fluorescence.

    • Mount the imaging dish on the fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).

    • Excite the perylene fluorophore using a suitable light source and filter (e.g., ~435 nm).

    • Capture the fluorescence emission using an appropriate filter set (e.g., ~475 nm).

    • Acquire images at different locations within the well and at different time points if studying dynamic processes.

Start Start Cell_Culture 1. Cell Culture (Seed on imaging dishes) Start->Cell_Culture Transfection_Prep 2. Prepare Transfection Complexes (Perylene Probe + Reagent) Cell_Culture->Transfection_Prep Transfect_Cells 3. Transfect Cells (Incubate 4-6 hours) Transfection_Prep->Transfect_Cells Recovery 4. Cell Recovery (24 hours post-transfection) Transfect_Cells->Recovery Imaging_Prep 5. Prepare for Imaging (Replace with imaging solution) Recovery->Imaging_Prep Microscopy 6. Fluorescence Microscopy (Live-cell incubation) Imaging_Prep->Microscopy Image_Acquisition 7. Image Acquisition (Ex: ~435nm, Em: ~475nm) Microscopy->Image_Acquisition End End Image_Acquisition->End

Figure 2. Experimental workflow for live-cell imaging.

Protocol 2: Fixed-Cell Imaging for mRNA Detection

For applications where live-cell imaging is not required or for higher-resolution imaging, a fixed-cell protocol can be used.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture and Transfection:

    • Follow steps 1 and 2 from Protocol 1.

  • Cell Fixation and Permeabilization:

    • After the desired incubation time post-transfection, remove the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium (with DAPI if desired) to the cells and cover with a coverslip.

    • Seal the coverslip with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for perylene and DAPI.

Logical Relationships

The successful application of perylene-labeled oligonucleotides for cellular imaging is governed by the interplay between probe design, cellular uptake, target hybridization, and the resulting fluorescence signal.

Probe_Design Probe Design (Sequence, Perylene Labeling) Target_Hybridization Target Hybridization (mRNA Abundance & Accessibility) Probe_Design->Target_Hybridization determines specificity Cellular_Uptake Cellular Uptake (Transfection Efficiency) Cellular_Uptake->Target_Hybridization enables interaction Fluorescence_Signal Fluorescence Signal (Signal-to-Noise Ratio) Target_Hybridization->Fluorescence_Signal generates signal Successful_Imaging Successful Cellular Imaging Fluorescence_Signal->Successful_Imaging leads to

Figure 3. Logical relationship for successful imaging.

Conclusion

Perylene-labeled oligonucleotides offer a robust and sensitive platform for imaging nucleic acids in living and fixed cells. Their "light-up" fluorescence upon hybridization provides a high signal-to-noise ratio, which is crucial for detecting low-abundance targets. The protocols provided here offer a starting point for researchers to utilize these powerful probes in their cellular imaging experiments. Optimization of probe concentration, transfection conditions, and imaging parameters may be necessary for specific cell types and targets.

References

Application Notes and Protocols for Perylene dU Phosphoramidite in DNA Mismatch Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583) dU phosphoramidite (B1245037) is a specialized chemical used in the synthesis of fluorescently labeled oligonucleotides. Perylene, a polycyclic aromatic hydrocarbon, functions as a sensitive fluorescent probe. When incorporated into a DNA probe, its fluorescence emission is highly responsive to the local environment of the DNA duplex. This property makes Perylene dU-labeled probes a powerful tool for the detection of DNA mismatches, including single nucleotide polymorphisms (SNPs). The electronic coupling of the perylene fluorophore to the deoxyuridine (dU) base allows for the discrimination between perfectly matched and mismatched target DNA sequences.[1] This document provides detailed application notes and experimental protocols for the use of Perylene dU phosphoramidite in DNA mismatch detection.

Principle of Mismatch Detection

The detection of DNA mismatches using Perylene dU-labeled probes is based on changes in fluorescence intensity upon hybridization of the probe to its target DNA sequence. The fluorescence of the perylene moiety is sensitive to its immediate surroundings.

In the single-stranded state, the perylene fluorophore may exhibit a certain level of fluorescence. Upon hybridization to a perfectly complementary DNA strand, the perylene moiety is positioned within the DNA duplex. This controlled environment can lead to an increase in fluorescence quantum yield.[2]

However, the presence of a single base mismatch in the target DNA sequence introduces a distortion in the helical structure of the DNA duplex. This localized disruption alters the environment around the perylene fluorophore, leading to a significant change in its fluorescence emission. In many cases, this results in a noticeable quenching of the fluorescence signal.[2] Studies have shown that the presence of a single mismatch can lead to a decrease in fluorescence intensity by up to 8-fold.[2] This fluorescence quenching upon mismatch binding forms the basis for a highly specific and sensitive detection method.

Signaling Pathway of Mismatch Detection

The signaling mechanism relies on the conformational change of the DNA duplex upon binding to a mismatched target, which in turn affects the fluorescence properties of the perylene probe.

Mismatch_Detection_Pathway ssProbe Single-Stranded Perylene dU Probe Duplex_Match Stable Duplex (High Fluorescence) ssProbe->Duplex_Match Hybridization Duplex_Mismatch Unstable/Distorted Duplex (Quenched Fluorescence) ssProbe->Duplex_Mismatch Hybridization Target_Match Perfectly Matched Target DNA Target_Match->Duplex_Match Target_Mismatch Mismatched Target DNA Target_Mismatch->Duplex_Mismatch

Caption: Signaling pathway for DNA mismatch detection using a Perylene dU probe.

Applications

The high sensitivity and specificity of Perylene dU-labeled probes make them valuable in various research and diagnostic applications:

  • Single Nucleotide Polymorphism (SNP) Genotyping: Differentiating between wild-type and mutant alleles.

  • Mutation Detection: Screening for genetic mutations in cancer research and diagnostics.

  • Drug Development: Studying drug-DNA interactions and their effects on DNA conformation.[3]

  • Molecular Diagnostics: Developing diagnostic assays for genetic diseases.[3]

Quantitative Data

The change in fluorescence intensity of a Perylene dU-labeled probe upon hybridization to matched and mismatched DNA targets is a key parameter for assessing its performance. The following table summarizes typical fluorescence quantum yields (Φ) and relative fluorescence intensity changes.

Target SequenceFluorescence Quantum Yield (Φ)Relative Fluorescence IntensityMismatch Discrimination Factor
Single-Stranded Probe0.03 - 0.04[2]--
Perfectly Matched Duplex0.20 - 0.25[2]1.0 (Reference)-
Single Base MismatchSignificantly Lower than MatchedUp to 8-fold decrease[2]Up to 8

Note: The exact fluorescence quantum yields and discrimination factors can vary depending on the probe sequence, the nature and position of the mismatch, and the experimental conditions.

Experimental Protocols

Oligonucleotide Probe Synthesis with this compound

This protocol outlines the incorporation of Perylene dU into a synthetic oligonucleotide using an automated DNA synthesizer. The phosphoramidite chemistry involves a four-step cycle for each base addition.[4]

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Acetonitrile (B52724) (anhydrous)

  • Ammonium (B1175870) hydroxide (B78521) solution

Workflow Diagram:

Oligo_Synthesis_Workflow Start Start with CPG Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add this compound) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate) Capping->Oxidation Repeat Repeat Cycle for Next Base Oxidation->Repeat Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (MS, UV-Vis) Purification->QC

Caption: Automated oligonucleotide synthesis workflow incorporating Perylene dU.

Procedure:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the recommended concentration for your DNA synthesizer. Install the vial on a designated port on the synthesizer.

  • Synthesis Program: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of Perylene dU.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the CPG support.

    • Coupling: The this compound is activated and coupled to the 5'-hydroxyl group of the growing chain. A longer coupling time of 6 minutes is recommended for modified phosphoramidites.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in ammonium hydroxide. Standard deprotection conditions are typically sufficient.[5]

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, Perylene dU-labeled probe.

  • Quality Control: The purity and identity of the final product are confirmed by mass spectrometry and UV-Vis spectroscopy.

DNA Mismatch Detection using Perylene dU-labeled Probes

This protocol describes the hybridization of the Perylene dU-labeled probe with target DNA and the subsequent fluorescence measurement to detect mismatches.

Materials:

  • Purified Perylene dU-labeled oligonucleotide probe

  • Target DNA (perfectly matched and mismatched sequences)

  • Hybridization buffer (e.g., saline-sodium citrate (B86180) (SSC) buffer)

  • Nuclease-free water

  • Fluorometer or fluorescence plate reader

Workflow Diagram:

Mismatch_Detection_Workflow Preparation Prepare Probe and Target DNA Solutions Hybridization Mix Probe and Target DNA in Hybridization Buffer Preparation->Hybridization Annealing Heat to Denature (e.g., 95°C) and Cool to Anneal Hybridization->Annealing Measurement Measure Fluorescence Intensity (Excitation ~425 nm, Emission ~452 nm) Annealing->Measurement Analysis Compare Fluorescence of Matched vs. Mismatched Samples Measurement->Analysis

Caption: Experimental workflow for DNA mismatch detection.

Procedure:

  • Probe and Target Preparation:

    • Resuspend the lyophilized Perylene dU-labeled probe and target DNA oligonucleotides in nuclease-free water or a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM.

    • Dilute the stock solutions to the desired working concentrations in the hybridization buffer. Typical final concentrations are in the nanomolar range.

  • Hybridization Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the Perylene dU-labeled probe and the target DNA (either perfectly matched or mismatched) in the hybridization buffer. A typical molar ratio is 1:1 or a slight excess of the target.

    • Include a control sample with the probe only to measure the background fluorescence of the single-stranded probe.

  • Annealing:

    • Heat the hybridization mixtures to a temperature above the melting temperature (Tm) of the duplex (e.g., 95°C for 5 minutes) to denature any secondary structures.

    • Allow the mixtures to cool slowly to room temperature to facilitate hybridization. This can be done by simply turning off the heat block or using a thermocycler with a ramp-down program.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the samples using a fluorometer or a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the perylene fluorophore (e.g., excitation at ~425 nm and emission at ~452 nm). These wavelengths may vary slightly depending on the specific this compound used and the buffer conditions.

  • Data Analysis:

    • Subtract the background fluorescence of the probe-only control from the fluorescence readings of the hybridized samples.

    • Compare the fluorescence intensity of the probe hybridized to the perfectly matched target with that of the probe hybridized to the mismatched target.

    • Calculate the mismatch discrimination factor by dividing the fluorescence intensity of the matched duplex by the fluorescence intensity of the mismatched duplex.

Troubleshooting

IssuePossible CauseSolution
Low Fluorescence Signal - Low probe/target concentration- Inefficient hybridization- Instrument settings not optimal- Increase probe/target concentrations- Optimize hybridization buffer (e.g., salt concentration) and annealing protocol- Optimize fluorometer settings (gain, excitation/emission wavelengths)
Poor Mismatch Discrimination - Probe design is not optimal- Hybridization conditions are not stringent enough- Redesign the probe to place the Perylene dU at or near the mismatch site- Increase the stringency of the hybridization by adjusting temperature or salt concentration
High Background Fluorescence - Contamination of reagents- Non-specific binding- Use fresh, nuclease-free reagents- Include blocking agents in the hybridization buffer if necessary

Conclusion

This compound offers a robust and sensitive method for the detection of DNA mismatches. The significant change in fluorescence upon encountering a mismatch allows for clear and reliable results. By following the detailed protocols for oligonucleotide synthesis and mismatch detection outlined in these application notes, researchers can effectively utilize this powerful tool in a wide range of applications, from basic research to the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Deprotection of Perylene-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene-modified oligonucleotides are valuable tools in research and diagnostics due to their unique photophysical properties, including high fluorescence quantum yields and photostability.[1] Following solid-phase synthesis, the removal of protecting groups from the nucleobases, phosphate (B84403) backbone, and the perylene (B46583) moiety itself is a critical step to ensure the final product's functionality. This document provides an overview of standard deprotection methods, detailed experimental protocols, and guidance on selecting the appropriate strategy for your perylene-modified DNA.

The choice of deprotection strategy is paramount and should be guided by the principle of "First, Do No Harm."[2][3] The primary goal is the complete removal of all protecting groups without compromising the integrity of the oligonucleotide or the perylene dye. Many fluorescent dyes are sensitive to the basic conditions used in standard deprotection protocols.[2][3] Therefore, the selection of a method must consider the stability of the specific perylene derivative and any other modifications present in the oligonucleotide.

Logical Approach to Selecting a Deprotection Method

The selection of an appropriate deprotection method is a multi-factorial decision. The following diagram illustrates a logical workflow for choosing the most suitable protocol based on the properties of your perylene-modified oligonucleotide and experimental requirements.

Deprotection_Decision_Tree start Start: Perylene-Modified Oligonucleotide Synthesized check_sensitivity Assess Sensitivity of Perylene & Other Mods start->check_sensitivity is_sensitive Are Components Base-Labile? check_sensitivity->is_sensitive check_protecting_groups Identify Protecting Groups (Bases & Phosphate) is_sensitive->check_protecting_groups No mild_deprotection Mild/Ultra-Mild Deprotection Required is_sensitive->mild_deprotection Yes standard_groups Standard Protecting Groups (e.g., Bz, iBu) check_protecting_groups->standard_groups standard_groups->mild_deprotection No (Ultra-Mild protecting groups) standard_deprotection Standard/Fast Deprotection Possible standard_groups->standard_deprotection Yes ultramild_protocol Ultra-Mild Protocol (e.g., K2CO3 in Methanol) mild_deprotection->ultramild_protocol mild_protocol Mild Protocol (e.g., NH4OH at RT) mild_deprotection->mild_protocol ama_protocol Ultra-Fast Protocol (AMA) standard_deprotection->ama_protocol nh4oh_protocol Standard Protocol (NH4OH, heat) standard_deprotection->nh4oh_protocol purification Purification (HPLC, SPE, PAGE) ultramild_protocol->purification mild_protocol->purification ama_protocol->purification nh4oh_protocol->purification

Caption: Decision tree for selecting a deprotection protocol.

Standard Deprotection Methods

Several deprotection strategies are commonly employed for oligonucleotides, ranging from standard to ultra-mild conditions. The compatibility of these methods with perylene-modified DNA should be experimentally verified.

Deprotection MethodReagentsTypical ConditionsCompatibility Notes
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%)8-16 hours at 55°CMost common method for standard DNA. May be too harsh for some fluorescent dyes.
Ultra-Fast (AMA) Ammonium Hydroxide / 40% Methylamine (1:1, v/v)10 minutes at 65°CSignificantly reduces deprotection time. Requires acetyl-protected dC (Ac-dC) to prevent side reactions.[4]
Mild Concentrated Ammonium Hydroxide2 hours at room temperatureSuitable for more labile modifications. Requires Ultra-Mild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2]
Ultra-Mild 0.05 M Potassium Carbonate in Methanol4 hours at room temperatureFor highly sensitive modifications. Requires Ultra-Mild protecting groups and capping with phenoxyacetic anhydride.[2][3]
Alternative Mild t-Butylamine/water (1:3, v/v)6 hours at 60°CAn alternative for certain base and dye sensitivities.

Experimental Workflow for Perylene-Modified DNA

The overall process from synthesis to the final purified product involves several key stages. The following diagram outlines a typical experimental workflow.

Oligo_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Automated DNA Synthesis (Phosphoramidite Chemistry) perylene_incorporation Incorporation of Perylene Phosphoramidite synthesis->perylene_incorporation cleavage Cleavage from Solid Support perylene_incorporation->cleavage deprotection Base & Phosphate Deprotection (e.g., using AMA or NH4OH) cleavage->deprotection hplc HPLC Purification (Reversed-Phase or Ion-Exchange) deprotection->hplc analysis Quality Control (Mass Spectrometry, UV-Vis) hplc->analysis final_product final_product analysis->final_product Final Perylene-Modified DNA

Caption: General workflow for perylene-modified DNA production.

Detailed Experimental Protocols

The following are detailed protocols for the most common deprotection methods. It is strongly recommended to first test these protocols on a small scale to assess the stability of your specific perylene-modified oligonucleotide.

Protocol 1: Ultra-Fast Deprotection using AMA

This method is suitable for routine, unmodified DNA and some robust dye-labeled oligonucleotides. It significantly reduces deprotection time.

Materials:

  • Perylene-modified oligonucleotide synthesized on a solid support (e.g., CPG).

  • Ammonium Hydroxide/40% Methylamine (1:1, v/v) solution (AMA).

  • Microcentrifuge tubes.

  • Heater block.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of AMA solution to the tube.

  • Ensure the cap is tightly sealed and vortex briefly.

  • Place the tube in a heater block set to 65°C for 10 minutes.[4]

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the support material.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

  • Resuspend the dried pellet in an appropriate buffer for purification.

Protocol 2: Standard Deprotection using Ammonium Hydroxide

This is a traditional and widely used deprotection method.

Materials:

  • Perylene-modified oligonucleotide synthesized on a solid support.

  • Concentrated Ammonium Hydroxide (28-33%).

  • Microcentrifuge tubes.

  • Heater block.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Seal the tube tightly and vortex.

  • Incubate in a heater block at 55°C for 8-16 hours.

  • Cool the tube to room temperature.

  • Centrifuge to pellet the support.

  • Transfer the supernatant to a new tube.

  • Dry the sample using a SpeedVac or lyophilizer.

  • Resuspend the deprotected oligonucleotide for purification.

Protocol 3: Ultra-Mild Deprotection using Potassium Carbonate

This method is designed for oligonucleotides with highly sensitive modifications that are not stable to standard ammoniacal cleavage.

Materials:

  • Perylene-modified oligonucleotide synthesized with Ultra-Mild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and capped with phenoxyacetic anhydride.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Microcentrifuge tubes.

  • Shaker or rotator.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support to a 2 mL microcentrifuge tube.

  • Add 1 mL of 0.05 M K₂CO₃ in methanol.

  • Incubate at room temperature with gentle agitation for 4 hours.[2][3]

  • Centrifuge to pellet the support.

  • Transfer the supernatant to a new tube.

  • Neutralize the solution by adding a suitable buffer (e.g., TEAA) before drying.

  • Dry the sample using a SpeedVac.

  • Resuspend the oligonucleotide for purification. A desalting step is typically required.

Post-Deprotection Purification and Analysis

Following deprotection, purification is essential to remove failure sequences, residual protecting groups, and other impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying modified oligonucleotides.[5][6][7]

    • Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. This is often effective for dye-labeled oligonucleotides as the dye itself imparts hydrophobicity.

    • Ion-Exchange (IE-HPLC): Separates based on charge.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product, ensuring that the perylene modification is intact and all protecting groups have been removed.[5]

Summary and Best Practices

  • The stability of the perylene moiety to the chosen deprotection conditions is the most critical factor. Always perform a small-scale pilot deprotection and analyze the product by HPLC and mass spectrometry.

  • When in doubt, start with the mildest deprotection conditions (e.g., ammonium hydroxide at room temperature) and increase the stringency only if deprotection is incomplete.

  • For highly sensitive perylene derivatives, the use of Ultra-Mild phosphoramidites and the corresponding potassium carbonate deprotection protocol is recommended.

  • Ensure complete removal of deprotection reagents before downstream applications, as they can interfere with biological assays.

  • Proper purification is key to obtaining a high-quality final product. HPLC is generally the method of choice for fluorescently labeled oligonucleotides.

References

Application Notes and Protocols for Perylene dU Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorescent dyes into oligonucleotides is a cornerstone of modern molecular biology and diagnostics. Perylene (B46583), a polycyclic aromatic hydrocarbon, is a fluorophore known for its high fluorescence quantum yield, photostability, and sensitivity to its microenvironment, making it an excellent probe for nucleic acid structure and interactions. The Perylene dU phosphoramidite (B1245037) allows for the site-specific incorporation of this valuable dye into synthetic oligonucleotides.

However, the chemical synthesis of oligonucleotides modified with bulky adducts such as perylene presents unique challenges, primarily concerning the efficiency of the phosphoramidite coupling step. This application note provides a detailed overview of the factors influencing the coupling efficiency of Perylene dU phosphoramidite and offers optimized protocols to maximize the yield of full-length, dye-labeled oligonucleotides.

Understanding Coupling Efficiency

Oligonucleotide synthesis is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[1] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical for the overall yield of the full-length product.[1] The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle.

Even a small decrease in coupling efficiency can significantly reduce the final yield of the desired full-length oligonucleotide, especially for longer sequences.[1][2] For example, the synthesis of a 50-mer oligonucleotide with a 99.5% average coupling efficiency will theoretically yield approximately 78% full-length product, whereas the same synthesis with a 98.5% efficiency will only yield about 52% full-length product.[1]

Challenges with Bulky Phosphoramidites like Perylene dU

The introduction of a bulky moiety like perylene can sterically hinder the coupling reaction. This steric hindrance can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, leading to lower coupling efficiencies compared to standard A, C, G, and T phosphoramidites. Consequently, protocol modifications are necessary to ensure a high yield of the desired perylene-labeled oligonucleotide.

Quantitative Data and Expected Performance

While the exact coupling efficiency of this compound can vary depending on the specific synthesizer, reagents, and protocols used, it is generally lower than that of standard nucleoside phosphoramidites under standard conditions. To achieve high coupling efficiency with bulky phosphoramidites, an extended coupling time is the most critical modification.

Phosphoramidite TypeStandard Coupling TimeExtended Coupling TimeExpected Coupling Efficiency (with extended time)
Standard (A, C, G, T)30 - 60 secondsNot typically required> 99%
Perylene dU 30 - 60 seconds10 - 30 minutes > 95%

Note: The extended coupling time for Perylene dU is a recommendation based on literature for other bulky or sterically hindered phosphoramidites.[3][4] Optimization may be required for your specific sequence and synthesis platform.

Experimental Protocols

Materials
  • This compound

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., CPG)

  • Activator solution (e.g., 0.45 M Tetrazole, 0.25 M DCI, or 0.5 M ETT)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., AMA or aqueous ammonia)

Protocol for Incorporation of this compound

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Preparation :

    • Dissolve this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). To ensure the absence of moisture, which can lower coupling efficiency, use fresh, anhydrous acetonitrile.[2]

    • Install the this compound vial on a designated port on the synthesizer.

  • Synthesis Cycle Modification :

    • Program the synthesizer to use a standard synthesis cycle for all standard bases.

    • For the coupling step of Perylene dU, create a modified cycle with an extended coupling time . A starting point of 15 minutes is recommended. This can be adjusted based on initial results. For some sterically hindered phosphoramidites, coupling times of up to 30 minutes have been reported to be effective.[3]

  • Standard Oligonucleotide Synthesis Steps :

    • Deblocking : Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with the deblocking solution.

    • Coupling (Perylene dU) :

      • The synthesizer delivers the activator solution followed by the this compound solution to the synthesis column.

      • Allow the coupling reaction to proceed for the programmed extended time (e.g., 15 minutes).

    • Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation : Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Post-Synthesis :

    • After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate solution (e.g., AMA at 65°C for 10 minutes or concentrated aqueous ammonia (B1221849) at 55°C for 8-12 hours). Follow the deprotection recommendations for the specific protecting groups on the standard bases used.

    • Purify the crude oligonucleotide using HPLC or PAGE to isolate the full-length, perylene-labeled product from truncated sequences.

Visualizations

Experimental Workflow

G cluster_0 Oligonucleotide Synthesis Cycle cluster_1 Protocol for Perylene dU Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Standard_Bases Standard Bases (A, C, G, T) Standard_Coupling Standard Coupling (30-60s) Standard_Bases->Standard_Coupling Perylene_dU Perylene dU (Bulky Moiety) Extended_Coupling Extended Coupling (10-30 min) Perylene_dU->Extended_Coupling Start Start Start->Deblocking End End Purification HPLC / PAGE Purification Cleavage_Deprotection->Purification Purification->End

Caption: Workflow for oligonucleotide synthesis incorporating Perylene dU.

Impact of Coupling Efficiency on Yield

G Coupling_Efficiency Coupling Efficiency High_Efficiency High Efficiency (>99%) Standard Amidites Coupling_Efficiency->High_Efficiency Moderate_Efficiency Lower Efficiency (~95%) Bulky Amidites (Optimized) Coupling_Efficiency->Moderate_Efficiency Low_Efficiency Low Efficiency (<90%) Bulky Amidites (Standard Conditions) Coupling_Efficiency->Low_Efficiency Yield_High_Short High Yield (e.g., ~83%) High_Efficiency->Yield_High_Short 20-mer Yield_High_Long Good Yield (e.g., ~61%) High_Efficiency->Yield_High_Long 50-mer Yield_Mod_Short Good Yield (e.g., ~38%) Moderate_Efficiency->Yield_Mod_Short 20-mer Yield_Mod_Long Low Yield (e.g., ~8%) Moderate_Efficiency->Yield_Mod_Long 50-mer Yield_Low_Short Low Yield (e.g., ~13%) Low_Efficiency->Yield_Low_Short 20-mer Yield_Low_Long Very Low Yield (e.g., ~0.5%) Low_Efficiency->Yield_Low_Long 50-mer Oligo_Length Oligonucleotide Length Short_Oligo Short Oligo (e.g., 20-mer) Long_Oligo Long Oligo (e.g., 50-mer)

References

Application Notes and Protocols for Perylene dU Phosphoramidite in DNA Hybridization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583), a polycyclic aromatic hydrocarbon, is a highly efficient and photostable fluorophore with a quantum yield approaching unity.[1][2] When incorporated into oligonucleotides, it serves as a sensitive probe for DNA hybridization assays. The Perylene dU phosphoramidite (B1245037) enables the site-specific incorporation of a perylene-modified deoxyuridine nucleotide into a DNA sequence during standard automated oligonucleotide synthesis.[1][3] The fluorescence of the perylene moiety is sensitive to its local environment, often exhibiting a significant change upon hybridization with a complementary DNA or RNA strand.[3] This property, coupled with its ability to discriminate between perfect matches and single-base mismatches, makes perylene-labeled probes a powerful tool for various applications, including genetic analysis, diagnostics, and in vivo mRNA detection.[3]

Key Features and Advantages

  • High Fluorescence Quantum Yield: Perylene exhibits exceptionally bright fluorescence, leading to high signal-to-noise ratios in hybridization assays.[1][2]

  • Photostability: Its robust nature allows for prolonged exposure to excitation light without significant photobleaching.

  • Sensitivity to Hybridization: The fluorescence of perylene-dU is often quenched in the single-stranded state and increases upon duplex formation, providing a clear signal of hybridization.

  • Mismatch Discrimination: The electronic coupling between perylene and the deoxyuridine base makes the fluorescence sensitive to the base pairing of the dU, enabling the detection of single-nucleotide polymorphisms (SNPs).[1][3]

  • Standard Synthesis Compatibility: Perylene dU phosphoramidite is compatible with standard automated DNA synthesis protocols, requiring no special handling, coupling, or deprotection conditions.[1][3]

Quantitative Data

Table 1: Spectral Properties of Perylene dU
PropertyValueReference
Excitation Maximum (λex)435 nm, 408 nm, 252 nm[1]
Molar Extinction Coefficient (ε) at 435.8 nm38,500 cm⁻¹M⁻¹[2]
Emission Maximum (λem)Not specified in search results
Fluorescence Quantum Yield (ΦF) in Cyclohexane0.94[2]
Table 2: Thermal Stability (Tm) of DNA Duplexes

The melting temperature (Tm) is a critical parameter for hybridization assays. The incorporation of perylene dU can influence the thermal stability of the DNA duplex. While specific Tm values for a wide range of perylene dU-containing duplexes were not available in a comparative table within the search results, it is a crucial parameter to determine experimentally for each new probe-target pair. Factors influencing Tm include the sequence length, GC content, and the position of the perylene dU modification.

Experimental Protocols

Protocol 1: Incorporation of Perylene dU into Oligonucleotides via Automated Synthesis

This protocol outlines the general steps for incorporating this compound into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Anhydrous acetonitrile (B52724) (diluent)[1]

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. This amidite requires no special handling conditions.[1]

  • Instrument Setup: Install the this compound vial on a designated port on the DNA synthesizer.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, indicating the position for the incorporation of the perylene-modified uridine.

  • Synthesis Cycle: The automated synthesis proceeds through the standard four steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: The this compound is activated and coupled to the 5'-hydroxyl group of the growing chain. A coupling time of 6 minutes is recommended for Perylene-dU.[3]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using standard deprotection methods recommended by the synthesizer manufacturer.[3]

  • Purification: The perylene-labeled oligonucleotide is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: DNA Hybridization Assay Using Perylene-Labeled Probes

This protocol provides a general framework for a hybridization assay using a perylene-labeled DNA probe. Optimization of probe concentration, hybridization temperature, and washing conditions is recommended for each specific application.

Materials:

  • Perylene-labeled DNA probe

  • Target DNA or RNA

  • Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 10% dextran (B179266) sulfate, 50% formamide (B127407) - composition may need optimization)

  • Wash buffers (e.g., 2x SSC, 0.1% SDS; 0.4x SSC, 0.1% SDS)

  • Fluorescence plate reader or fluorescence microscope with appropriate filters for perylene (Excitation ~435 nm).

Procedure:

  • Probe and Target Preparation: Dilute the perylene-labeled probe and the target nucleic acid to the desired concentrations in hybridization buffer.

  • Hybridization: a. Mix the probe and target solutions. b. Denature the probe and target by heating at 95°C for 5 minutes. c. Incubate at the calculated hybridization temperature (typically 5-10°C below the Tm of the probe-target duplex) for a sufficient period (e.g., 2 hours to overnight) to allow for hybridization.

  • Washing: a. Wash the hybridized samples to remove unbound probes. This typically involves a series of washes with decreasing salt concentrations. For example: i. Two washes with 2x SSC, 0.1% SDS at room temperature for 5 minutes each. ii. One wash with 0.4x SSC, 0.1% SDS at the hybridization temperature for 15 minutes.

  • Fluorescence Detection: a. Measure the fluorescence intensity of the samples using a fluorescence plate reader or visualize under a fluorescence microscope. b. Compare the fluorescence of the sample with the target to that of a negative control (no target or a non-complementary target). An increase in fluorescence intensity indicates successful hybridization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_hybridization Hybridization Assay s1 Perylene dU Phosphoramidite s2 Automated DNA Synthesis s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Purification (HPLC/PAGE) s3->s4 s5 Perylene-Labeled DNA Probe s4->s5 h2 Hybridization s5->h2 Add Probe h1 Target DNA/RNA h1->h2 h3 Washing h2->h3 h4 Fluorescence Detection h3->h4 h5 Data Analysis h4->h5 signaling_pathway probe_ss Single-Stranded Perylene Probe probe_ds Double-Stranded Probe-Target Hybrid probe_ss->probe_ds Hybridization fluorescence_low Low Fluorescence (Quenched) probe_ss->fluorescence_low Default State fluorescence_high High Fluorescence (Signal ON) probe_ds->fluorescence_high Conformational Change target Target DNA/RNA target->probe_ds

References

Step-by-Step Guide to Fluorescent Labeling with Perylene dU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the fluorescent labeling of oligonucleotides using Perylene (B46583) dU phosphoramidite (B1245037). Perylene is a polycyclic aromatic hydrocarbon that functions as a highly efficient and photostable blue-emitting fluorophore. Its incorporation into oligonucleotides via a deoxyuridine (dU) phosphoramidite allows for the production of brightly fluorescent probes suitable for a wide range of applications in molecular biology, diagnostics, and drug development.

Introduction to Perylene dU Phosphoramidite

This compound is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The perylene moiety is attached to the 5-position of the deoxyuridine base. This strategic placement ensures that the fluorophore has minimal impact on the hybridization properties of the oligonucleotide while providing a strong and stable fluorescent signal. Perylene is characterized by its high fluorescence quantum yield, exceptional photostability, and a large Stokes shift, making it an ideal label for sensitive detection assays.[1][2]

Key Applications

Perylene-labeled oligonucleotides are valuable tools for various applications, including:

  • Fluorescence In Situ Hybridization (FISH): High-intensity probes for the detection and localization of specific DNA or RNA sequences within cells and tissues.

  • Real-time PCR (qPCR): As components of fluorescent probes for the quantitative detection of nucleic acids.

  • DNA Sequencing: As fluorescent tags for Sanger sequencing or next-generation sequencing (NGS) applications.

  • Molecular Diagnostics: Development of sensitive and specific diagnostic assays for the detection of pathogens or genetic markers.

  • Drug Development: In the study of drug-nucleic acid interactions and the development of oligonucleotide-based therapeutics.

Quantitative Data

The following table summarizes the key spectroscopic and synthesis-related properties of perylene and this compound.

ParameterValueReference
Perylene Molar Extinction Coefficient 38,500 M⁻¹cm⁻¹ at 435.8 nm[1][2]
Perylene Absorption Maximum (λmax) ~434 nm[1]
Perylene Emission Maximum (λem) ~470 nm
Perylene Fluorescence Quantum Yield (Φ) ~0.94[2]
Recommended Coupling Time 6 minutes
Deprotection Conditions Standard
Purity of Final Oligonucleotide >80% (with HPLC purification)[3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the incorporation of this compound into synthetic oligonucleotides using an automated DNA synthesizer.

Reagent Preparation
  • This compound Solution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).

  • Standard DNA Synthesis Reagents: Ensure all other necessary reagents for automated DNA synthesis (e.g., standard A, C, G, T phosphoramidites, activator, capping reagents, deblocking solution, and oxidation solution) are fresh and correctly installed on the synthesizer.

Automated Oligonucleotide Synthesis

The synthesis of the Perylene dU-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of the phosphate (B84403) linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage (Release from solid support) Oxidation->Cleavage Synthesis Complete Deprotection 6. Deprotection (Removal of protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., RP-HPLC) Deprotection->Purification Quantification 8. Quantification (UV-Vis Spectroscopy) Purification->Quantification

Caption: Experimental workflow for fluorescent labeling with this compound.

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.[4]

  • Coupling: The this compound is activated by an activator reagent (e.g., tetrazole or a more modern equivalent) and then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time of 6 minutes should be programmed into the synthesis protocol for the this compound.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[4]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).[4]

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone must be removed. For Perylene dU-labeled oligonucleotides, standard deprotection conditions are generally sufficient. However, as with many fluorescent dyes, it is prudent to use conditions that are not overly harsh to avoid degradation of the fluorophore.[5][6]

Standard Deprotection Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%) to the vial, ensuring the support is fully submerged.

  • Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • For full deprotection of the nucleobase protecting groups, heat the sealed vial at 55°C for 8-12 hours.

  • After cooling to room temperature, carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube.

  • Evaporate the ammonia (B1221849) to dryness using a vacuum concentrator.

Purification

Purification of the crude Perylene dU-labeled oligonucleotide is crucial to remove failure sequences, unconjugated dye, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides.[3][7]

RP-HPLC Purification Protocol:

  • Resuspend the crude oligonucleotide: Dissolve the dried oligonucleotide pellet in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).

  • Prepare the mobile phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • Set up the HPLC system: Use a C18 reverse-phase column. Equilibrate the column with a low percentage of Buffer B.

  • Inject the sample: Inject the resuspended oligonucleotide onto the column.

  • Elute the oligonucleotide: Apply a linear gradient of increasing Buffer B concentration. The more hydrophobic, DMT-on (if retained) and Perylene-labeled full-length oligonucleotide will elute later than the shorter, less hydrophobic failure sequences.

  • Monitor the elution: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of perylene (~434 nm).

  • Collect and pool fractions: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Desalt the purified oligonucleotide: Remove the TEAA buffer from the pooled fractions using a desalting column or by repeated lyophilization from water.

Quantification

Accurate quantification of the final purified Perylene dU-labeled oligonucleotide is essential for its use in downstream applications. This is typically done using UV-Vis spectrophotometry.[8][9][10]

Quantification Protocol:

  • Resuspend the final, purified, and desalted oligonucleotide in an appropriate buffer (e.g., TE buffer, pH 8.0).

  • Measure the absorbance of the solution at 260 nm (A₂₆₀) and at the absorbance maximum of perylene (~436 nm, A_dye).

  • Calculate the concentration of the oligonucleotide using the Beer-Lambert law:

    A = εcl

    where:

    • A is the absorbance

    • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

    • c is the concentration (in M)

    • l is the path length of the cuvette (typically 1 cm)

  • To determine the concentration of the oligonucleotide, the contribution of the dye's absorbance at 260 nm must be accounted for. The corrected absorbance at 260 nm is calculated as:

    A₂₆₀_corrected = A₂₆₀_measured - (A_dye_measured × CF₂₆₀)

    where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm (the ratio of the dye's absorbance at 260 nm to its absorbance at its λmax).

  • The concentration of the labeled oligonucleotide can then be calculated using the following formula:

    Concentration (µM) = (A₂₆₀_corrected / ε_oligo) × 1,000,000

    where ε_oligo is the molar extinction coefficient of the oligonucleotide sequence, which can be estimated based on its base composition.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the entire process, from initial design to the final, quantified product.

logical_flow Oligo_Design Oligonucleotide Design Synthesis Automated Synthesis with Perylene dU Oligo_Design->Synthesis Cleavage_Deprotection Cleavage and Deprotection Synthesis->Cleavage_Deprotection Crude_Product Crude Labeled Oligo Cleavage_Deprotection->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Pure_Product Purified Labeled Oligo Purification->Pure_Product QC Quality Control (Quantification & Analysis) Pure_Product->QC Final_Product Final Product for Application QC->Final_Product

Caption: Logical flow from oligonucleotide design to the final purified product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency of Perylene dU 1. Degraded phosphoramidite. 2. Insufficient coupling time. 3. Inactive activator.1. Use fresh this compound solution. 2. Ensure a coupling time of at least 6 minutes is used. 3. Replace the activator solution.
Low fluorescence of the final product 1. Degradation of the perylene dye during deprotection. 2. Incomplete removal of quenching impurities. 3. Incorrect buffer conditions for fluorescence measurement.1. Consider milder deprotection conditions if standard methods fail (e.g., using AMA at a lower temperature or for a shorter time). 2. Ensure thorough purification by RP-HPLC. 3. Check the pH and composition of the final buffer.
Multiple peaks in HPLC chromatogram 1. Inefficient capping during synthesis, leading to failure sequences. 2. Incomplete deprotection.1. Check the capping reagents and synthesizer function. 2. Extend the deprotection time or use a slightly higher temperature.
Inaccurate quantification 1. Incorrect extinction coefficient used. 2. Presence of residual impurities that absorb at 260 nm.1. Use the correct extinction coefficients for both the oligonucleotide and the perylene dye, and apply the correction factor. 2. Ensure the product is highly pure by HPLC.

References

Application Notes and Protocols for Perylene dU Phosphoramidite in G-quadruplex Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention. Perylene (B46583), a polycyclic aromatic hydrocarbon, is a bright and highly photostable fluorophore. When incorporated into oligonucleotides as Perylene dU phosphoramidite (B1245037), it serves as a powerful tool for investigating the structure, stability, and interactions of G-quadruplexes. The fluorescence of Perylene dU is sensitive to its local environment, often exhibiting changes in intensity and anisotropy upon G4 formation or ligand binding. These application notes provide detailed protocols for the use of Perylene dU-labeled oligonucleotides in G-quadruplex research.

Data Presentation

The following tables summarize key quantitative data for perylene derivatives in the context of G-quadruplex studies. It is important to note that specific data for Perylene dU-labeled G-quadruplexes are not extensively reported in the literature; therefore, some data are derived from studies on other perylene derivatives and should be considered as indicative.

Table 1: Spectroscopic and Photophysical Properties of Perylene Derivatives

ParameterValueNotes and References
Excitation Maximum (λex)~435 nmIn organic solvents.[1] The exact wavelength may vary depending on the local environment within the G-quadruplex.
Emission Maximum (λem)~450 - 550 nmEmission is sensitive to the environment and aggregation state.[2]
Molar Extinction Coefficient (ε)~38,500 cm⁻¹M⁻¹ at 435.8 nmIn cyclohexane.[1]
Fluorescence Quantum Yield (ΦF)Up to 0.94In cyclohexane.[1] The quantum yield in aqueous buffer and within a G-quadruplex is expected to be different. For some perylene diimides in aqueous solution, the quantum yield can be as low as 0.05 due to aggregation.[2]
Fluorescence Lifetime (τ)~4.1 - 4.2 nsFor some perylene diimides in acetonitrile (B52724) and acetonitrile/water mixtures.[2] Lifetimes are highly dependent on the specific derivative and its environment.

Table 2: Application-Specific Data for Perylene-Labeled G-Quadruplex Probes

ApplicationParameterValueG-Quadruplex Sequence/TargetNotes and References
Metal Ion SensingLimit of Detection (LOD) for Pb²⁺5.0 nMPW17Using a cationic perylene derivative.[3]
Metal Ion SensingLimit of Detection (LOD) for Pb²⁺24.5 nMThrombin Binding Aptamer (TBA)Using a phosphate-perylene modified probe.
Ligand BindingIC₅₀ for Telomerase Inhibition0.5 - 5 µMTelomeric G-quadruplexFor hydrosoluble perylene diimides.[4]
Thermal StabilityMelting Temperature (Tm)50 - 67 °CTG₄TFor branched G-quadruplexes without perylene modification.[5] The change in Tm (ΔTm) upon ligand binding is a key parameter in screening assays.

Experimental Protocols

Protocol 1: Synthesis and Purification of Perylene dU-Labeled Oligonucleotides

This protocol outlines the standard procedure for incorporating Perylene dU into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • Perylene dU-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA)

  • HPLC purification system with a reverse-phase column

Procedure:

  • Oligonucleotide Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • Dissolve the Perylene dU phosphoramidite in anhydrous acetonitrile to the recommended concentration.

    • Install the this compound on a designated port of the synthesizer.

    • Initiate the synthesis using standard phosphoramidite chemistry cycles. An extended coupling time (e.g., 5-15 minutes) may be beneficial for the bulky this compound.[6]

  • Cleavage and Deprotection:

    • After synthesis, transfer the CPG support to a screw-cap vial.

    • Add the cleavage and deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).

    • Incubate the vial at 55°C for 8-12 hours.

    • Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • Purification:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

    • Purify the Perylene dU-labeled oligonucleotide by reverse-phase HPLC. The hydrophobicity of the perylene moiety aids in separating the full-length product from failure sequences.

    • Collect the fractions corresponding to the major product peak.

    • Verify the identity and purity of the oligonucleotide by MALDI-TOF mass spectrometry.

    • Desalt the purified oligonucleotide using a suitable method.

    • Quantify the final product by UV-Vis spectrophotometry at 260 nm.

G1 cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis deblock Deblocking (TCA) start->deblock coupling Coupling (this compound + Activator) deblock->coupling capping Capping coupling->capping oxidation Oxidation (Iodine) capping->oxidation cycle Repeat for each base oxidation->cycle cycle->deblock Next base end_synthesis Synthesis Complete cycle->end_synthesis Final base cleavage Cleavage & Deprotection (NH4OH) end_synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc ms MALDI-TOF MS Verification hplc->ms final_product Purified Perylene dU-Oligonucleotide ms->final_product

Oligonucleotide synthesis workflow with Perylene dU.

Protocol 2: G-Quadruplex Ligand Screening using Fluorescence Anisotropy

This protocol describes a method to screen for G-quadruplex binding ligands by monitoring changes in the fluorescence anisotropy of a Perylene dU-labeled G4 oligonucleotide. Binding of a ligand to the G4 structure is expected to further restrict the rotational motion of the perylene fluorophore, leading to an increase in fluorescence anisotropy.

Materials:

  • Purified Perylene dU-labeled G-quadruplex-forming oligonucleotide.

  • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Assay buffer (same as annealing buffer).

  • Library of small molecule compounds (ligands) dissolved in DMSO.

  • 384-well black, non-binding surface microplates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • G-Quadruplex Annealing:

    • Dissolve the Perylene dU-labeled oligonucleotide in the annealing buffer to a stock concentration of 10 µM.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature over several hours to ensure proper G4 folding.

  • Assay Preparation:

    • Prepare a working solution of the annealed Perylene dU-G4 probe at 20 nM in the assay buffer.

    • Dispense 20 µL of the 20 nM Perylene dU-G4 probe solution into each well of the 384-well plate.

    • Add a small volume (e.g., 100 nL) of each library compound to the wells to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.

    • Include wells with a known G4-stabilizing ligand as a positive control.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence anisotropy on a plate reader equipped with appropriate excitation (~435 nm) and emission (~470 nm) filters and polarizers.

    • Calculate the change in anisotropy for each compound relative to the DMSO control.

  • Data Analysis:

    • Compounds that cause a significant increase in fluorescence anisotropy are considered potential G-quadruplex binders.

    • Positive hits can be further characterized by performing dose-response experiments to determine their binding affinity (Kd).

G2 cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis anneal Anneal Perylene dU-G4 Oligo (95°C -> RT in K+ buffer) plate Dispense Perylene dU-G4 into 384-well plate anneal->plate add_ligand Add Ligand Library Compounds plate->add_ligand incubate Incubate (30 min, RT) add_ligand->incubate read_anisotropy Measure Fluorescence Anisotropy (Ex: ~435 nm, Em: ~470 nm) incubate->read_anisotropy analyze Calculate Δ Anisotropy read_anisotropy->analyze identify_hits Identify Hits (Significant Δ Anisotropy) analyze->identify_hits dose_response Dose-Response & Kd Determination identify_hits->dose_response

Workflow for G4-ligand screening via fluorescence anisotropy.

Protocol 3: Investigating Protein-G-Quadruplex Interactions

This protocol details the use of Perylene dU-labeled G4 DNA to study the binding of a protein of interest using fluorescence anisotropy. The binding of a large protein to the labeled G4 will significantly increase the molecular weight of the complex, leading to a slower rotational correlation time and a substantial increase in fluorescence anisotropy.

Materials:

  • Purified Perylene dU-labeled G-quadruplex-forming oligonucleotide, annealed as in Protocol 2.

  • Purified protein of interest.

  • Binding buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 0.05% Tween-20, pH 7.4).

  • Fluorometer or plate reader with polarization capabilities.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the protein of interest in the binding buffer.

    • In a set of microcuvettes or a microplate, add a fixed concentration of the annealed Perylene dU-G4 probe (e.g., 10 nM).

    • Add increasing concentrations of the protein to the cuvettes/wells. Include a control with no protein.

    • Bring all samples to the same final volume with binding buffer.

  • Measurement:

    • Incubate the samples at the desired temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (this should be determined empirically, e.g., 30-60 minutes).

    • Measure the fluorescence anisotropy of each sample.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

G3 cluster_props Properties Perylene_G4 Perylene dU-G4 Complex Perylene dU-G4-Protein Complex Perylene_G4->Complex + Protein Perylene_G4_prop Low Anisotropy (Fast Rotation) Perylene_G4->Perylene_G4_prop Protein Protein Complex_prop High Anisotropy (Slow Rotation) Complex->Complex_prop

Principle of protein-G4 interaction detection.

Protocol 4: Construction of a G-Quadruplex-Based "AND" Logic Gate

This protocol describes a conceptual design for a simple "AND" logic gate using a Perylene dU-labeled oligonucleotide. The logic gate will produce a high fluorescence output only in the presence of two inputs: potassium ions (Input 1) and a G4-binding ligand (Input 2).

Principle:

  • Initial State (Inputs 0,0): A single-stranded oligonucleotide containing a G-rich sequence and a Perylene dU modification is in a random coil state in a buffer without K⁺. The perylene fluorescence is quenched by the nearby nucleobases.

  • Input 1 Present (Input 1,0): The addition of K⁺ induces the folding of the oligonucleotide into a G-quadruplex structure. This conformational change may lead to a partial increase in fluorescence as the perylene is moved into a more rigid environment.

  • Input 2 Present (Input 0,1): In the absence of K⁺, the G4 structure does not form, and the ligand cannot bind. The fluorescence remains low.

  • Both Inputs Present (Input 1,1): In the presence of K⁺, the G4 forms. The subsequent binding of a G4-stabilizing ligand (Input 2) further rigidifies the structure and may cause a significant increase in the fluorescence of the Perylene dU probe, representing the "ON" state of the logic gate.

Materials:

  • Purified Perylene dU-labeled G-quadruplex-forming oligonucleotide.

  • Input 1: Potassium chloride (KCl) solution.

  • Input 2: A known G-quadruplex binding ligand (e.g., Thioflavin T or a perylene diimide derivative).

  • Logic gate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Fluorometer.

Procedure:

  • Setup:

    • Prepare four separate cuvettes with the Perylene dU-labeled oligonucleotide at a final concentration of 100 nM in the logic gate buffer.

    • Cuvette 1 (Input 0,0): No additions.

    • Cuvette 2 (Input 1,0): Add KCl to a final concentration of 100 mM.

    • Cuvette 3 (Input 0,1): Add the G4-binding ligand to a final concentration of 1 µM.

    • Cuvette 4 (Input 1,1): Add KCl to 100 mM and the G4-binding ligand to 1 µM.

  • Measurement:

    • Incubate all samples for 30 minutes at room temperature.

    • Measure the fluorescence intensity of each sample (Ex: ~435 nm, Em: ~470 nm).

  • Analysis:

    • Normalize the fluorescence output, setting a threshold to define the "0" and "1" states.

    • A high fluorescence signal should only be observed in Cuvette 4, demonstrating "AND" logic.

G4 cluster_inputs Inputs cluster_gate Logic Gate cluster_output Output Input1 Input 1: K+ Ions Gate Perylene dU-Oligo Input1->Gate Input2 Input 2: G4-Ligand Input2->Gate Output High Fluorescence Gate->Output AND

Logical relationship for a G4-based AND gate.

References

Troubleshooting & Optimization

Optimizing coupling time for Perylene dU phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Perylene (B46583) dU phosphoramidite (B1245037). Our goal is to help you optimize your oligonucleotide synthesis protocols and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for Perylene dU phosphoramidite?

A standard coupling time of 6 minutes is recommended for this compound.[1] Due to the bulky nature of the perylene moiety, a longer coupling time compared to standard DNA phosphoramidites (typically around 30 seconds) is necessary to ensure high coupling efficiency.[2]

Q2: Why is a longer coupling time necessary for this compound?

Modified phosphoramidites, especially those with bulky groups like perylene, are sterically hindered. This steric hindrance can slow down the kinetics of the coupling reaction. An extended coupling time is required to allow sufficient time for the activated phosphoramidite to react completely with the 5'-hydroxyl group of the growing oligonucleotide chain. For some sterically hindered RNA phosphoramidites, coupling times can be as long as 8 to 15 minutes.[3][4]

Q3: Can I use the standard deprotection method for oligonucleotides containing Perylene dU?

Yes, no changes to the standard deprotection methods recommended by your synthesizer manufacturer are needed for oligonucleotides modified with Perylene dU.[1]

Q4: How should I prepare and store this compound solutions?

This compound should be dissolved in anhydrous acetonitrile (B52724)/dichloromethane 1:1 (v/v).[1] Once in solution, it is stable for 1-2 days when stored under appropriate anhydrous conditions.[1] For long-term storage, the solid phosphoramidite should be kept refrigerated at 2-8°C and protected from moisture.[1] Phosphoramidites are sensitive to moisture and can degrade when exposed to air or water, so they should be stored in a dry, inert atmosphere (argon or nitrogen gas).[5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of Perylene dU

Symptom: Trityl monitoring shows a lower than expected yield after the coupling step with Perylene dU, or final mass spectrometry analysis indicates a high proportion of failure sequences (n-1).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Coupling Time Ensure that the coupling time for the this compound is set to the recommended 6 minutes.[1] Standard coupling times for DNA amidites are insufficient for this bulky modifier.
Moisture Contamination Use fresh, anhydrous acetonitrile for all reagents. Ensure that the argon or helium supply to the synthesizer is dry. Store the this compound under dry, inert gas conditions. Even small amounts of water can significantly lower coupling efficiency.[6]
Activator Issues Use a fresh solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). For some modified phosphoramidites, specific activators may yield better results. For example, 0.25M 5-Benzylthio-1H-tetrazole has been shown to improve coupling efficiency for certain modified RNA phosphoramidites.[3]
Phosphoramidite Degradation If the phosphoramidite solution is more than a few days old, or if the solid has been improperly stored, it may have degraded. Use a fresh vial of the phosphoramidite and prepare a new solution.
Suboptimal Reagent Concentration Ensure that the concentration of the phosphoramidite and activator are as recommended for your synthesizer and synthesis scale. A higher molar excess of the phosphoramidite can sometimes help drive the reaction to completion.[2]
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Symptom: Besides the full-length product, you observe significant peaks corresponding to n+1 additions or other adducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Premature Detritylation Highly acidic activators can cause a small amount of premature detritylation of the incoming phosphoramidite, leading to the formation of dimers and subsequent n+1 impurities.[6] Consider using a less acidic activator if this is a persistent issue.
Side Reactions with Perylene Moiety While Perylene dU is designed to be stable throughout the synthesis cycle, ensure that all other synthesis reagents are of high quality to minimize the potential for side reactions.
Incomplete Capping If the capping step is inefficient, unreacted 5'-hydroxyl groups can be coupled in the next cycle, leading to deletion sequences. Ensure your capping reagents are fresh and the capping time is adequate.

Data Presentation

Table 1: Recommended Coupling Times for Various Phosphoramidites

Phosphoramidite TypeRecommended Coupling TimeReference
Standard DNA Phosphoramidites~ 30 seconds[2]
This compound 6 minutes [1]
m6Am Phosphoramidite6 minutes[7]
scpBNA™ Phosphoramidites8 - 12 minutes[4]
Trebler Phosphoramidite10 - 15 minutes[3]
2'-TBDMS RNA Phosphoramiditesup to 15 minutes[3]

Experimental Protocols

Protocol: Coupling of this compound

This protocol outlines the key steps for the successful incorporation of Perylene dU into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Reagents:

  • Perylene dU CE Phosphoramidite solution (0.1 M in anhydrous acetonitrile/dichloromethane 1:1)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping Reagents (Cap A and Cap B)

  • Oxidizer (e.g., Iodine/water/pyridine)

  • Deblocking Reagent (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous Acetonitrile

Procedure (within the automated synthesis cycle):

  • Deblocking: The 5'-DMT protecting group of the support-bound oligonucleotide is removed by treatment with the deblocking reagent.

  • Coupling:

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed for 6 minutes .

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

  • The cycle is repeated for the subsequent addition of the next phosphoramidite.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Linkage Formed Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Ready for Next Cycle End Cleavage and Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step automated oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency with Perylene dU? CheckTime Is Coupling Time set to 6 minutes? Start->CheckTime Start Here CheckReagents Are all reagents (amidite, activator, ACN) fresh and anhydrous? CheckTime->CheckReagents Yes Solution1 Adjust coupling time to 6 minutes. CheckTime->Solution1 No CheckActivator Is the activator type and concentration optimal? CheckReagents->CheckActivator Yes Solution2 Replace with fresh, anhydrous reagents. CheckReagents->Solution2 No CheckAmidite Is the phosphoramidite potentially degraded? CheckActivator->CheckAmidite Yes Solution3 Consider trying an alternative activator. CheckActivator->Solution3 No Solution4 Use a new vial of This compound. CheckAmidite->Solution4 No End Problem Resolved CheckAmidite->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A troubleshooting workflow for low coupling efficiency of Perylene dU.

References

Troubleshooting low yield of perylene-labeled oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Perylene-Labeled Oligonucleotides

Welcome to the technical support center for perylene-labeled oligonucleotides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve issues with low reaction yields and other common problems encountered during the synthesis, labeling, and purification of perylene-labeled oligonucleotides.

Troubleshooting Guide: Low Final Yield

Low yield is one of the most common issues when preparing perylene-labeled oligonucleotides. The final yield is a cumulative result of synthesis coupling efficiency, the labeling reaction, and the purification process. The following guide, in a question-and-answer format, addresses specific problems you might encounter.

Diagram: General Troubleshooting Workflow

The diagram below outlines a logical workflow to diagnose the cause of low yields.

Caption: Troubleshooting workflow for low yield of perylene-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Section 1: Issues with Labeling Chemistry

Q1: My yield is low when using a perylene (B46583) phosphoramidite (B1245037) during solid-phase synthesis. What is the likely cause?

A1: The most probable cause is suboptimal coupling efficiency. While standard DNA phosphoramidites achieve >99% efficiency, bulky molecules like perylene can have lower coupling rates.[1] Even a small drop in efficiency significantly reduces the final yield of full-length product, especially for longer oligonucleotides.[2][3]

Potential Solutions:

  • Reagent Quality: Ensure all reagents are fresh and anhydrous. Moisture is a primary inhibitor of coupling.[3] Use a fresh bottle of anhydrous acetonitrile (B52724) for dissolving the phosphoramidite and ensure gas lines (argon/helium) are dry.[3]

  • Activator Choice: For sterically hindered phosphoramidites, a standard activator like 1H-Tetrazole may be insufficient.[4] Consider using a more potent activator such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) to improve reaction kinetics.[4]

  • Coupling Time: Double the coupling time for the perylene phosphoramidite step compared to a standard A, C, G, or T monomer. This allows more time for the reaction to proceed to completion.

Q2: I am performing a post-synthesis conjugation with a perylene-NHS ester and an amino-modified oligonucleotide, but the labeling efficiency is poor. What went wrong?

A2: Poor efficiency in NHS-ester conjugations is typically related to reaction conditions or reagent stability.

Potential Solutions:

  • pH is Critical: The reaction is highly pH-dependent. The primary amine on the oligonucleotide must be deprotonated to be nucleophilic. The optimal pH range is 8.3-8.5.[5][6] Using a buffer with a pH below 8 will result in a dramatic loss of efficiency.

  • Buffer Choice: Do not use Tris buffer. Tris contains a primary amine that will compete with your oligonucleotide, consuming the NHS-ester.[5][7] Use non-amine-containing buffers like sodium bicarbonate or sodium borate.[5]

  • NHS-Ester Hydrolysis: NHS-esters are highly susceptible to hydrolysis in aqueous solutions.[5][8] Always dissolve the perylene-NHS ester in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[5]

  • Reagent Concentration: Ensure an adequate molar excess of the perylene-NHS ester. A low dye-to-oligo ratio can result in incomplete labeling. Optimization studies have shown that adjusting reactant concentrations and the percentage of DMSO in the reaction can double the yield.[9]

Section 2: Issues with Deprotection and Purification

Q3: Could the deprotection step be destroying my perylene label and causing low yield?

A3: Yes, this is possible. Perylene and other fluorescent dyes can be sensitive to harsh deprotection conditions, especially prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[1] This can lead to degradation of the fluorophore, resulting in a loss of fluorescent signal and a lower yield of the desired product.

Potential Solutions:

  • Use milder deprotection strategies. A common alternative is AMA, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine, which can complete deprotection in as little as 10 minutes at 65°C or a few hours at room temperature.[10]

  • For extremely sensitive modifications, "UltraMild" phosphoramidites can be used during synthesis, allowing for deprotection with potassium carbonate in methanol.[11]

Q4: I seem to be losing my labeled oligonucleotide during HPLC purification. How can I improve my recovery?

A4: Product loss during purification is a common problem.[1] Perylene is a large, hydrophobic molecule, and its conjugation to an oligonucleotide significantly alters the oligo's properties, which can make purification challenging.

Potential Solutions:

  • Optimize HPLC Method:

    • Monitoring: Monitor the elution using a dual-wavelength detector at 260 nm (for the DNA) and the absorbance maximum for perylene (approx. 430-440 nm). This helps distinguish the labeled product from unlabeled failures.

    • Gradient: A shallow acetonitrile gradient may be required to resolve the labeled oligo from unlabeled sequences, especially if the labeling efficiency was low.

    • Temperature: Increasing the column temperature (e.g., to 50-60°C) can improve peak shape and resolution for oligonucleotides by disrupting secondary structures.[12]

  • Alternative Purification: For removing excess free dye, methods like pH-controlled liquid-liquid extraction or phase extraction with n-butanol can be effective and may result in higher recovery than chromatography.[13][14][15][16] Ethanol precipitation is often used but can be inefficient at removing unincorporated hydrophobic dyes.[14]

Quantitative Data Summary

The tables below summarize key quantitative parameters for optimizing your labeling reactions.

Table 1: Impact of Coupling Efficiency on Theoretical Yield

Oligo LengthCoupling Efficiency: 99.5%Coupling Efficiency: 98.5%
20-mer ~90.5%~74.4%
50-mer ~77.9%~52.0%
100-mer ~60.6%~27.0%
Data derived from standard yield calculation: Yield = (Coupling Efficiency)^(Oligo Length - 1). This illustrates the critical importance of maintaining high coupling efficiency.[2]

Table 2: Recommended Conditions for NHS-Ester Labeling

ParameterRecommended ConditionRationale / Notes
pH 8.3 - 8.5Optimal for ensuring the amino group is deprotonated and nucleophilic.[5][6]
Buffer 0.1 M Sodium Bicarbonate / BorateAmine-free to prevent competitive reaction with the NHS-ester.[5][7]
Solvent for Dye Anhydrous DMSO or DMFNHS-esters are moisture-sensitive and hydrolyze rapidly in water.[5]
Reaction Time 1 - 4 hours at Room Temp.Typically sufficient for the reaction to go to completion.[5][7]
Dye:Oligo Ratio 10-50 fold molar excessA significant excess is often needed to drive the reaction to completion.[9]
DMSO % (v/v) 45-55%Optimization studies show this range can significantly improve yields for RNA labeling.[9]

Experimental Protocols & Methodologies

Protocol 1: Post-Synthesis Labeling of an Amino-Oligo with Perylene-NHS Ester

This protocol provides a starting point for the conjugation reaction. Optimization may be required.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM. Ensure any previous storage buffers (like Tris) have been removed by dialysis or desalting.[7]

  • Perylene-NHS Ester Preparation:

    • Immediately before use, dissolve the perylene-NHS ester in anhydrous DMSO to a concentration of approximately 14-15 mM.[9] Keep the stock solution protected from light and moisture.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the dissolved perylene-NHS ester solution to the oligonucleotide solution. The final volume of DMSO should ideally be between 45-55% of the total reaction volume.[9]

    • The molar ratio of NHS-ester to oligonucleotide should be optimized, but a starting point of 50:1 is recommended.[9]

    • Vortex the tube gently to mix.

    • Wrap the tube in aluminum foil to protect it from light.

    • Incubate at room temperature (~25°C) for 2-4 hours on a shaker.[5]

  • Purification:

    • Purify the conjugate to remove unreacted dye and unlabeled oligonucleotide. Reverse-phase HPLC is the most common method.

    • Load the reaction mixture onto a C18 column.

    • Elute with a gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.

    • Monitor at 260 nm and the perylene absorbance maximum. Collect the peak corresponding to the dual-labeled product.

Diagram: NHS-Ester Labeling Workflow

Caption: Workflow for post-synthesis labeling of oligonucleotides using NHS-ester chemistry.

References

Preventing fluorescence quenching in perylene-modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with fluorescence quenching in perylene-modified DNA experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with perylene-modified DNA, offering potential causes and solutions in a straightforward question-and-answer format.

Problem/Observation Potential Cause Recommended Solution(s)
Low or No Fluorescence Signal 1. Guanine (B1146940) Quenching: Perylene (B46583) is in close proximity to one or more guanine (G) bases in the DNA sequence. Guanine is a known quencher of fluorescence through photoinduced electron transfer (PET).[1][2][3][4][5]a. Sequence Redesign: If possible, modify the DNA sequence to replace guanines near the perylene label with other bases (A, C, or T). b. Increase Linker Length: Synthesize the oligonucleotide with a longer linker arm connecting the perylene to the DNA backbone to increase the distance from potential quenching bases.[6][7]
2. Aggregation-Induced Quenching: High local concentration of perylene-modified DNA can lead to π-π stacking and self-quenching.[8][9]a. Reduce Concentration: Lower the concentration of the labeled DNA in your experiment. b. Modify Perylene Structure: Incorporate bulky side chains onto the perylene core to sterically hinder aggregation.[10][11] c. Optimize Buffer: Adjust buffer conditions (e.g., ionic strength, pH) to minimize aggregation.
3. Photobleaching: The perylene fluorophore has been damaged by prolonged or high-intensity light exposure.a. Use Antifade Reagents: Add an antifade agent to your buffer. b. Minimize Light Exposure: Keep samples protected from light and reduce exposure time and intensity during measurements. c. Use Vacuum: For solid-state measurements, keeping samples under vacuum can prevent photooxidation.[12]
Fluorescence Intensity Decreases Over Time (Not Photobleaching) 1. DNA Degradation: Nuclease contamination in reagents or samples is degrading the DNA probe.a. Use Nuclease-Free Reagents: Ensure all water, buffers, and tips are certified nuclease-free. b. Add Nuclease Inhibitors: Incorporate a nuclease inhibitor cocktail into your reaction mix.
2. Conformational Change: The DNA is undergoing a structural change (e.g., hybridization, folding) that brings the perylene closer to a quenching moiety.[2][13]a. Analyze Sequence: Check for sequences prone to forming secondary structures like hairpins or G-quadruplexes. b. Control Hybridization: If hybridization is the cause, this may be an intended feature of the assay. If not, adjust experimental conditions (e.g., temperature, salt concentration) to prevent unintended hybridization.
Inconsistent or Non-Reproducible Fluorescence Readings 1. Pipetting Inaccuracy: Inconsistent volumes of reagents, especially the fluorescent probe, are being added.a. Calibrate Pipettes: Ensure all pipettes are properly calibrated. b. Use Master Mixes: Prepare a master mix of common reagents to reduce pipetting steps and improve consistency.[14]
2. Buffer Inconsistency: Variations in buffer pH, ionic strength, or composition between experiments.a. Prepare Fresh Buffer: Use freshly prepared buffer from a single stock for a set of comparative experiments. b. Verify pH: Always check the pH of the buffer before use.
3. Instrument Settings: Inconsistent settings on the fluorometer (e.g., excitation/emission wavelengths, slit widths, gain).a. Standardize Settings: Use a consistent protocol with fixed instrument settings for all measurements in a series. b. Use a Standard: Measure a stable fluorescent standard (e.g., free perylene dye of known concentration) to check instrument performance.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of fluorescence quenching in perylene-modified DNA?

There are two main quenching mechanisms:

  • Photoinduced Electron Transfer (PET): This is a dominant mechanism where an excited perylene molecule transfers an electron to a nearby nucleobase. Guanine is the most easily oxidized base and therefore the most efficient quencher via this pathway.[1][2] The process is highly distance-dependent.

  • Aggregation Quenching (Self-Quenching): Perylene molecules have a strong tendency to stack together (π-π stacking). When they aggregate, they can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates, which provides a pathway for non-radiative decay.[8][9][15]

2. How does the choice of linker affect fluorescence quenching?

The linker connecting the perylene dye to the DNA strand is critical.[6][16]

  • Length: A longer, more flexible linker can increase the distance between the perylene and quenching nucleobases like guanine, thereby reducing PET-based quenching.[6][7]

  • Rigidity and Conjugation: The chemical nature of the linker influences the electronic coupling between the perylene and the nucleobase. For example, a conjugated linker like an ethynylene group can electronically couple the two, which alters the photophysical properties and can either enhance or diminish quenching depending on the context.[16][17] A non-conjugated, insulating linker like a phenylene group can electronically isolate the perylene from the DNA base.[16]

3. Why is guanine such an effective quencher?

Guanine has the lowest oxidation potential among the four DNA bases (G, A, T, C). This means it is the most easily oxidized and can readily act as an electron donor to the excited (photo-oxidizing) perylene molecule, leading to efficient fluorescence quenching.[2][4]

4. Can DNA hybridization affect the fluorescence of my perylene probe?

Yes, significantly. When a single-stranded perylene-modified DNA probe hybridizes to its complementary strand, the local environment and structure change. This can:

  • Increase Fluorescence ("Light-up"): If hybridization moves the perylene away from a quenching guanine residue present in the single strand, the fluorescence can increase.[2]

  • Decrease Fluorescence ("Light-down"): If the complementary strand contains a guanine that is brought into close proximity to the perylene upon duplex formation, fluorescence can be quenched.[5] The rigidity of the double helix can also restrict the perylene's movement, which may alter its quantum yield.[4]

5. How can I measure the fluorescence quantum yield of my probe?

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The most common method for determining ΦF is the comparative method using a well-characterized fluorescent standard with a known quantum yield.[18][19]

The quantum yield of your sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • std refers to the standard sample

  • sample refers to your test sample

To minimize errors, absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.[18]

Data Summary Tables

Table 1: Influence of Nearest Neighbor Base on Fluorescence Intensity (Illustrative data synthesized from principles described in literature.[4][5])

Perylene Position5'-Terminal (ssDNA) Sequence: 5'-Perylene-NXXXX-3'Relative Fluorescence Intensity (%)
TerminalT GCTA100
A GCTA90
C GCTA85
G GCTA15
InternalTT CTA100
TA CTA92
TC CTA88
TG CTA25

Table 2: Effect of Linker Length on Quenching Efficiency (Conceptual data based on findings that longer linkers reduce quenching.[6][7])

Linker TypeLinker Length (atoms)Quenching by Guanine at +3 PositionRelative Quantum Yield
C3 Alkyl3High0.25
C6 Alkyl6Medium0.60
C12 Alkyl12Low0.85
PEG310Low0.90

Key Experimental Protocols

Protocol 1: Synthesis of Perylene-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing a perylene-modified DNA strand using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

  • Select Perylene Phosphoramidite: Choose a perylene phosphoramidite with the desired linker (e.g., C6-linker) and protecting groups compatible with standard DNA synthesis cycles.

  • Prepare Synthesizer: Prepare the DNA synthesizer with standard reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing agent, deblocking agent).

  • Program Sequence: Program the desired DNA sequence into the synthesizer. For terminal labeling, the perylene phosphoramidite is added in the final coupling cycle. For internal labeling, it is added at the appropriate position.

  • Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform repeated cycles of deblocking, coupling, capping, and oxidation to build the oligonucleotide.

  • Cleavage and Deprotection: Once synthesis is complete, the solid support is treated with a cleavage/deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide) at an elevated temperature (e.g., 55°C) for several hours to cleave the DNA from the support and remove the protecting groups from the bases and the phosphate (B84403) backbone.

  • Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method for fluorescently labeled DNA.

  • Quantification and QC: The concentration of the purified product is determined by UV-Vis spectrophotometry (measuring absorbance at 260 nm). The purity and identity can be confirmed by mass spectrometry (e.g., ESI-MS).

Protocol 2: Measuring Fluorescence Quenching Upon Hybridization

This protocol describes how to measure changes in perylene fluorescence upon hybridization to a complementary DNA strand.

  • Reagent Preparation:

    • Prepare a hybridization buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.2).

    • Dilute the perylene-labeled single-stranded DNA (ssDNA) probe and the complementary target DNA to a working concentration (e.g., 200 nM) in the hybridization buffer.

  • Fluorescence Measurement of ssDNA Probe:

    • Transfer an aliquot of the diluted perylene-labeled ssDNA probe into a quartz cuvette.

    • Place the cuvette in a temperature-controlled fluorometer.

    • Set the excitation wavelength appropriate for perylene (e.g., 430 nm) and record the emission spectrum (e.g., from 450 nm to 650 nm). Record the peak fluorescence intensity.

  • Hybridization:

    • Add an equimolar amount of the complementary target DNA to the cuvette containing the ssDNA probe. Mix gently.

    • Incubate the mixture to allow for hybridization. This can be done by heating the sample to 95°C for 2 minutes and then slowly cooling to room temperature.

  • Fluorescence Measurement of dsDNA:

    • After incubation, place the cuvette back into the fluorometer.

    • Record the emission spectrum using the identical instrument settings as in step 2.

  • Data Analysis:

    • Compare the peak fluorescence intensity of the double-stranded DNA (dsDNA) sample to that of the initial ssDNA probe.

    • Calculate the quenching efficiency (QE) using the formula: QE (%) = [1 - (I_dsDNA / I_ssDNA)] * 100, where I is the peak fluorescence intensity.

Visualizations

G cluster_0 Mechanism 1: Photoinduced Electron Transfer (PET) P_ground Perylene (Ground State) P_excited Perylene (Excited State) P_ground->P_excited Light (hν) P_excited->P_ground Fluorescence Guanine Guanine P_radical Perylene Radical Anion P_excited->P_radical Electron Transfer G_radical Guanine Radical Cation P_radical->P_ground Charge Recombination Heat Heat (Non-radiative) P_radical->Heat G cluster_1 Mechanism 2: Aggregation-Induced Quenching M1 Perylene Monomer (Fluorescent) Dimer Perylene Dimer (Quenched) M1->Dimer π-π stacking Fluorescence Fluorescence M1->Fluorescence M2 Perylene Monomer (Fluorescent) M2->Fluorescence No_Fluorescence Quenched Dimer->No_Fluorescence Light Light (hν) Light->M1 Light->M2 Light->Dimer G cluster_2 Experimental Workflow: Testing Quenching Prep Prepare Perylene-DNA and Target DNA Stocks Measure1 Measure Fluorescence of Perylene-DNA (ssDNA) Prep->Measure1 Mix Mix Probe and Target Measure1->Mix Incubate Incubate to Hybridize Mix->Incubate Measure2 Measure Fluorescence of Mixture (dsDNA) Incubate->Measure2 Analyze Analyze Data: Compare Intensities Measure2->Analyze

References

Technical Support Center: Synthesis and Purification of Perylene dU-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of oligonucleotides synthesized with Perylene (B46583) dU phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is Perylene dU phosphoramidite and what are its key properties?

This compound is a reagent used to incorporate a perylene fluorescent label into a DNA oligonucleotide during automated solid-phase synthesis. Perylene is a bright and highly photostable polycyclic aromatic hydrocarbon dye. The perylene moiety is attached to the 5' position of a deoxyuridine (dU) base via a triple bond, which electronically couples the fluorophore to the nucleobase[1]. This coupling makes the fluorescence of the perylene sensitive to the base pairing of the dU, allowing for applications such as mismatch detection[1].

Key Properties:

  • Storage: Store at -20°C in the dark and desiccated for up to 12 months[1]. It can be transported at room temperature for up to 3 weeks[1].

  • Handling: This phosphoramidite does not require special handling, coupling, or deprotection conditions beyond standard oligonucleotide synthesis protocols[1].

  • Diluent: The recommended diluent is anhydrous acetonitrile[1].

Q2: What are the most common causes of low purity in Perylene dU-modified oligonucleotide synthesis?

The most common issues leading to low purity include:

  • Low Coupling Efficiency: Due to the bulky nature of the perylene group, incomplete coupling can be a significant source of failure sequences (n-1).

  • Suboptimal Deprotection: While standard conditions are often sufficient, incomplete removal of protecting groups from the oligonucleotide or degradation of the perylene dye under harsh conditions can lead to impurities.

  • Inefficient Purification: Failure to adequately separate the full-length, dye-labeled oligonucleotide from unlabeled failure sequences and other synthesis-related impurities.

  • Reagent Quality: The purity of all reagents, especially the this compound and solvents, is critical. Moisture in the reagents is a primary cause of reduced coupling efficiency[2].

Q3: How can I monitor the efficiency of Perylene dU incorporation?

Coupling efficiency is typically monitored in real-time on automated synthesizers by measuring the absorbance of the trityl cation released during the deblocking step. A significant drop in trityl absorbance after the Perylene dU coupling step compared to the average of the other bases indicates a potential issue with the incorporation of the modified phosphoramidite.

Troubleshooting Guides

Problem 1: Low Yield of Full-Length Product (FLP)
Possible Cause Troubleshooting Step Expected Outcome
Low Coupling Efficiency of this compound Extend the coupling time for the this compound. While standard coupling times may be sufficient, a longer duration can improve efficiency for bulky modifiers. Consider doubling the standard coupling time.Increased incorporation of the this compound, leading to a higher yield of the full-length product.
Increase the concentration of the this compound solution to drive the reaction forward.Higher effective concentration of the phosphoramidite can improve coupling kinetics and efficiency.
Use a more active activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), which can enhance the coupling of sterically hindered phosphoramidites.Faster and more efficient activation of the phosphoramidite, resulting in improved coupling.
Ensure all reagents and solvents are anhydrous. Moisture is a primary cause of low coupling efficiency[2].Reduced hydrolysis of the activated phosphoramidite, leading to higher coupling yields.
Degradation of this compound Use freshly prepared this compound solution for synthesis.Ensures the phosphoramidite is not degraded due to prolonged exposure to the solvent or trace amounts of moisture.
Store the phosphoramidite under recommended conditions (-20°C, dark, desiccated)[1].Maintains the integrity and reactivity of the phosphoramidite.
Problem 2: Presence of Multiple Peaks During HPLC Purification
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Deprotection Ensure the deprotection step is carried out for the recommended duration and at the appropriate temperature. For standard protecting groups, this may involve treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures[3].Complete removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone, resulting in a cleaner product profile.
If other sensitive modifications are present, consider using milder deprotection conditions, such as potassium carbonate in methanol, in conjunction with UltraMILD phosphoramidites for the standard bases[3].Prevents degradation of sensitive moieties while ensuring complete deprotection.
Failure Sequences (n-1, n-2, etc.) Optimize the coupling efficiency of all phosphoramidites, especially the Perylene dU, as described in Problem 1.Reduces the generation of truncated sequences during synthesis.
Ensure the capping step of the synthesis cycle is efficient to block unreacted 5'-hydroxyl groups.Prevents the elongation of failure sequences in subsequent synthesis cycles.
Degradation of the Perylene Dye While Perylene dU is reported to be stable under standard deprotection conditions, if degradation is suspected, use milder deprotection reagents or conditions (e.g., lower temperature, shorter time)[1].Preserves the integrity of the fluorescent dye, leading to a higher yield of the desired fluorescently labeled oligonucleotide.

Quantitative Data Summary

The following tables provide an overview of typical coupling efficiencies and deprotection conditions. Note that specific results may vary depending on the oligonucleotide sequence, synthesizer, and reagents used.

Table 1: Effect of Coupling Time on the Efficiency of Bulky Phosphoramidite Incorporation (Illustrative)

Coupling Time (minutes)ActivatorTypical Coupling Efficiency (%)Estimated Full-Length Product (FLP) for a 20-mer with one bulky modifier (%)
31H-Tetrazole85-9020-30
61H-Tetrazole90-9535-50
101H-Tetrazole>95>60
6DCI>98>75
151H-Tetrazole>98>75
30Pyridine Hydrochloride87-92[4]25-40[4]

Note: Data is generalized for bulky phosphoramidites. Optimization for Perylene dU is recommended.

Table 2: Common Deprotection Conditions for Dye-Labeled Oligonucleotides

Deprotection ReagentTemperature (°C)TimeCompatibility Notes
Concentrated Ammonium Hydroxide558-16 hoursStandard for most DNA synthesis. Perylene dU is reported to be compatible[1].
AMA (Ammonium Hydroxide/Methylamine)6510 minutes"UltraFast" deprotection. May not be suitable for all dyes, but Perylene dU is expected to be stable[3].
Potassium Carbonate in MethanolRoom Temperature4 hours"UltraMild" conditions, suitable for very sensitive modifications. Requires the use of UltraMILD base protecting groups during synthesis[3].
t-Butylamine/Methanol/Water (1:1:2)55OvernightAn alternative mild deprotection for sensitive dyes[3].

Experimental Protocols

Protocol 1: Optimized Synthesis Cycle for Perylene dU Incorporation

This protocol assumes a standard automated DNA synthesizer.

  • Deblocking: Standard detritylation using 3% trichloroacetic acid in dichloromethane.

  • Coupling:

    • For standard phosphoramidites: Use the synthesizer's default coupling time (typically 2-3 minutes).

    • For this compound: Extend the coupling time to a minimum of 6 minutes. For difficult sequences or if low incorporation is observed, extend to 10-15 minutes. Use a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile.

  • Capping: Standard capping with acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Standard oxidation with an iodine solution.

Protocol 2: Cleavage and Deprotection
  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly and place it in a heating block at 55°C for 8-16 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the solution to a new microcentrifuge tube, leaving the solid support behind.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

Protocol 3: Reversed-Phase HPLC Purification of Perylene dU-Labeled Oligonucleotides

This is a general protocol that should be optimized for your specific oligonucleotide and HPLC system.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 260 nm (for the oligonucleotide) and at the absorbance maximum of perylene (~434 nm).

  • Gradient:

    • 5-25% B over 5 minutes.

    • 25-45% B over 30 minutes.

    • 45-100% B over 5 minutes.

    • Hold at 100% B for 5 minutes.

  • Procedure:

    • Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the major peak that absorbs at both 260 nm and ~434 nm. The full-length, perylene-labeled product is expected to be more hydrophobic and thus have a longer retention time than the unlabeled failure sequences.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize.

    • Perform desalting to remove the TEAA salt.

Visualizations

Oligonucleotide_Synthesis_Workflow Oligonucleotide Synthesis Workflow with Perylene dU cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (Remove 5'-DMT) Coupling Coupling (Add next phosphoramidite) Deblocking->Coupling Perylene_Coupling Perylene dU Coupling (Extended time) Deblocking->Perylene_Coupling Capping Capping (Block failures) Coupling->Capping Perylene_Coupling->Capping Oxidation Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage (From solid support) Oxidation->Cleavage Final Cycle Deprotection Deprotection (Remove protecting groups) Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (Mass Spectrometry) Purification->QC Final_Product Pure Perylene dU Oligonucleotide QC->Final_Product

Caption: Automated oligonucleotide synthesis workflow for incorporating Perylene dU.

Troubleshooting_Low_Purity Troubleshooting Low Purity of Perylene dU Oligonucleotides cluster_synthesis_issues Synthesis Issues cluster_postsynthesis_issues Post-Synthesis Issues Low_Purity Low Purity of Final Product Low_Coupling Low Coupling Efficiency Low_Purity->Low_Coupling Inefficient_Capping Inefficient Capping Low_Purity->Inefficient_Capping Reagent_Degradation Reagent Degradation Low_Purity->Reagent_Degradation Incomplete_Deprotection Incomplete Deprotection Low_Purity->Incomplete_Deprotection Dye_Degradation Perylene Dye Degradation Low_Purity->Dye_Degradation Inefficient_Purification Inefficient Purification Low_Purity->Inefficient_Purification Extend_Coupling_Time Extend Coupling Time Low_Coupling->Extend_Coupling_Time Use_Stronger_Activator Use Stronger Activator Low_Coupling->Use_Stronger_Activator Fresh_Reagents Use Fresh/Anhydrous Reagents Low_Coupling->Fresh_Reagents Reagent_Degradation->Fresh_Reagents Optimize_Deprotection Optimize Deprotection (Time/Temp) Incomplete_Deprotection->Optimize_Deprotection Mild_Deprotection Use Mild Deprotection Dye_Degradation->Mild_Deprotection Optimize_HPLC Optimize HPLC Gradient Inefficient_Purification->Optimize_HPLC

Caption: A logical troubleshooting guide for low purity issues.

References

Side reactions in phosphoramidite chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phosphoramidite chemistry?

A1: The most prevalent side reactions include:

  • Incomplete Coupling: Failure of the phosphoramidite monomer to react with the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to n-1 sequences.

  • Capping Failure: Incomplete blocking of unreacted 5'-hydroxyl groups after the coupling step, which can lead to the formation of deletion mutations (n-1mers) that are difficult to separate from the full-length product.[1]

  • Oxidation Failure: Incomplete conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester, which can result in chain cleavage during subsequent acidic deblocking steps.

  • Depurination: The loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide chain, which is catalyzed by the acidic conditions of the deblocking step.[2] This creates abasic sites that are cleaved during the final basic deprotection, leading to truncated products.[2]

  • Cyanoethylation: The modification of thymine (B56734) residues by acrylonitrile (B1666552), a byproduct of the deprotection of the phosphate groups.[3]

Q2: How can I minimize the formation of n-1 shortmers?

A2: The formation of n-1 shortmers, or deletion sequences, is primarily caused by incomplete capping of unreacted 5'-hydroxyl groups following the coupling step.[1] To minimize these impurities, it is crucial to ensure high capping efficiency. This can be achieved by using fresh, high-quality capping reagents and optimizing the capping time. Standard capping is performed by acetylating the unreacted 5'-hydroxyls using a mixture of acetic anhydride (B1165640) (Cap A) and a capping activator like N-methylimidazole (MeIm) or dimethylaminopyridine (DMAP).[4]

Q3: What causes the appearance of n+1 peaks in my HPLC analysis?

A3: The presence of n+1 peaks, which are oligonucleotides one nucleotide longer than the target sequence, can be caused by the formation of a GG dimer.[2] This occurs when the activator, a mild acid, prematurely removes the 5'-DMT protecting group from a dG phosphoramidite during the coupling step.[2] The deprotected dG can then react with another activated dG phosphoramidite, forming a dimer that is subsequently incorporated into the growing chain.[2] This side reaction is more common with highly acidic activators.[2]

Q4: Why is it important to use anhydrous solvents, especially acetonitrile (B52724)?

A4: The presence of even trace amounts of water in the reagents, particularly in the acetonitrile (ACN) used to dissolve phosphoramidites and the activator, can significantly reduce coupling efficiency.[2] Water can hydrolyze the activated phosphoramidite, rendering it inactive for coupling.[2] It can also contribute to the degradation of the phosphoramidite over time on the synthesizer.[2] Therefore, using anhydrous ACN (10-15 ppm water content or lower) is critical for successful oligonucleotide synthesis.[2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / High n-1 Peaks

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Prominent n-1 peak in HPLC or mass spectrometry analysis.

  • Decreasing signal intensity during trityl monitoring.

Possible Causes and Solutions:

CauseRecommended Action
Moisture in Reagents Use fresh, anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower for dissolving phosphoramidites and activator.[2] Ensure the argon or helium supply to the synthesizer is dry by using an in-line drying filter.[2]
Degraded Phosphoramidites Use fresh phosphoramidites. Avoid repeated warming and cooling of amidite vials. Dissolve phosphoramidites under an anhydrous atmosphere.[2]
Inefficient Activation Ensure the activator solution is fresh and at the correct concentration. Consider using a more effective activator like DCI, which is a strong nucleophile and less acidic than tetrazole derivatives.[2]
Suboptimal Coupling Time For standard phosphoramidites, a coupling time of 30 seconds is typical.[5] However, for modified or sterically hindered phosphoramidites, longer coupling times (e.g., 5-10 minutes) may be necessary.[5]
Clogged Support Pores For the synthesis of long oligonucleotides (>100 bases), consider using a solid support with a larger pore size (e.g., 2000 Å) to prevent steric hindrance and ensure efficient reagent diffusion.[2]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (High n-1 Peaks) check_moisture Check for Moisture in Reagents start->check_moisture check_amidites Evaluate Phosphoramidite Quality check_moisture->check_amidites No Moisture solution_moisture Use Anhydrous Solvents and Dry Gas check_moisture->solution_moisture Moisture Detected check_activation Assess Activator Performance check_amidites->check_activation Fresh solution_amidites Use Fresh Amidites Dissolved Anhydrously check_amidites->solution_amidites Degraded optimize_coupling Optimize Coupling Parameters check_activation->optimize_coupling Efficient solution_activation Use Fresh/Alternative Activator check_activation->solution_activation Inefficient check_support Consider Solid Support optimize_coupling->check_support Time is Optimal solution_coupling Increase Coupling Time optimize_coupling->solution_coupling Suboptimal Time solution_support Use Larger Pore Size Support for Long Oligos check_support->solution_support

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Significant Depurination / Chain Cleavage

Symptoms:

  • Appearance of multiple shorter fragments in gel electrophoresis or HPLC, especially after final deprotection.

  • The 5'-terminal fragment of the cleaved product often retains the DMT group if "trityl-on" purification is used.[2]

Possible Causes and Solutions:

CauseRecommended Action
Harsh Deblocking Conditions Replace Trichloroacetic Acid (TCA, pKa ≈ 0.7) with a milder acid like Dichloroacetic Acid (DCA, pKa = 1.5) for the deblocking step.[2]
Prolonged Acid Exposure Minimize the deblocking time. When switching from TCA to DCA, the deblocking time may need to be increased to ensure complete detritylation. It is recommended to at least double the delivery of the deblocking solution.[2]
Susceptible Purine Bases Use phosphoramidites with base-protecting groups that are more resistant to depurination. For guanosine, the dimethylformamidine (dmf) protecting group is electron-donating and stabilizes the glycosidic bond.[2]

Depurination Side Reaction Pathway

G start Growing Oligonucleotide (with Purine Base) acid_exposure Deblocking Step (Acid Exposure, e.g., TCA) start->acid_exposure protonation Protonation of N7 on Purine Ring acid_exposure->protonation glycosidic_cleavage Cleavage of N-Glycosidic Bond protonation->glycosidic_cleavage abasic_site Formation of Abasic Site glycosidic_cleavage->abasic_site final_deprotection Final Basic Deprotection (e.g., NH4OH) abasic_site->final_deprotection chain_cleavage Chain Cleavage at Abasic Site final_deprotection->chain_cleavage truncated_products Generation of Truncated Oligonucleotides chain_cleavage->truncated_products

Caption: Chemical pathway of the depurination side reaction.

Issue 3: Cyanoethylation of Thymine Residues

Symptoms:

  • Appearance of a peak with a mass increase of +53 Da in mass spectrometry analysis.[2]

  • This impurity may co-elute with the n+1 peak in reverse-phase HPLC.[2]

Possible Causes and Solutions:

CauseRecommended Action
Reaction with Acrylonitrile Acrylonitrile is formed during the β-elimination of the cyanoethyl protecting group from the phosphate backbone during the final deprotection step.[3]
Insufficient Scavenging The deprotection solution may not effectively scavenge the generated acrylonitrile.
Prevention Strategy Before the final cleavage and deprotection with ammonia, perform an on-column treatment with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile.[2] This step removes the cyanoethyl groups, and the resulting acrylonitrile is washed away before it can react with the thymine bases.

Quantitative Data Summary

Table 1: Comparison of Capping Reagent Efficiencies

Capping ReagentActivatorConcentrationCapping EfficiencyReference
Acetic AnhydrideN-Methylimidazole (MeIm)10%~90%[4]
Acetic AnhydrideN-Methylimidazole (MeIm)16%~97%[4]
UniCap PhosphoramiditeStandard Activator-~99%[4]
Acetic AnhydrideDMAP6.5%>99%[2]

Table 2: Relative Depurination Rates with Different Deblocking Agents

Deblocking AgentRelative Depurination RateObservationReference
3% Trichloroacetic Acid (TCA)HighSignificant depurination can occur, especially with prolonged exposure.[2][6]
3% Dichloroacetic Acid (DCA)LowNo appreciable depurination was observed in standard column synthesis.[2][7]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Capping

This protocol describes the standard procedure for capping unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.

Reagents:

  • Cap A: A solution of acetic anhydride in Tetrahydrofuran (THF), often with pyridine (B92270) or lutidine.

  • Cap B: A solution of N-methylimidazole (MeIm) in THF.

    • For ABI 394 synthesizers, a 16% MeIm solution is typically used.[2]

    • For Expedite 8909 synthesizers, a 10% MeIm solution is standard, but increasing the delivery volume and time is recommended for higher efficiency.[2]

Procedure (automated synthesizer):

  • Following the coupling step and a wash with acetonitrile, deliver the Cap A and Cap B solutions simultaneously to the synthesis column.

  • Allow the capping reaction to proceed for the time specified in the synthesis cycle (typically 30 seconds to 1 minute).

  • Wash the column thoroughly with acetonitrile to remove excess capping reagents and byproducts.

  • For the synthesis of long oligonucleotides, consider performing a second capping step after the oxidation step to ensure complete blockage of any newly formed reactive sites.

Protocol 2: Minimizing Depurination using Dichloroacetic Acid (DCA)

This protocol outlines the use of DCA as a milder alternative to TCA for the deblocking step to reduce depurination.

Reagents:

Procedure (automated synthesizer):

  • Replace the standard TCA deblocking solution with the 3% DCA in DCM solution.

  • Modify the synthesis protocol to at least double the delivery time of the deblocking solution compared to the time used for TCA.[2] This is to ensure complete removal of the DMT protecting group, as DCA is a weaker acid and the detritylation rate is slower.[2]

  • Proceed with the standard synthesis cycle (coupling, capping, oxidation).

  • Monitor the trityl cation release to ensure complete deblocking in each cycle.

Protocol 3: Post-Synthesis Treatment to Prevent Cyanoethylation

This protocol describes an on-column treatment with diethylamine (DEA) to remove cyanoethyl protecting groups prior to final cleavage and deprotection.

Reagents:

  • DEA Solution: 10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile.[2]

Procedure (manual):

  • After the completion of the oligonucleotide synthesis on the solid support, keep the synthesis column attached to a syringe.

  • Slowly pass a few milliliters of the 10% DEA solution through the column over a period of 5 minutes.[2]

  • Wash the column with anhydrous acetonitrile.

  • Dry the support material under a stream of argon or nitrogen.

  • Proceed with the standard cleavage from the solid support and deprotection of the nucleobases using concentrated ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine).[3]

References

Perylene dU phosphoramidite stability during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with perylene (B46583) dU phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Perylene dU phosphoramidite and what are its main applications?

This compound is a chemical building block used to incorporate the fluorescent dye perylene into synthetic oligonucleotides. Perylene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, photostability, and long-wave emission.[1] These properties make it a valuable label for various applications in molecular diagnostics and in vitro/in vivo imaging. The perylene moiety is attached to the 5' position of deoxyuridine (dU).[2]

Q2: Does this compound require special handling or synthesis conditions?

According to supplier information, this compound is robust and generally does not require special handling, coupling, or deprotection conditions beyond standard oligonucleotide synthesis protocols.[2] However, as with all phosphoramidites, it is sensitive to hydrolysis and oxidation, so it should be stored at -20°C under an inert atmosphere and handled in anhydrous conditions during synthesis.[3]

Q3: What is the expected coupling efficiency for this compound?

While specific data for perylene dU is not extensively published in comparative studies, the coupling efficiency is expected to be high, similar to standard phosphoramidites. Factors that can influence coupling efficiency for any phosphoramidite include its purity, the choice of activator, and the synthesis conditions.[][5] Even a small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences.[5]

Q4: Are there any known stability issues with the perylene dye during standard deprotection?

Perylene itself is a stable aromatic system. Supplier data suggests that standard deprotection conditions are compatible with perylene dU-modified oligonucleotides.[2] However, for oligonucleotides containing other sensitive modifications, milder deprotection strategies may be necessary to preserve the integrity of the entire molecule.[6][7]

Troubleshooting Guide

Even with a robust phosphoramidite like perylene dU, issues can arise during oligonucleotide synthesis. This guide addresses potential problems in a question-and-answer format.

Problem 1: Low yield of the full-length oligonucleotide containing Perylene dU.

  • Q: My final yield of perylene-labeled oligonucleotide is lower than expected. What are the possible causes?

    • A: Low yield can stem from several factors. First, verify the quality of the this compound and ensure it has not degraded due to improper storage or handling. All phosphoramidites are sensitive to moisture and oxidation.[3] Second, assess the efficiency of the coupling step. While perylene dU is expected to couple efficiently, issues with the activator, reagent delivery on the synthesizer, or steric hindrance in complex sequences can reduce coupling efficiency.[] Finally, review your purification methods, as losses can occur during this stage.

Problem 2: Unexpected peaks in HPLC or Mass Spectrometry analysis.

  • Q: I am observing extra peaks in my analytical data after synthesizing an oligonucleotide with Perylene dU. What could these be?

    • A: Unexpected peaks can indicate a few issues. The presence of shorter, truncated sequences (n-1, n-2, etc.) suggests incomplete coupling at one or more steps. This could be related to the this compound or other phosphoramidites in the sequence. Another possibility is the formation of side products during deprotection. Although perylene is stable, other protecting groups on the nucleobases or the phosphate (B84403) backbone can sometimes lead to side reactions if deprotection is not carried out correctly.[8][9] For example, the release of acrylonitrile (B1666552) from the standard cyanoethyl phosphate protecting groups can potentially modify the nucleobases.[9]

Problem 3: Altered fluorescent properties of the final oligonucleotide.

  • Q: The fluorescence of my purified oligonucleotide is weaker than expected or the emission spectrum is shifted. Why might this happen?

    • A: Changes in fluorescence can be due to quenching effects or degradation of the dye. Perylene fluorescence can be quenched by proximity to other molecules, including other nucleobases or certain labels within the oligonucleotide.[1] Ensure your sequence design does not place the perylene dU in an environment prone to quenching. Incomplete removal of protecting groups during deprotection can also alter the local chemical environment and affect fluorescence. Finally, although perylene is photostable, excessive exposure to light during handling and purification should be avoided.[2]

Data Summary

While specific quantitative stability data for this compound is not widely available in the public domain, the following tables provide general data on factors affecting phosphoramidite stability and deprotection conditions, which are relevant for troubleshooting.

Table 1: General Factors Influencing Phosphoramidite Stability and Coupling Efficiency

FactorImpact on Stability and EfficiencyRecommendations
Purity of Phosphoramidite Impurities can lead to side reactions and lower coupling efficiency.[5]Use high-purity phosphoramidites from a reputable supplier.
Moisture and Air Exposure Phosphoramidites are prone to hydrolysis and oxidation, leading to degradation.[3]Store under inert gas (e.g., argon) at -20°C. Use anhydrous solvents.
Activator Choice The type and concentration of the activator affect the rate and efficiency of the coupling reaction.[][10]Choose an appropriate activator for the specific phosphoramidite and synthesizer.
Coupling Time Insufficient coupling time can lead to incomplete reaction and lower yields.Optimize coupling times, especially for bulky or modified phosphoramidites.
Temperature Elevated temperatures can accelerate the degradation of phosphoramidites.[11]Maintain recommended temperatures during storage and synthesis.

Table 2: Common Deprotection Conditions for Oligonucleotides

ReagentTemperatureTimeApplication Notes
Ammonium Hydroxide Room Temperature16-36 hoursTraditional method for standard DNA.[7]
Ammonium Hydroxide 55°C4-16 hoursAccelerated deprotection.[7]
AMA (Ammonium Hydroxide/Methylamine) 65°C5-10 minutes"UltraFAST" deprotection; requires Ac-dC to prevent base modification.[7]
Potassium Carbonate in Methanol Room Temperature2-4 hours"UltraMILD" conditions for sensitive dyes and modifications.[7]
t-butylamine/water (1:3) 60°C6 hoursAlternative mild condition for sensitive labels like TAMRA.[7]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four key steps in a standard automated oligonucleotide synthesis cycle.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, protected by a dimethoxytrityl (DMT) group, is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the next coupling reaction.

  • Coupling: The phosphoramidite monomer (e.g., this compound), dissolved in an anhydrous solvent like acetonitrile, is activated by a reagent such as tetrazole or a derivative. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[][5]

  • Capping: Any unreacted 5'-hydroxyl groups that failed to couple are acetylated ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents them from reacting in subsequent cycles, which would result in deletion sequences (n-1).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.

This cycle is repeated for each monomer to be added to the sequence.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Perylene dU Addition) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Add Monomer Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Block Unreacted Chains Oxidation->Deblocking Stabilize Backbone End Full-Length Oligonucleotide (Protected) Oxidation->End Repeat n times Start Solid Support with First Nucleoside Start->Deblocking

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Low_Yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield of Perylene-Labeled Oligo Check_Amidite 1. Check Phosphoramidite Quality and Handling Start->Check_Amidite Check_Coupling 2. Evaluate Coupling Efficiency Start->Check_Coupling Check_Reagents 3. Verify Reagent Quality and Delivery Start->Check_Reagents Review_Purification 4. Review Purification Protocol Start->Review_Purification Sol_Amidite Use fresh, properly stored phosphoramidite Check_Amidite->Sol_Amidite Sol_Coupling Optimize coupling time; check activator Check_Coupling->Sol_Coupling Sol_Reagents Use fresh reagents; check synthesizer lines Check_Reagents->Sol_Reagents Sol_Purification Optimize purification to minimize sample loss Review_Purification->Sol_Purification

Caption: Troubleshooting workflow for low oligonucleotide yield.

References

How to resolve issues with automated synthesis of modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the automated synthesis of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in modified oligonucleotide synthesis?

A1: Low yields in modified oligonucleotide synthesis can stem from several factors throughout the synthesis and purification process. The primary culprits are suboptimal coupling efficiency, issues during deprotection and cleavage, and losses during purification.

  • Low Coupling Efficiency: Each synthesis cycle's efficiency is critical, as the overall yield is an exponential function of the per-cycle efficiency. A drop of just 1-2% in average coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2] Modified phosphoramidites often have inherently lower coupling efficiencies than standard amidites, sometimes as low as 90%.[1][3] The presence of moisture in reagents, particularly the acetonitrile (B52724) (ACN) and the phosphoramidites themselves, is a major cause of reduced coupling efficiency.[2]

  • Deprotection and Cleavage Issues: Incomplete removal of protecting groups from the bases or the phosphate (B84403) backbone can lead to a heterogeneous mixture and lower the yield of the desired product.[3] Conversely, harsh deprotection conditions, sometimes required for specific modifications, can damage the oligonucleotide or the modification itself, especially sensitive dyes.[3][4][5] The cleavage of the oligonucleotide from the solid support can also be inefficient, leaving the product bound to the resin.

  • Purification Losses: Significant yield loss can occur during purification.[3] The choice of purification method and the purity required have a substantial impact. For instance, separating the full-length product from closely related failure sequences (like n-1 deletions) can be challenging and may require sacrificing a portion of the product to achieve high purity.[1][3] Some modifications can cause the oligonucleotide to co-elute with impurities, complicating purification.[1]

Q2: How can I troubleshoot a failed or low-efficiency coupling reaction for a specific modification?

A2: Low coupling efficiency for a modified phosphoramidite (B1245037) is a common challenge. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Amidite: Ensure the modified phosphoramidite is fresh and has not degraded. Some modified amidites have a shorter shelf-life and may lose efficiency over a couple of days, even if analytical data shows them to be pure.[6]

    • Activator: Use a fresh, anhydrous activator solution. Old or improperly stored activators can be a source of moisture.

    • Solvents: Use anhydrous grade acetonitrile (ACN). Even small amounts of water can significantly impair coupling.[2] Consider using molecular sieves to dry reagents and solvents.[6]

  • Synthesis Protocol:

    • Coupling Time: Modified phosphoramidites, especially those that are sterically hindered, may require a longer coupling time than standard bases. Consult the manufacturer's recommendation and consider increasing the coupling time.

    • Reagent Delivery: Check the synthesizer's fluidics to ensure that the correct volumes of phosphoramidite and activator are being delivered to the column. Clogged lines or failing valves can lead to inefficient reagent delivery.

  • Moisture Contamination:

    • Humidity in the lab can affect reagent stability.[1][3] On humid days, it's even more critical to ensure all reagents are anhydrous.[1][3]

    • Ensure the argon or helium used on the synthesizer is dry by using an in-line drying filter.[2]

Q3: My final product is showing multiple peaks on HPLC/MS. What are the likely causes?

A3: The presence of multiple peaks in the final analysis indicates a heterogeneous product mixture. The identity of these peaks can point to specific problems during the synthesis or workup:

  • n-1, n-2, etc. Deletion Mutants: These are shorter sequences that failed to couple at one or more steps. They are a result of incomplete coupling and inefficient capping of the unreacted 5'-hydroxyl groups.[2]

  • Incompletely Deprotected Oligonucleotides: If protecting groups on the nucleobases (e.g., isobutyryl-dG) or the phosphate backbone are not fully removed, the resulting oligonucleotides will have different chromatographic properties.[6][7]

  • Side-Product Formation: Harsh deprotection conditions (e.g., strong bases) can lead to the formation of undesired adducts or degradation of sensitive modifications like fluorescent dyes.[3][5][6] For example, using ethylenediamine (B42938) (EDA) for deprotection can cause transamination of N4-benzoyl cytidine.[6]

  • Phosphorothioate (B77711) Stereoisomers: If synthesizing phosphorothioate oligonucleotides, the phosphorus center is chiral, leading to the formation of a complex mixture of diastereomers that can be difficult to separate by standard HPLC.

  • Depurination: Exposure to acid during the detritylation step can cause the loss of purine (B94841) bases (A and G), creating abasic sites and leading to chain cleavage.[2]

Troubleshooting Guides

Guide 1: Low Synthesis Yield

This guide provides a step-by-step approach to diagnosing and resolving low yields of the full-length oligonucleotide product.

Problem: The final yield of the purified oligonucleotide is significantly lower than expected.

Initial Assessment Workflow:

Low_Yield_Workflow Start Low Final Yield Check_Trityl Review Trityl Monitoring Data Start->Check_Trityl Check_Crude Analyze Crude Oligo (HPLC/PAGE/MS) Check_Trityl->Check_Crude Trityl yield is stable and looks good Low_Coupling Problem: Low Coupling Efficiency Check_Trityl->Low_Coupling Trityl yield drops over synthesis Deprotection_Issue Problem: Deprotection/Cleavage Failure Check_Crude->Deprotection_Issue Crude product is impure or shows undeprotected species Purification_Loss Problem: High Loss During Purification Check_Crude->Purification_Loss Crude product is clean but final yield is low

Caption: Initial workflow for diagnosing the cause of low oligonucleotide yield.

Troubleshooting Steps:

Potential Cause Diagnostic Check Solution(s)
Low Coupling Efficiency Review the trityl log from the synthesizer. A steady decline in the trityl signal indicates poor coupling efficiency.[3] Analyze the crude product by Mass Spectrometry to identify the distribution of failure sequences (n-1, n-2, etc.).- Reagents: Replace phosphoramidites, activator, and ACN with fresh, anhydrous stock. Dry reagents over molecular sieves.[6]- Protocol: Increase coupling times, especially for modified or bulky amidites.- Synthesizer: Perform a fluidics check to ensure proper reagent delivery. Check for leaks.
Inefficient Deprotection/Cleavage Analyze the crude product by HPLC and Mass Spectrometry. Look for peaks corresponding to incompletely deprotected species or the mass of the oligo still attached to a protecting group.- Review Protocol: Ensure the deprotection conditions (reagent, temperature, time) are appropriate for all modifications present in the sequence.[4][8] Some modifications require milder or specific deprotection schemes.[4][5]- Fresh Reagents: Use fresh deprotection reagents (e.g., ammonium (B1175870) hydroxide).[3]
Product Loss During Purification Compare the amount of full-length product in the crude sample (quantified by UV-Vis or HPLC) to the final purified yield. A large discrepancy points to purification issues.- Optimize Method: Adjust the purification protocol (e.g., gradient in HPLC, gel percentage in PAGE) to better resolve the full-length product from impurities.[9]- Check for Co-elution: Some modifications can cause the product to co-elute with failure sequences.[1] A different purification method (e.g., ion-exchange vs. reverse-phase) may be necessary.
Depurination Analyze the crude product by mass spectrometry. Look for masses corresponding to the full-length product minus an A or G base.- Use Milder Deblocking: Switch from trichloroacetic acid (TCA) to a milder deblocking agent like dichloroacetic acid (DCA) to reduce depurination, especially for long oligos.[2]
Guide 2: Incomplete or Incorrect Deprotection

This guide addresses issues arising from the final cleavage and deprotection steps.

Problem: Analysis (HPLC, Mass Spec) of the final product shows evidence of remaining protecting groups or unexpected modifications.

Deprotection Troubleshooting Logic:

Deprotection_Troubleshooting Start Analysis shows incomplete deprotection or side products Check_Mass Mass Spec shows expected mass + protecting group mass? Start->Check_Mass Check_Side_Products Mass Spec shows unexpected masses? Check_Mass->Check_Side_Products No Incomplete_Deprotection Cause: Incomplete Deprotection Check_Mass->Incomplete_Deprotection Yes Side_Reactions Cause: Side Reactions during Deprotection Check_Side_Products->Side_Reactions Yes Solution_Deprotection Solution: - Increase deprotection time/temp - Use fresh deprotection reagent - Check modification compatibility Incomplete_Deprotection->Solution_Deprotection Solution_Side_Products Solution: - Use milder deprotection conditions - Use alternative protecting groups - Perform pre-treatment step Side_Reactions->Solution_Side_Products

Caption: Decision tree for troubleshooting deprotection issues.

Common Deprotection Scenarios and Solutions:

Observation (by LC/MS) Potential Cause Recommended Action
Main peak + peak with mass of oligo + 147 DaIncomplete removal of the cyanoethyl phosphate protecting group.Increase the time or temperature of the deprotection step. Ensure the deprotection solution (e.g., ammonium hydroxide) is fresh and concentrated.
Main peak + peak(s) with mass of oligo + base protecting group (e.g., Ac, Bz, iBu)Incomplete removal of base protecting groups. The isobutyryl group on dG is often the most difficult to remove.[7]Extend deprotection time and/or increase temperature. For sensitive modifications, consider using "UltraMILD" phosphoramidites that allow for deprotection under gentler conditions.[4]
Unexpected peaks, especially with dye-labeled oligosDegradation of a sensitive modification (e.g., a fluorescent dye) by the deprotection reagent.Use a milder deprotection scheme, such as ammonium hydroxide (B78521) at room temperature or potassium carbonate in methanol, if compatible with the other protecting groups.[4][7] Review the technical data sheet for the specific modification.
Adduct formation (e.g., with ethylenediamine - EDA)The deprotection reagent is reacting with a nucleobase. This is known to occur between EDA and N4-benzoyl cytidine.[6]Use a different base protecting group on cytosine (e.g., acetyl-dC) that is less prone to this side reaction.[6] Alternatively, a pre-treatment step with ammonium hydroxide before EDA treatment can sometimes resolve the issue.[6]

Experimental Protocols

Protocol 1: General Quality Control by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This method is suitable for the analysis of crude and purified oligonucleotides to assess purity and identify failure sequences.

Methodology:

  • Sample Preparation: Dissolve the dried oligonucleotide pellet in sterile, nuclease-free water or a suitable buffer (e.g., 10 mM TE) to a final concentration of approximately 10-20 OD/mL.

  • Instrumentation:

    • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).

    • C18 reverse-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Oligonucleotide BEH C18, Agilent PLRP-S).

    • Column heater set to 50-70°C to improve peak shape and denature secondary structures.[10]

  • Mobile Phases:

    • Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer. A common system is 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[11][12]

    • Mobile Phase B: Methanol or acetonitrile mixed with a portion of Mobile Phase A (e.g., 50:50 Methanol:Mobile Phase A).[12]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.2 - 0.5 mL/min for analytical columns.

    • Detection: UV absorbance at 260 nm.

    • Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage over 15-30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and must be optimized. A starting point could be 15% to 45% B over 20 minutes.

  • Analysis: The full-length product should be the major peak. Shorter failure sequences (n-1, etc.) will typically elute earlier. The presence of peaks eluting later than the main product may indicate remaining lipophilic protecting groups (e.g., DMT group, "trityl-on").

Data Tables

Table 1: Impact of Coupling Efficiency on Theoretical Yield

This table illustrates how small changes in the average coupling efficiency per step affect the maximum theoretical yield of the full-length oligonucleotide.

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20mer 68%82%91%
30mer 55%75%86%
50mer 36%61%78%
75mer 22%47%69%
100mer 13%37%61%
(Calculated as (Efficiency)^(Length-1). Data derived from principles discussed in[1][2][13])
Table 2: Common Modifications and Deprotection Considerations
Modification Type Example Standard Deprotection Compatibility Recommended Deprotection Strategy
Fluorescent DyesFAM, HEX, TETOften compatibleStandard ammonium hydroxide. Check manufacturer's specs.
QuenchersBHQ-1, BHQ-2Generally compatibleStandard ammonium hydroxide.
Sensitive DyesCy5, TAMRAUnstable in hot ammonium hydroxide[5]Use mild deprotection: Ammonium hydroxide at room temperature or t-butylamine/methanol/water.[7]
RNA basesrA, rC, rG, rURequires a separate step to remove 2'-OH protecting groups (e.g., TBDMS).1. Base deprotection (e.g., AMA). 2. Desilylation using a fluoride (B91410) source (e.g., TBAF or TEA·3HF).[6]
Amine LinkersAmino-Modifier C6CompatibleStandard ammonium hydroxide.
Phosphorothioates (PS)PS linkagesCompatibleStandard ammonium hydroxide. Oxidation step is replaced with a sulfurization step during synthesis.

References

Technical Support Center: Optimizing Purification of Perylene-Labeled DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of perylene-labeled DNA oligonucleotide probes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for perylene-labeled DNA probes?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and recommended method for purifying perylene-labeled DNA probes. The perylene (B46583) molecule is highly hydrophobic, and RP-HPLC separates molecules based on their hydrophobicity. This allows for excellent separation of the successfully labeled, full-length DNA probe from contaminants such as unlabeled DNA (failure sequences) and free, unconjugated perylene dye.[1]

Q2: Can I use Polyacrylamide Gel Electrophoresis (PAGE) to purify my perylene-labeled probes?

PAGE purification is generally not recommended for fluorescently-labeled oligonucleotides, including those with perylene. Components of the polyacrylamide gel, such as ammonium (B1175870) persulfate, can damage the chemical structure of many fluorescent dyes. Furthermore, the visualization of DNA bands in the gel often requires UV light, which can also lead to photobleaching and degradation of the fluorophore. While PAGE offers high resolution based on size, the potential for damaging the label makes RP-HPLC a safer and more reliable choice.

Q3: What are the common impurities found in a crude synthesis of perylene-labeled DNA probes?

After synthesis and labeling, the crude product typically contains a mixture of:

  • Full-Length Perylene-Labeled Probe: The desired product.

  • Unlabeled Oligonucleotides: "Failure sequences" that are shorter than the full-length probe.

  • Partially Labeled or Modified Probes: Oligonucleotides with incomplete or undesired modifications.

  • Free Perylene Dye: Unconjugated dye that did not react with a DNA molecule.

RP-HPLC is highly effective at separating these species due to their differing hydrophobicities.[1][2]

Q4: What level of purity and yield can I expect from RP-HPLC purification?

With an optimized RP-HPLC protocol, you can typically achieve a purity of greater than 90% for your perylene-labeled probe. The recovery or yield of the target probe is generally in the range of 75-80% from a 100 nmole synthesis scale.[1]

Purification Method Comparison

The following table summarizes the key quantitative and qualitative differences between the primary purification methods for oligonucleotide probes.

FeatureReverse-Phase HPLC (RP-HPLC)Polyacrylamide Gel Electrophoresis (PAGE)
Principle of Separation HydrophobicitySize and Charge
Recommended for Perylene Probes? Yes (Highly Recommended) No (Risk of dye degradation)
Typical Purity > 90%[1][3]> 95%
Typical Recovery (Yield) 75 - 80%[1]10 - 80% (Can be poor)
Key Advantages - Excellent for hydrophobic dyes- Removes free dye effectively- High recovery rate- Volatile buffers are easily removed- High resolution for size separation- Can resolve single-nucleotide differences
Key Disadvantages - Resolution may decrease for very long oligonucleotides (>50 bases)- Requires specialized equipment- Can damage fluorescent dyes- Lower throughput- Yield can be highly variable

Experimental Workflows & Logical Diagrams

The following diagrams illustrate the general workflow for probe purification and a troubleshooting guide for purity issues.

G cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_post_purification Post-Purification start Crude Perylene-Labeled DNA Probe prep Sample Preparation (Dissolve in Buffer A) start->prep hplc RP-HPLC Separation (Acetonitrile Gradient) prep->hplc collect Fraction Collection (Monitor at 260nm & Perylene λmax) hplc->collect qc Purity & Yield Analysis (Analytical HPLC / UV-Vis) collect->qc dry Solvent Evaporation (Lyophilization) qc->dry final Pure Perylene-Labeled DNA Probe dry->final

Caption: General workflow for the purification of perylene-labeled DNA probes.

G cluster_multi_peaks Analysis of Multiple Peaks cluster_broad_peak Analysis of Broad Peak start Low Purity Detected (Post-Purification QC) q1 Multiple peaks observed in analytical chromatogram? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No (Single, broad peak) q1->ans1_no q2 Are there early-eluting peaks (before main peak)? ans1_yes->q2 q4 Does peak tailing occur? ans1_no->q4 res2 Likely unlabeled DNA (failure sequences). ACTION: Narrow the collection window for the main hydrophobic peak. q2->res2 Yes q3 Are there late-eluting peaks (after main peak)? q2->q3 No res3 Could be free dye or labeled failure sequences. ACTION: Ensure gradient effectively separates these species. Collect earlier fractions. q3->res3 Yes res4 Possible secondary structure or column issue. ACTION: Increase column temperature (e.g., 60°C). Check for column contamination. q4->res4 Yes

Caption: Troubleshooting logic for addressing low purity results in HPLC analysis.

Troubleshooting Guide

Problem: Low Yield of Purified Probe

QuestionPossible CauseRecommended Solution
Did you lose a significant portion of the product during sample handling? Adsorption to tubes or pipette tips due to the hydrophobicity of perylene.Use low-retention polypropylene (B1209903) tubes and pipette tips. Ensure the probe is fully dissolved in the mobile phase buffer before injection.
Was the peak collection window set correctly? The collection window was too narrow, missing parts of the product peak.Monitor the chromatogram at both 260 nm (for DNA) and the absorbance maximum for perylene. Start and end collection based on the rise and fall of both signals to capture the entire product peak.
Is your HPLC system optimized for recovery? The probe may be irreversibly binding to the column or system components.Ensure the column is properly conditioned. After the run, perform a high-organic wash (e.g., 100% acetonitrile) to strip any strongly bound material from the column.[1]

Problem: Poor Peak Shape (Broadening or Tailing)

QuestionPossible CauseRecommended Solution
Is the peak broad or showing significant tailing? Secondary Structure: The DNA probe may be forming secondary structures (e.g., hairpins) that interact variably with the stationary phase.Increase the column temperature to 50-60°C. This added thermal energy helps to denature secondary structures, leading to sharper peaks.[1][2]
Column Contamination/Degradation: Residual contaminants on the column can interfere with the separation.Implement a rigorous column washing protocol between runs. If the problem persists after cleaning, the column frit may be clogged or the stationary phase may be degraded, requiring column replacement.[4]
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Whenever possible, dissolve the crude probe in the initial mobile phase (e.g., Buffer A: 5% Acetonitrile in 0.1 M TEAA).[1][4]

Problem: Unexpected Peaks in Chromatogram

QuestionPossible CauseRecommended Solution
Do you see peaks eluting earlier than the main product? These are typically less hydrophobic species, such as unlabeled failure sequences (oligonucleotides without the perylene label).These are expected impurities. Ensure your gradient separation and fraction collection are adequate to separate these from your main product peak.[1]
Do you see small peaks eluting after the main product? These may be labeled failure sequences or isomers of the dye label. The high hydrophobicity of perylene means that even short DNA fragments, if labeled, will be retained strongly.Adjust the gradient to achieve better separation between the main product and these late-eluting species. Consider a shallower gradient to increase resolution.
Are there "ghost peaks" appearing in blank runs? Carryover from a previous injection. Highly hydrophobic molecules like perylene-labeled probes can sometimes be difficult to completely wash from the injector or column.Run a blank injection with a high-organic mobile phase between samples. Increase the duration and strength of the column wash step at the end of each gradient.[5]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Purification of Perylene-Labeled DNA Probes

This protocol is adapted from established methods for purifying fluorescently-labeled oligonucleotides.[1][2]

1. Materials and Reagents:

  • HPLC System: A system equipped with a gradient pump, UV detector (with capability to monitor at 260 nm and the perylene absorbance maximum), and fraction collector.

  • Column: C18 Reverse-Phase Column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, with 5% Acetonitrile (ACN).

  • Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, with 40% Acetonitrile (ACN).

  • Sample: Lyophilized crude perylene-labeled DNA probe.

2. Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A to a suitable concentration (e.g., 50-200 nmole in 50-100 µL). Vortex thoroughly to ensure complete dissolution.

  • System Equilibration: Equilibrate the C18 column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 60°C to minimize DNA secondary structures.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be:

    • 0-2 min: 17% B

    • 2-22 min: Gradient from 17% to 60% B

    • 22-25 min: Gradient from 60% to 100% B (Column Wash)

    • 25-30 min: 17% B (Re-equilibration)

    • Note: The optimal gradient may need to be adjusted based on the specific properties of the probe (length, sequence).

  • Detection and Fraction Collection: Monitor the column eluate at 260 nm (for DNA) and the absorbance maximum for the perylene dye. Collect fractions corresponding to the main peak that shows absorbance at both wavelengths.

  • Post-Processing: Pool the collected fractions containing the pure product.

  • Solvent Removal: Evaporate the volatile mobile phase using a centrifugal vacuum concentrator (e.g., SpeedVac).

  • Quantification: Resuspend the purified, dried probe in a suitable buffer (e.g., TE buffer) and determine the concentration using UV-Vis spectrophotometry (A260). Assess purity by analytical HPLC.

Protocol 2: Denaturing PAGE Purification (For Reference)

While not recommended for perylene probes, this protocol is standard for purifying unmodified oligonucleotides where high-resolution size separation is critical.

1. Materials and Reagents:

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea

  • 10X TBE Buffer

  • Ammonium Persulfate (APS)

  • TEMED

  • Formamide (B127407) Loading Dye

  • Elution Buffer (e.g., 0.5 M NaCl, 1 mM EDTA)

2. Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7 M Urea in 1X TBE. Polymerize the gel by adding fresh APS and TEMED.

  • Sample Preparation: Dissolve the crude oligonucleotide in formamide loading dye. Heat at 95°C for 5 minutes to denature, then immediately place on ice.

  • Electrophoresis: Load the sample onto the gel. Run the gel in 1X TBE buffer at a constant power until the tracking dye has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp (254 nm). The DNA bands will appear as dark shadows. Caution: Minimize UV exposure to prevent DNA damage.

  • Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: Crush the excised gel slice and place it in a microcentrifuge tube. Add elution buffer and incubate overnight at 37°C with shaking.

  • Recovery: Separate the supernatant from the gel fragments. Desalt the eluted DNA using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Quantification: Resuspend the final product and quantify using UV-Vis spectrophotometry.

References

Technical Support Center: Synthesis of Long, Fluorescently Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and handling of long oligonucleotides with fluorescent labels.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my long, fluorescently labeled oligonucleotide lower than that of an unmodified oligonucleotide of the same length?

A1: The synthesis of long oligonucleotides is inherently challenging due to the cumulative effect of coupling inefficiencies. While standard chemical synthesis has a high fidelity of around 99% per step, this is significantly less efficient than biological synthesis.[1] For a long oligo, even a small inefficiency at each coupling step leads to a substantial decrease in the final yield of the full-length product.[2][3]

Furthermore, the incorporation of fluorescent labels introduces additional complexities that can lower the yield:

  • Steric Hindrance: Large dye molecules can sterically hinder the coupling of subsequent phosphoramidites, reducing coupling efficiency.

  • Dye Stability: Some fluorescent dyes are not stable under the standard conditions used for oligonucleotide synthesis and deprotection.[4][5] This can lead to degradation of the dye and a lower yield of correctly labeled, full-length oligonucleotides.

  • Post-Synthesis Labeling: If the dye is added after synthesis (post-synthetic labeling), the process often involves multiple steps, including an initial purification of the modified oligo and a second purification after labeling to remove excess dye and unlabeled oligos.[6] This multi-step process can result in sample loss at each stage, leading to a lower overall yield, often 40-60% less than a standard oligo.[6]

Q2: My fluorescently labeled oligonucleotide has the correct mass, but the fluorescence intensity is low. What are the possible causes?

A2: Low fluorescence intensity in a correctly synthesized oligonucleotide can be attributed to several factors, primarily related to fluorescence quenching and dye stability:

  • Quenching by Nucleobases: The fluorescence of a dye can be quenched by certain nucleobases, particularly guanosine (B1672433) (dG).[7] This effect is highly dependent on the dye's proximity to the dG residue and the local sequence context.[7]

  • Static (Contact) Quenching: In dual-labeled probes, the fluorophore and quencher can physically interact to form a non-fluorescent intramolecular dimer.[8][9][10] This is a common mechanism for quenching.

  • FRET Quenching: In Förster Resonance Energy Transfer (FRET), energy is transferred from the excited fluorophore to a nearby quencher molecule.[8][9] Efficient FRET requires close proximity (10-100 Å) and spectral overlap between the fluorophore's emission and the quencher's absorption spectra.[8]

  • Dye Degradation: Some dyes are sensitive to the chemicals used during deprotection or to prolonged exposure to light (photobleaching).[4][11] For example, cyanine (B1664457) dyes are not stable under standard deprotection conditions and require milder alternatives.[4] The pH of the storage buffer can also affect dye stability; for instance, Cy5 and Cy3 can degrade at a pH above 7.[6]

  • Environmental Effects: The quantum yield of some fluorescent base analogues is highly dependent on their environment and can be significantly reduced when incorporated into a DNA strand.[4]

Q3: I am synthesizing a dual-labeled probe, and I am seeing a high background fluorescence. What could be the issue?

A3: High background fluorescence in dual-labeled probes typically indicates inefficient quenching. This can arise from several issues:

  • Incomplete Synthesis or Labeling: The presence of oligonucleotides that are labeled with the fluorophore but not the quencher will result in a high background signal. This can be due to incomplete synthesis or inefficient coupling of the quencher.

  • Probe Design: The efficiency of quenching is highly dependent on the distance between the fluorophore and the quencher.[8][9][10] If they are too far apart in the probe's conformational state, quenching will be inefficient.

  • Cleavage of the Probe: If the oligonucleotide probe is degraded, the fluorophore and quencher can be separated, leading to an increase in fluorescence. This can be a particular issue in assays that use nucleases.

  • Purification Issues: Inadequate purification can leave residual free fluorophore in the sample, which will contribute to high background fluorescence.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency During Synthesis

This guide addresses common causes of low coupling efficiency, a critical factor in synthesizing long oligonucleotides.

Symptom Potential Cause Recommended Solution
Consistently low yield of full-length product Moisture in reagents or on the synthesizer. Ensure all reagents, especially acetonitrile, are anhydrous.[12] Keep the synthesizer in a low-humidity environment.
Degraded phosphoramidites. Use fresh, high-quality phosphoramidites. Store them under inert gas (e.g., argon) and at the recommended temperature.
Suboptimal activator. The choice and concentration of the activator are critical.[13] Consider using a more effective activator like 4,5-dicyanoimidazole (B129182) (DCI).[12]
Insufficient coupling time. Optimize the coupling time for your specific synthesizer and the length of the oligonucleotide.[12] Longer oligos may require longer coupling times.
Yield drops significantly as oligo length increases Depurination. The acidic conditions used for detritylation can cause depurination, especially at adenosine (B11128) and guanosine residues.[2] Consider using a milder deblocking agent like dichloroacetic acid (DCA).[2]
Inefficient capping. Unreacted 5'-hydroxyl groups that are not capped will lead to the accumulation of deletion mutants (n-1, n-2, etc.). Ensure your capping reagents are fresh and the capping step is efficient.[2]
Guide 2: Issues with Fluorescent Dye Stability and Labeling

This guide provides troubleshooting for problems related to the fluorescent labels themselves.

Symptom Potential Cause Recommended Solution
Loss of fluorescence after deprotection Dye instability under standard deprotection conditions. Many dyes, such as TAMRA and Cyanine dyes, are not stable in concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures.[4][5] Use milder deprotection conditions, such as potassium carbonate in methanol, or use "UltraMILD" phosphoramidite (B1245037) monomers.[14][15]
Low labeling efficiency (post-synthetic) Inefficient conjugation chemistry. Post-synthetic labeling can be inefficient.[16] Ensure the correct functional groups are present on the oligo (e.g., an amine) and the dye (e.g., an NHS ester). Optimize the reaction pH, as a slightly basic pH is often required for amine labeling.[17]
Degraded reactive dye. Check the age and storage conditions of your amine-reactive dye.[17] Use fresh dye for each reaction if possible.
Unexpected peaks during HPLC purification Presence of unlabeled oligos or free dye. For post-synthetically labeled oligos, double HPLC purification is often necessary: the first to purify the functionalized oligo and the second to remove excess dye and unlabeled oligos.[6]
Degradation of the dye or oligo. Analyze the mass of the unexpected peaks to determine if they correspond to degraded products. Adjust deprotection and handling conditions accordingly.

Experimental Protocols

Protocol 1: General Workflow for Synthesis and Purification of a 5'-Fluorescently Labeled Long Oligonucleotide

This protocol outlines the key steps and considerations for producing a high-quality, fluorescently labeled long oligonucleotide.

G cluster_synthesis 1. Solid-Phase Synthesis cluster_deprotection 2. Cleavage and Deprotection cluster_purification 3. Purification cluster_qc 4. Quality Control s1 Synthesizer Setup: - Use anhydrous reagents - Check activator and phosphoramidite quality s2 Automated Synthesis Cycle: - Deblocking (e.g., DCA) - Coupling (optimized time) - Capping - Oxidation s1->s2 s3 Final Coupling: - Couple fluorescent dye phosphoramidite at the 5'-terminus s2->s3 d1 Select Deprotection Reagent: - Choose based on dye stability (e.g., NH4OH, AMA, or K2CO3/MeOH) s3->d1 d2 Incubation: - Follow recommended time and temperature for the chosen reagent and dye d1->d2 p1 Primary Purification: - Reversed-Phase HPLC (RP-HPLC) is effective for separating labeled oligos due to the hydrophobicity of the dye d2->p1 p2 Optional: Anion-Exchange HPLC for higher purity, especially for longer oligos p1->p2 q1 Mass Spectrometry (MALDI-TOF or ESI): - Confirm the mass of the full-length product p2->q1 q2 Analytical HPLC or CE/PAGE: - Assess purity q1->q2 q3 UV-Vis Spectroscopy: - Quantify oligo concentration (A260) and confirm dye incorporation (dye's λmax) q2->q3

Caption: Workflow for synthesizing and purifying 5'-labeled oligos.

Visual Guides

Troubleshooting Logic for Low Fluorescence Signal

This diagram provides a logical path to diagnose the cause of a weak fluorescence signal from your labeled oligonucleotide.

G start Low Fluorescence Signal Detected q1 Is the oligo concentration correct? start->q1 q2 Was the oligo purified correctly? q1->q2 Yes res1 Re-quantify using UV-Vis (A260). q1->res1 No q3 Is the sequence rich in Guanine (G)? q2->q3 Yes res2 Repurify the oligo, ensuring removal of quenching impurities. q2->res2 No q4 Is it a dual-labeled probe? q3->q4 No res3 Fluorescence is likely quenched by G residues. Consider redesigning the sequence if possible. q3->res3 Yes q5 Was the correct deprotection protocol used for the dye? q4->q5 No res4 High background suggests inefficient quenching. Verify probe design and purity. q4->res4 Yes res5 Dye may have been degraded. Re-synthesize using a compatible deprotection strategy. q5->res5 No res_other Consider photobleaching or incorrect storage. Store in the dark at -20°C. q5->res_other Yes

Caption: Troubleshooting flowchart for low fluorescence intensity.

Mechanisms of Fluorescence Quenching

This diagram illustrates the primary mechanisms by which fluorescence can be quenched in labeled oligonucleotides.

G cluster_fret FRET (Förster Resonance Energy Transfer) cluster_static Static (Contact) Quenching cluster_base Base Quenching f1 Fluorophore (F) is excited by light f2 Energy is transferred non-radiatively to a nearby Quencher (Q) f1->f2 Requires spectral overlap and proximity (10-100 Å) f3 Quencher dissipates energy as heat f2->f3 f4 Result: No fluorescence f3->f4 s1 Fluorophore (F) and Quencher (Q) form a ground-state complex (dimer) s2 The F-Q complex is non-fluorescent s1->s2 Requires direct physical contact s3 Result: No fluorescence s2->s3 b1 Fluorophore (F) is in close proximity to a Guanine (G) base b2 Electron transfer occurs between the excited Fluorophore and Guanine b1->b2 b3 Result: Reduced fluorescence b2->b3

Caption: Common fluorescence quenching mechanisms in oligonucleotides.

References

Common pitfalls when using Perylene dU phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Perylene (B46583) dU phosphoramidite (B1245037) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Perylene dU phosphoramidite and what are its primary applications?

This compound is a chemical building block used to incorporate the fluorescent dye perylene into a specific location within a synthetic oligonucleotide. Perylene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, exceptional photostability, and sensitivity to its microenvironment.[1][2] This makes it a valuable tool for various applications, including:

  • Mismatch detection: The fluorescence of Perylene dU is sensitive to base pairing, allowing for the discrimination between perfectly matched and mismatched DNA or RNA targets.[3]

  • DNA and RNA structural studies: As a fluorescent probe, it can provide insights into nucleic acid conformation and dynamics.

  • In vitro and in vivo imaging: Its bright and stable fluorescence makes it suitable for tracking oligonucleotides within cells.[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the quality and reactivity of the phosphoramidite.

  • Storage: Store at -20°C in a dark, dry environment. It is stable for at least 12 months under these conditions.[3]

  • Transportation: Can be transported at room temperature for up to 3 weeks.[3]

  • Handling: Avoid prolonged exposure to light. It is crucial to handle the phosphoramidite under anhydrous conditions to prevent hydrolysis. Use anhydrous acetonitrile (B52724) for dissolution.

Q3: Does the linker between the perylene dye and the deoxyuridine base affect its properties?

Yes, the choice of linker can influence the photophysical and assembly properties of the resulting oligonucleotide. For instance, an ethynylene linker electronically couples the perylene fluorophore with the deoxyuridine base, which can affect its fluorescence and how it interacts with neighboring bases.[4] In contrast, a phenylene linker can inhibit self-assembly along single-stranded DNA templates.[4] The specific linker used in the commercially available this compound is designed to optimize its performance as a fluorescent probe.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and use of Perylene dU-modified oligonucleotides.

Problem 1: Low Coupling Efficiency

Low coupling efficiency of this compound results in a lower yield of the full-length, fluorescently labeled oligonucleotide.

Possible Causes and Solutions:

CauseSolution
Moisture Contamination Ensure all reagents, especially the acetonitrile diluent and the activator solution, are strictly anhydrous. Use fresh, high-quality reagents. Consider installing an in-line drying filter for the argon or helium gas used on the synthesizer.
Degraded Phosphoramidite This compound is sensitive to moisture and oxidation. Ensure it has been stored correctly at -20°C in a desiccated, dark environment. Use fresh aliquots for each synthesis.
Insufficient Coupling Time Due to its bulky nature, this compound requires a longer coupling time than standard nucleoside phosphoramidites. A coupling time of at least 6 minutes is recommended.[5]
Suboptimal Activator While standard activators like Tetrazole or DCI are generally effective, a stronger activator might be necessary if coupling efficiency remains low. Consult your synthesizer's manual and phosphoramidite supplier for recommendations.
Secondary Structure of the Oligonucleotide The growing oligonucleotide chain may form secondary structures that hinder the coupling of the bulky Perylene dU. Consider using modified phosphoramidites that reduce secondary structure formation or adjusting synthesis temperature if your synthesizer allows.
Problem 2: Unexpected or Low Fluorescence Signal

The final purified oligonucleotide shows a weaker-than-expected or no fluorescent signal.

Possible Causes and Solutions:

CauseSolution
Fluorescence Quenching by Adjacent Bases Perylene fluorescence can be quenched by neighboring nucleobases, particularly pyrimidines like thymine (B56734).[4][6] The quenching effect is most pronounced for the immediately adjacent base.
Design Consideration: When designing your oligonucleotide sequence, if possible, avoid placing a thymine immediately next to the Perylene dU modification.
Use of "Insulators": Consider inserting a non-quenching "insulator" base, such as adenine (B156593) or a modified non-quenching base, between the Perylene dU and the quenching base to enhance fluorescence.[4][6]
Incomplete Deprotection Residual protecting groups on the nucleobases can quench fluorescence. Ensure that the deprotection step is complete.
Photobleaching Perylene is highly photostable, but prolonged exposure to high-intensity light can still cause photobleaching. Store and handle the labeled oligonucleotide in the dark. Use antifade reagents in imaging experiments.
Incorrect Buffer Conditions The fluorescence of perylene can be sensitive to the pH and ionic strength of the buffer. Ensure your experimental buffer is compatible with the fluorophore.
Problem 3: Issues with Purification of the Labeled Oligonucleotide

Difficulty in separating the full-length Perylene dU-labeled oligonucleotide from failure sequences.

Possible Causes and Solutions:

CauseSolution
Co-elution of Truncated Sequences Due to the hydrophobicity of the perylene dye, the full-length product will have significantly different retention characteristics compared to unlabeled failure sequences.
Recommended Method: Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying dye-labeled oligonucleotides.[7] The hydrophobic perylene moiety provides excellent separation of the full-length product from shorter, unlabeled fragments.
Presence of N+1 Species Side reactions during synthesis can lead to the formation of oligonucleotides that are one nucleotide longer than the target sequence.
Optimization: Ensure optimal capping efficiency during synthesis to minimize the formation of n+1 products. High-resolution HPLC or PAGE may be required to separate these impurities.

Quantitative Data

Table 1: this compound Performance Characteristics

ParameterTypical Value/RecommendationNotes
Recommended Coupling Time 6 minutesLonger than standard phosphoramidites due to steric hindrance.
Deprotection Standard conditions (e.g., ammonium (B1175870) hydroxide)No special deprotection conditions are typically required.[3][5]
Fluorescence Quantum Yield (Perylene) ~0.94 in cyclohexaneThe quantum yield in an oligonucleotide will be sequence-dependent.[8]
Fluorescence Quenching by Adjacent Thymine ~2.5-fold decrease in quantum yieldThis is less severe than for other dyes like pyrene.[4][6]

Experimental Protocols

Protocol 1: Automated Synthesis of a Perylene dU-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA synthesizer.

  • Phosphoramidite Preparation:

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M).

  • Synthesis Cycle Programming:

    • For the coupling step of the this compound, program a coupling time of 6 minutes .

    • All other steps in the synthesis cycle (deblocking, capping, oxidation) can typically be left at the standard settings for DNA synthesis.

  • Post-Synthesis Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect the nucleobases using your standard protocol (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours). No special conditions are required for the Perylene dU modification itself.[5]

Protocol 2: RP-HPLC Purification of a Perylene dU-Modified Oligonucleotide
  • Sample Preparation:

    • After deprotection, evaporate the ammonia (B1221849) and resuspend the crude oligonucleotide in an appropriate volume of HPLC-grade water or initial mobile phase buffer.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be from 5% to 50% B over 30-40 minutes. The exact gradient will need to be optimized based on the length and sequence of your oligonucleotide.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide backbone) and at the absorbance maximum of perylene (~435 nm) to specifically track the labeled product.

  • Fraction Collection and Desalting:

    • Collect the peak corresponding to the full-length, Perylene dU-labeled oligonucleotide.

    • Desalt the collected fraction using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the TEAA buffer.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (this compound addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes phosphate (B84403) backbone Troubleshooting_Low_Coupling_Efficiency Problem Low Coupling Efficiency Cause1 Moisture Contamination Problem->Cause1 Cause2 Degraded Phosphoramidite Problem->Cause2 Cause3 Insufficient Coupling Time Problem->Cause3 Solution1 Use Anhydrous Reagents Cause1->Solution1 Solution2 Proper Storage & Fresh Aliquots Cause2->Solution2 Solution3 Increase Coupling Time (e.g., 6 min) Cause3->Solution3

References

Validation & Comparative

Perylene dU vs. Pyrene dU Phosphoramidite: A Comparative Guide for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to study nucleic acid interactions, the choice of fluorophore is critical. This guide provides an objective comparison of two popular polycyclic aromatic hydrocarbon-based probes, perylene (B46583) dU phosphoramidite (B1245037) and pyrene (B120774) dU phosphoramidite, offering a detailed analysis of their performance characteristics supported by experimental data.

At a Glance: Key Performance Indicators

PropertyPerylene dUPyrene dUAdvantage
Excitation Max (λex) ~436 nm~347 nmPerylene (longer wavelength reduces background)
Emission Max (λem) ~460 nm~375 nmPerylene (better spectral separation from pyrene)
Molar Extinction Coefficient (ε) ~38,500 M⁻¹cm⁻¹ at 435.8 nm[1]~54,000 M⁻¹cm⁻¹ at 335.2 nmPyrene (stronger absorption)
Fluorescence Quantum Yield (ΦF) of Parent Fluorophore ~0.94 (in cyclohexane)[1]~0.32 (in cyclohexane)Perylene (significantly brighter)
Photostability HighModeratePerylene[2]
Förster Radius (R₀) with Pyrene as Donor 22.3 Å[3][4]N/A (acts as donor)N/A
Signal-to-Background Ratio in FRET High[3]High[3]Comparable

Photophysical Properties: A Deeper Dive

The selection of a FRET pair is fundamentally governed by the spectral overlap between the donor's emission and the acceptor's absorption. In the context of using pyrene as the donor and perylene as the acceptor, their respective spectral properties are paramount.

Perylene exhibits strong absorption in the visible region with a maximum around 436 nm and intense fluorescence with an emission maximum at approximately 460 nm.[1] Its high fluorescence quantum yield, approaching 0.94 in non-polar solvents, makes it an exceptionally bright fluorophore.[1]

Pyrene, on the other hand, absorbs in the UV region with a major peak at about 347 nm and emits in the near-UV with a maximum around 375 nm.[3] While its molar extinction coefficient is higher than that of perylene, its fluorescence quantum yield is considerably lower, around 0.32 in cyclohexane.

A significant advantage of the pyrene-perylene FRET pair is the large Stokes shift, the difference between the excitation of pyrene and the emission of perylene. This large separation minimizes direct excitation of the acceptor and reduces spectral crosstalk, leading to a higher signal-to-background ratio in FRET experiments.[3]

FRET Performance: A Direct Comparison

A key study directly comparing the pyrene-perylene FRET pair in a nucleic acid hybridization assay provides valuable insights. In this setup, a pyrene-labeled oligonucleotide and a perylene-labeled oligonucleotide were hybridized to a complementary target strand, bringing the two fluorophores into close proximity.

The study determined the Förster radius (R₀), the distance at which FRET efficiency is 50%, to be 22.3 Å for the pyrene (donor) to perylene (acceptor) pair.[3][4] This makes the pair well-suited for measuring distances in the range of approximately 11 to 33 Å, a relevant scale for many nucleic acid structures and interactions. The researchers observed a FRET efficiency of nearly 100% when the probes were hybridized adjacently on the target strand.[3]

One of the most significant advantages of the pyrene-perylene pair highlighted in the study is its superior signal-to-background ratio compared to the commonly used fluorescein-rhodamine pair.[3] This is attributed to the minimal spectral overlap between the donor emission and acceptor excitation, as well as the low intrinsic fluorescence of the pyrene-labeled probe in the perylene emission region.[5]

Photostability: A Critical Consideration for Imaging

While quantitative data on the photobleaching quantum yields of the dU-incorporated fluorophores is limited, qualitative evidence strongly suggests that perylene is significantly more photostable than pyrene.[2] Perylene and its derivatives are known for their exceptional resistance to photobleaching, a crucial attribute for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse studies.[2][6] Pyrene, while a robust fluorophore, is generally considered to have moderate photostability.

Experimental Protocols

Oligonucleotide Synthesis and Purification

The incorporation of both perylene dU and pyrene dU phosphoramidites into oligonucleotides can be achieved using standard automated DNA synthesis protocols. However, due to their bulky nature, extended coupling times are recommended to ensure high coupling efficiency.

Diagram of the Oligonucleotide Synthesis Cycle:

Oligonucleotide_Synthesis cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Perylene/Pyrene dU Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End Full-Length Oligonucleotide Oxidation->End Final Cycle Start Solid Support (CPG) Start->Deblocking FRET_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis Donor Donor-labeled Oligonucleotide Hybridization Hybridization in Buffer Donor->Hybridization Acceptor Acceptor-labeled Oligonucleotide Acceptor->Hybridization Target Target Oligonucleotide Target->Hybridization Donor_Spectrum Measure Donor Emission Spectrum (excite at λex_donor) Hybridization->Donor_Spectrum Acceptor_Spectrum Measure Acceptor Emission Spectrum (excite at λex_acceptor) Hybridization->Acceptor_Spectrum FRET_Spectrum Measure FRET Spectrum (excite at λex_donor) Hybridization->FRET_Spectrum Correction Correct for Background & Crosstalk Donor_Spectrum->Correction Acceptor_Spectrum->Correction FRET_Spectrum->Correction Efficiency Calculate FRET Efficiency (E) Correction->Efficiency FRET_Factors cluster_factors Key Influencing Factors FRET_Efficiency FRET Efficiency (E) Distance Donor-Acceptor Distance (R) FRET_Efficiency->Distance inversely proportional to R⁶ Overlap Spectral Overlap (J) FRET_Efficiency->Overlap directly proportional Orientation Dipole Orientation (κ²) FRET_Efficiency->Orientation directly proportional Quantum_Yield Donor Quantum Yield (ΦD) FRET_Efficiency->Quantum_Yield directly proportional

References

Comparing fluorescence quantum yield of perylene and fluorescein labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. Perylene (B46583) and fluorescein (B123965) represent two classes of widely used fluorophores, each with distinct characteristics. This guide provides an objective comparison of their fluorescence quantum yields, supported by experimental data, to assist in the selection of the optimal label for specific research applications.

Perylene and its derivatives, particularly perylene diimides (PDIs), are renowned for their exceptional photostability and high fluorescence quantum yields, which can approach 100% in their monomeric state.[1][2] Fluorescein, on the other hand, is a well-established fluorophore whose fluorescence is highly sensitive to its environment, particularly pH.

Quantitative Comparison of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. The quantum yields of perylene and fluorescein are highly dependent on their chemical structure and the solvent environment.

FluorophoreSolvent/ConditionFluorescence Quantum Yield (Φf)
Perylene Cyclohexane0.94[3][4]
α-perylene crystal0.31[5]
Perylene Diimide (PDI) derivative Chloroform0.97[6]
Perylene Diimide (PDI) derivative Ethanol0.95[6]
Fluorescein Ethanol (neutral)0.79[7][8]
Fluorescein Ethanol (basic)0.97[9]
Fluorescein 0.1 N NaOH (aqueous)0.925 (±0.015)[10][11]
Fluorescein D2O0.98[10]

Key Performance Insights:

  • Perylene and its derivatives generally exhibit very high and stable quantum yields, often exceeding 0.9, making them ideal for applications requiring bright and robust fluorescence.[3][6] Their rigid aromatic core contributes to exceptional brightness and resistance to chemical degradation.[1][12]

  • Fluorescein's quantum yield is highly variable and sensitive to the solvent's pH and polarity.[7][10] For instance, the quantum yield increases significantly in basic conditions compared to neutral ethanol.[7][9] This sensitivity makes fluorescein a suitable candidate for use as a pH indicator but may lead to inconsistent results if the pH is not carefully controlled.

Experimental Protocol: Measuring Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method .[13][14] This technique involves comparing the fluorescence of the sample under investigation to a standard with a known quantum yield.

Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons.[14] The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.[14]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Standard 10 mm path length quartz cuvettes

  • Fluorophore of interest (test sample)

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectroscopic grade solvents[15]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test sample and the fluorescence standard in the same solvent.

  • Prepare Dilutions: Create a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the test sample and the standard.

    • Ensure that the excitation and emission slit widths are kept identical for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield (Φx) of the test sample is calculated using the following equation:[14]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and standard. If the same solvent is used, this term cancels out.

Visualization of Selection Logic

The choice between perylene and fluorescein often depends on the primary requirements of the experiment. The following diagram illustrates a logical workflow for selecting the appropriate fluorophore.

G start Start: Select Fluorescent Label req What is the primary experimental requirement? start->req ph_sensor pH Sensing or Environment Sensitivity Needed? req->ph_sensor Environment Interaction photostability High Photostability & Brightness Critical? req->photostability Signal Robustness ph_sensor->photostability No fluorescein Choose Fluorescein ph_sensor->fluorescein Yes perylene Choose Perylene / PDI photostability->perylene Yes reconsider Re-evaluate experimental needs or consider other labels photostability->reconsider No control_ph Action: Must strictly control pH fluorescein->control_ph

Caption: Logical workflow for selecting between perylene and fluorescein labels.

References

Unveiling the Superiority of Perylene dU Phosphoramidite in Fluorescent Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label for oligonucleotides is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. In the landscape of fluorescent phosphoramidites, Perylene (B46583) dU emerges as a superior alternative, offering unparalleled photophysical properties and unique functionalities. This guide provides an objective comparison of Perylene dU phosphoramidite (B1245037) with other commonly used fluorescent amidites, supported by quantitative data and detailed experimental protocols.

Perylene dU phosphoramidite distinguishes itself through its exceptional brightness, remarkable photostability, and an intrinsic ability to detect single-base mismatches in DNA duplexes. These attributes make it an invaluable tool for a wide range of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), single-molecule imaging, and diagnostics.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent label is primarily determined by its photophysical characteristics. The following table summarizes the key quantitative data for this compound and other widely used fluorescent amidites.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)
Perylene dU 43546736,0001.0
6-FAM49251774,0000.93
HEX (6-isomer)533549Not specified0.57
Cy3555570150,0000.31
Cy5646662250,0000.2
TAMRA (6-isomer)55658089,0000.7

Data compiled from various sources.[1][2][3][4][5] Note that the photophysical properties of dyes can be influenced by their conjugation to oligonucleotides and the local environment.

As evidenced by the data, this compound exhibits a quantum yield approaching unity (1.0), signifying that nearly every absorbed photon is converted into a fluorescently emitted photon. This exceptional efficiency translates to brighter signals and enhanced sensitivity in fluorescence-based assays. Furthermore, perylene is known for its extreme photostability, a crucial advantage for applications requiring prolonged or intense light exposure.

Experimental Protocols

To facilitate a standardized comparison of fluorescent phosphoramidites, the following experimental protocols are provided.

I. Oligonucleotide Synthesis with Fluorescent Phosphoramidites

This protocol outlines the standard procedure for incorporating a fluorescent phosphoramidite at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Unmodified nucleoside phosphoramidites (dA, dC, dG, dT)

  • Fluorescent phosphoramidite (e.g., Perylene dU, FAM, etc.)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Standard Cycles: The synthesis proceeds in the 3' to 5' direction with the repetitive four steps for each standard nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite, activated by the activator solution. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Fluorescent Labeling: In the final coupling cycle, introduce the fluorescent phosphoramidite. For this compound, a standard coupling time is generally sufficient.[6] For some bulkier fluorescent amidites, an extended coupling time (e.g., 6-10 minutes) may be required to ensure high coupling efficiency.[6][7]

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide (B78521). Specific deprotection conditions may vary depending on the dye's stability. For instance, TAMRA is not stable to ammonium hydroxide and requires a specific "TAMRA cocktail" for deprotection.[8] HEX has also shown some instability under harsh basic conditions.[]

  • Purification: Purify the fluorescently labeled oligonucleotide using High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC is often effective for separating the desired full-length, labeled product from unlabeled and truncated sequences due to the hydrophobicity of the fluorescent dye.[1]

II. Comparative Photostability Analysis of Fluorescent Oligonucleotides

This protocol describes a method to compare the photostability of different fluorescently labeled oligonucleotides.

Materials:

  • Fluorescently labeled and purified oligonucleotides (e.g., with Perylene dU, FAM, Cy3, etc.)

  • Hybridization buffer (e.g., PBS with 100 mM NaCl)

  • Complementary unlabeled oligonucleotide

  • Fluorometer or fluorescence microscope equipped with a suitable light source and detector

  • Quartz cuvettes or microscope slides

Procedure:

  • Sample Preparation: a. Prepare solutions of each fluorescently labeled oligonucleotide at a standard concentration (e.g., 100 nM) in hybridization buffer. b. Anneal the fluorescently labeled oligonucleotides with a 1.5-fold molar excess of the complementary unlabeled oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Instrumentation Setup: a. Set the excitation and emission wavelengths on the fluorometer or microscope appropriate for each fluorophore. b. Adjust the excitation light intensity to a constant and defined level that will be used for all samples.

  • Data Acquisition: a. Place the sample in the instrument and record the initial fluorescence intensity (I₀). b. Continuously illuminate the sample with the excitation light. c. Record the fluorescence intensity at regular time intervals until the signal has significantly decreased.

  • Data Analysis: a. For each fluorophore, plot the normalized fluorescence intensity (I/I₀) as a function of time. b. Fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Key Advantages of this compound

Unmatched Photostability and Brightness

Perylene dU's near-perfect quantum yield and inherent photostability make it an exceptionally bright and robust fluorescent label. This leads to higher signal-to-noise ratios, enabling the detection of low-abundance targets and allowing for longer exposure times in imaging applications without significant signal degradation.

Sensitive Mismatch Detection

A unique advantage of Perylene dU is its ability to act as a sensitive probe for single-base mismatches in DNA duplexes. The perylene fluorophore is attached to the deoxyuridine base via a rigid triple bond, leading to electronic coupling between the dye and the nucleobase.[10] When the Perylene dU-modified oligonucleotide is perfectly hybridized to its complementary strand, its fluorescence is high. However, the presence of a mismatch in the vicinity of the Perylene dU disrupts the local duplex structure, leading to a significant quenching of the fluorescence signal.[10] This quenching is believed to occur through a photoinduced electron transfer mechanism.[2]

Visualizing the Advantages: Workflows and Mechanisms

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_synthesis Oligonucleotide Synthesis Workflow cluster_final_coupling start Start with CPG Solid Support deblock Deblocking (Remove DMT) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat for each Standard Nucleotide oxidize->repeat add_fluor Final Coupling (Add Fluorescent Phosphoramidite) repeat->deblock repeat->add_fluor cleave Cleavage and Deprotection add_fluor->cleave purify HPLC Purification cleave->purify final Purified Fluorescent Oligonucleotide purify->final G cluster_pathway Signaling Pathway for Mismatch Detection probe Perylene dU-labeled Oligonucleotide Probe hybrid Hybridization probe->hybrid target Target DNA Sequence target->hybrid perfect Perfectly Matched Duplex hybrid->perfect No Mismatch mismatch Mismatched Duplex hybrid->mismatch Mismatch Present high_f High Fluorescence Signal perfect->high_f low_f Quenched Fluorescence Signal mismatch->low_f G cluster_structure Chemical Structure of this compound img img

References

Performance of Perylene-Labeled Probes in DNA Hybridization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent label for oligonucleotide probes is a critical determinant of success in a wide range of molecular biology and diagnostic applications, from in situ hybridization to microarray analysis and real-time PCR. Perylene (B46583), a polycyclic aromatic hydrocarbon, has emerged as a promising fluorophore for these applications due to its exceptional photostability and high fluorescence quantum yields. This guide provides an objective comparison of the performance of perylene-labeled DNA probes against other commonly used fluorescent labels, supported by experimental data.

Data Presentation: Quantitative Comparison of Fluorescent Probes

The performance of a fluorescent probe is dictated by several key photophysical parameters. The following table summarizes these properties for perylene, fluorescein, Cy3, and Cy5-labeled DNA probes based on available experimental data. It is important to note that these values can be influenced by the local environment, including the DNA sequence and hybridization state.

PropertyPerylene-labeled DNAFluorescein-labeled DNACy3-labeled DNACy5-labeled DNA
Quantum Yield (Φ) - Single-Stranded 0.03 - 0.04[1]Variable, generally lower than in dsDNA~0.09 (free dye in buffer)[2]Variable, sequence dependent
Quantum Yield (Φ) - Double-Stranded 0.20 - 0.25 [1]~0.79 (in ethanol)0.24 - 0.46[3][4][5]0.20 - 0.58[4][5][6]
Photostability High [7][8]ModerateModerateLow to Moderate[4][9]
Brightness (Extinction Coefficient x Φ) HighModerate to HighHighHigh
Signal-to-Noise Ratio (in FISH) Potentially HighModerate to High[10][11]High[11]High

Key Observations:

  • Hybridization-Induced Brightness: Perylene-labeled probes exhibit a significant increase in quantum yield upon hybridization to their target DNA, leading to a favorable "light-up" effect that can enhance the signal-to-noise ratio.[1]

  • Photostability: Perylene dyes are known for their exceptional resistance to photobleaching, a crucial advantage for applications requiring prolonged or intense illumination, such as live-cell imaging and single-molecule tracking.[7][8]

  • Performance of Cy Dyes: Cy3 and Cy5 are widely used and offer high quantum yields and brightness. However, their fluorescence intensity can be highly dependent on the adjacent nucleotide sequence, and they are generally less photostable than perylene.[12][13][14] The quantum yield of Cy3 and Cy5 attached to DNA has been reported to be 0.24 and 0.20, respectively, in some studies.[4][5]

  • Fluorescein: While a historically important fluorophore with a respectable quantum yield, fluorescein's photostability is a known limitation for many demanding applications.

Experimental Protocols

To achieve reliable and reproducible results in DNA hybridization experiments using fluorescent probes, it is essential to follow well-defined protocols. Below are detailed methodologies for key experimental steps.

Oligonucleotide Probe Labeling (Conceptual Workflow)

The covalent attachment of a fluorescent dye to an oligonucleotide is a critical first step. While various methods exist, a common approach involves the use of an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester-activated dye.

G cluster_synthesis Oligonucleotide Synthesis cluster_labeling Labeling Reaction cluster_purification Purification Oligo Synthesize Amine-Modified Oligonucleotide React React Amine-Oligo with Activated Dye Oligo->React Dye Activate Perylene Dye (e.g., NHS Ester) Dye->React Purify Purify Labeled Probe (e.g., HPLC, PAGE) React->Purify

Oligonucleotide probe labeling workflow.

Protocol:

  • Oligonucleotide Synthesis: Synthesize the desired DNA probe sequence with a primary amine modification at either the 5' or 3' terminus, or internally.

  • Dye Activation: Activate the perylene (or other) fluorophore with an NHS ester to make it reactive towards the primary amine on the oligonucleotide.

  • Coupling Reaction: Mix the amine-modified oligonucleotide with the NHS-activated dye in a suitable buffer (e.g., sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0). The reaction is typically carried out for several hours at room temperature or overnight at 4°C.

  • Purification: Purify the labeled oligonucleotide probe from unreacted dye and unlabeled oligonucleotides using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

DNA Hybridization (Fluorescence in situ Hybridization - FISH)

This protocol provides a general framework for performing FISH on fixed cells or tissues.

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Mounting cluster_vis Visualization Fix Fix Sample (e.g., Formaldehyde) Perm Permeabilize Sample (e.g., Triton X-100) Fix->Perm PreHyb Prehybridization Perm->PreHyb Hyb Hybridize with Labeled Probe PreHyb->Hyb Wash Post-Hybridization Washes Hyb->Wash Mount Mount with Antifade Reagent Wash->Mount Image Fluorescence Microscopy Mount->Image

General workflow for Fluorescence in situ Hybridization (FISH).

Protocol:

  • Sample Preparation:

    • Fix the cells or tissue sections with a crosslinking agent like formaldehyde (B43269) to preserve morphology and nucleic acids.

    • Permeabilize the sample with a detergent (e.g., Triton X-100 or Tween-20) to allow the probe to access the target DNA.

  • Prehybridization: Incubate the sample in a prehybridization buffer to block non-specific binding sites.

  • Hybridization:

    • Denature the target DNA in the sample and the fluorescently labeled probe by heating.

    • Incubate the sample with the probe in a hybridization buffer overnight at a specific temperature to allow for annealing of the probe to its complementary target sequence.

  • Washing: Perform a series of washes with increasing stringency (lower salt concentration, higher temperature) to remove unbound and non-specifically bound probes.

  • Mounting and Visualization: Mount the sample with an antifade mounting medium, which may contain a counterstain like DAPI to visualize cell nuclei. Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Signaling Pathway of DNA Hybridization Detection

The fundamental principle behind the use of fluorescent probes in DNA hybridization is the specific binding of the probe to its complementary target sequence, which then allows for the detection of the target through the fluorescence of the label.

G Probe Perylene-Labeled ssDNA Probe Hybrid Hybridized dsDNA (Probe-Target) Probe->Hybrid Target Target ssDNA Sequence Target->Hybrid Emission Fluorescence Emission (Signal) Hybrid->Emission Excitation Excitation Light Excitation->Hybrid Detection Detector Emission->Detection

Signaling pathway for DNA hybridization detection.

In this pathway, the single-stranded (ssDNA) probe, labeled with a perylene fluorophore, is introduced to a sample containing the target ssDNA sequence. The probe specifically anneals to its complementary target, forming a stable double-stranded (dsDNA) hybrid. When this hybrid is illuminated with light of the appropriate excitation wavelength, the perylene fluorophore absorbs the energy and subsequently emits light at a longer wavelength. This emitted fluorescence is then captured by a detector, providing a signal that indicates the presence of the target DNA sequence.

References

A Researcher's Guide to Fluorescent DNA Labeling: Perylene dU Phosphoramidite and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced fields of molecular biology and diagnostics, the selection of an appropriate fluorescent label for DNA is a critical decision that profoundly impacts experimental outcomes. Perylene (B46583) dU phosphoramidite (B1245037) has emerged as a valuable tool, prized for its brightness and photostability. This guide provides an objective comparison of Perylene dU phosphoramidite with other commercially available alternatives, supported by experimental data, to inform the selection of the optimal fluorescent probe for specific research needs.

Introduction to Fluorescent DNA Labeling

Fluorescent labeling of DNA is a cornerstone technique in modern life sciences, enabling the detection, quantification, and visualization of nucleic acids in a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. The covalent attachment of a fluorescent molecule (fluorophore) to a DNA oligonucleotide allows for highly sensitive and specific detection. The choice of fluorophore is dictated by several key performance indicators, including quantum yield, molar extinction coefficient, photostability, and the influence of the local environment on its fluorescent properties.

This guide focuses on fluorescent labeling during solid-phase oligonucleotide synthesis using phosphoramidites, a method that allows for the precise, site-specific incorporation of fluorophores into a growing DNA chain.

Performance Comparison of Fluorescent DNA Labels

The ideal fluorescent label for DNA should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability to withstand prolonged excitation, and minimal interference with DNA hybridization and enzymatic processes. Below is a comparative analysis of this compound and its common alternatives.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Perylene dU and several widely used fluorescent phosphoramidite alternatives when incorporated into DNA. It is important to note that these values can be influenced by the local DNA sequence and hybridization state.

Fluorophore (as Phosphoramidite)Excitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ) in dsDNARelative Photostability
Perylene dU ~480~500~39,000High (~0.20-0.67)¹Very High
Fluorescein (6-FAM) ~494~525~83,000~0.82Low
Cyanine 3 (Cy3) ~552~565~150,000~0.24Moderate
Cyanine 5 (Cy5) ~646~662~250,000~0.20Moderate
TAMRA ~543~571~92,000~0.1-0.3High
ATTO 647N ~644~669~150,000HighVery High

¹The quantum yield of perylene incorporated into nucleic acids can vary. A perylene-LNA monomer has a reported quantum yield of 0.67, which changes to 0.20-0.25 upon hybridization[1]. Free perylene in cyclohexane (B81311) has a quantum yield of 0.94[2].

This compound

Perylene, a polycyclic aromatic hydrocarbon, is known for its exceptional photostability and high fluorescence quantum yield[1][3]. When incorporated into DNA as a dU phosphoramidite, it offers a bright and robust fluorescent signal. A key feature of Perylene dU is the electronic coupling of the perylene moiety to the deoxyuridine base, which can make its fluorescence sensitive to base pairing, allowing for the potential to discriminate between matched and mismatched target sequences[4].

Fluorescein and its Derivatives (FAM, HEX, TET)

Fluorescein (6-FAM) is one of the most common fluorescent labels for oligonucleotides due to its high quantum yield and compatibility with standard detection systems[5]. However, its fluorescence is pH-sensitive, and it is prone to photobleaching, which can be a limitation in applications requiring long exposure times[6].

Cyanine Dyes (Cy3, Cy5)

Cyanine dyes, such as Cy3 and Cy5, are widely used in a variety of applications, including FRET (Förster Resonance Energy Transfer) studies. They offer high molar extinction coefficients, meaning they absorb light very efficiently[7]. Their photostability is generally considered moderate, and their fluorescence intensity can be dependent on the local DNA sequence[8][9].

Rhodamine Dyes (TAMRA)

Tetramethylrhodamine (TAMRA) is another popular fluorophore, often used as an acceptor in FRET pairs with FAM. It exhibits good photostability and its fluorescence is less pH-sensitive than fluorescein[10][11].

ATTO Dyes (e.g., ATTO 647N)

The ATTO series of dyes are a newer class of fluorescent labels known for their high photostability and brightness[3]. ATTO 647N, for instance, is a robust alternative to Cy5, offering exceptional photostability and high fluorescence quantum yield, making it well-suited for single-molecule detection and other demanding applications[12].

Experimental Protocols

Accurate and reproducible results in fluorescent DNA labeling experiments rely on well-defined protocols. Below are detailed methodologies for key experimental procedures.

Protocol 1: Automated Solid-Phase Synthesis of Fluorescently Labeled Oligonucleotides

This protocol outlines the general steps for incorporating a fluorescent phosphoramidite during standard automated solid-phase DNA synthesis.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)

  • Fluorescent phosphoramidite (e.g., Perylene dU, 6-FAM, Cy3, etc.)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. Assign the fluorescent phosphoramidite to the desired position in the sequence.

  • Synthesis Cycle: The synthesis proceeds in a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The phosphoramidite of the next nucleoside (or the fluorescent phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude fluorescently labeled oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to remove truncated sequences and unincorporated fluorophores.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a labeled oligonucleotide relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescently labeled oligonucleotide sample

  • Quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate buffer solution

Procedure:

  • Prepare a series of dilutions of both the fluorescently labeled oligonucleotide and the quantum yield standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting lines represents the gradient (Grad).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard.

Protocol 3: Assessment of Photostability

This protocol provides a method for comparing the photostability of different fluorescently labeled oligonucleotides.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD camera).

  • Fluorescently labeled oligonucleotide samples immobilized on a glass slide.

  • Image analysis software.

Procedure:

  • Immobilize the fluorescently labeled oligonucleotides on a microscope slide.

  • Acquire an initial image of the fluorescent molecules at a defined excitation intensity.

  • Continuously illuminate a specific region of the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the fluorescence intensity of individual molecules or defined regions of interest in each image over time.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Key Concepts and Workflows

To further aid in the understanding of fluorescent DNA labeling, the following diagrams illustrate the chemical structures of common phosphoramidites, the experimental workflow, and the fundamental principle of fluorescence.

Chemical Structures of Common Fluorescent Phosphoramidites cluster_Perylene Perylene dU cluster_FAM 6-FAM cluster_Cy3 Cy3 cluster_Cy5 Cy5 Perylene Perylene FAM FAM Cy3 Cy3 Cy5 Cy5

Caption: Chemical structures of representative fluorescent phosphoramidites.

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Analysis start Start with CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling of Fluorescent Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for Remaining Nucleotides oxidize->repeat repeat->deblock end_synthesis Cleavage & Deprotection repeat->end_synthesis purify Purification (HPLC/PAGE) end_synthesis->purify analyze QC & Quantification (UV-Vis, Mass Spec) purify->analyze final_product Pure Labeled Oligonucleotide analyze->final_product

Caption: Experimental workflow for fluorescent DNA labeling.

G S0 S₀ S1 S₁ S0->S1 Excitation (Absorption) (hν_ex) S1->S0 Fluorescence (Emission) (hν_em) S1->S0 Non-radiative Decay (e.g., heat, quenching)

References

A Head-to-Head Battle of Fluorophores: A Cost-Benefit Analysis of Perylene dU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling in oligonucleotide synthesis, the choice of phosphoramidite (B1245037) can significantly impact experimental outcomes and budget. This guide provides a comprehensive cost-benefit analysis of Perylene dU phosphoramidite, comparing its performance against common alternatives with supporting data and detailed experimental protocols.

This compound has emerged as a premium fluorescent labeling reagent, lauded for its exceptional photostability and high quantum yield. However, its higher cost necessitates a careful evaluation against more traditional and budget-friendly options like fluorescein (B123965) (FAM) and cyanine (B1664457) (Cy) dyes. This guide delves into the key performance indicators and cost implications to aid in making an informed decision for your specific research needs.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its main competitors.

Table 1: Photophysical Properties of Fluorescent Phosphoramidites

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
Perylene ~435~4750.94[1][2]Exceptionally High[3]
Fluorescein (FAM) ~494~5250.93Prone to rapid photobleaching
Cyanine 3 (Cy3) ~550~5700.24 - 0.31[4][5]Moderate
Cyanine 5 (Cy5) ~649~6660.20 - 0.28[4][5][6]Moderate

Table 2: Cost Comparison of Fluorescent Phosphoramidites

PhosphoramiditeSupplier Example(s)Estimated Cost per GramEstimated Cost per Synthesis (1 µmol scale)
Perylene dU Metkinen Chemistry~$1,400 - $1,600~$2.50 - $3.00
FAM Various~$1,000 - $1,500~$1.50 - $2.50
Cy3 Various~$4,000 - $6,000~$7.00 - $10.00
Cy5 Various~$4,000 - $6,000~$7.00 - $10.00

Note: Costs are estimates based on publicly available list prices and may vary significantly between suppliers, purity grades, and purchase volumes. The cost per synthesis is a rough estimation and depends on the efficiency of the synthesis reaction.

Experimental Protocols

General Protocol for Fluorescent Oligonucleotide Synthesis

This protocol outlines the standard steps for incorporating a fluorescent phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)

  • Fluorescent phosphoramidite (Perylene dU, FAM, Cy3, or Cy5)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation:

    • Dissolve all phosphoramidites (standard and fluorescent) in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagents on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the incorporation of the fluorescent label.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the oligonucleotide. For fluorescent phosphoramidites, a longer coupling time (e.g., 3-10 minutes) may be required for optimal efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide (B78521) at room temperature or elevated temperature, following the recommendations for the specific fluorescent dye used. Some dyes may require milder deprotection conditions to avoid degradation.

  • Purification:

    • The crude oligonucleotide solution is dried.

    • The fluorescently labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.

Protocol for Single Nucleotide Polymorphism (SNP) Detection using a TaqMan® Assay

This protocol describes a common application for fluorescently labeled oligonucleotides in genotyping.

Materials:

  • Real-time PCR instrument

  • Genomic DNA sample

  • PCR primers (forward and reverse) flanking the SNP site

  • Two allele-specific TaqMan® probes, each labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a non-fluorescent quencher. The probes differ only at the SNP position.

  • qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

Procedure:

  • Assay Design: Design PCR primers and TaqMan® probes specific to the target SNP. The probes should have a melting temperature (Tm) of 5-10°C higher than the primers.

  • Reaction Setup:

    • Prepare a reaction mix containing the qPCR Master Mix, forward and reverse primers (final concentration 100-900 nM each), and both TaqMan® probes (final concentration 50-250 nM each).

    • Add the genomic DNA template (1-10 ng) to the reaction mix.

    • Set up replicate reactions for each sample and include no-template controls.

  • Real-Time PCR Cycling:

    • Perform the reaction on a real-time PCR instrument with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute (data collection step).

  • Data Analysis:

    • The real-time PCR instrument measures the fluorescence of each reporter dye at the end of each cycle.

    • An increase in fluorescence indicates the amplification of the corresponding allele.

    • Genotypes are determined by analyzing the endpoint fluorescence signals in a scatter plot (allelic discrimination plot). Homozygous samples will show a strong signal for one dye, while heterozygous samples will show a signal for both dyes.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Add Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat for each Nucleotide oxidation->cycle cycle->deblocking Next Nucleotide end_synthesis Final Labeled Oligonucleotide on Support cycle->end_synthesis End of Sequence cleavage Cleavage & Deprotection end_synthesis->cleavage purification Purification (HPLC/PAGE) cleavage->purification final_product Purified Fluorescent Oligonucleotide purification->final_product

Figure 1. Automated workflow for fluorescent oligonucleotide synthesis.

SNP_Detection_Workflow cluster_setup Reaction Setup cluster_qpcr Real-Time PCR cluster_analysis Data Analysis gDNA Genomic DNA reaction_mix Combine into Reaction Mix gDNA->reaction_mix primers PCR Primers (Fwd & Rev) primers->reaction_mix probes Allele-Specific Fluorescent Probes (e.g., FAM & VIC) probes->reaction_mix mastermix qPCR Master Mix mastermix->reaction_mix denaturation Denaturation (95°C) reaction_mix->denaturation annealing Annealing/Extension (60°C) Probe Hybridization & Cleavage denaturation->annealing data_collection Fluorescence Data Collection annealing->data_collection cycling Repeat 40 Cycles data_collection->cycling cycling->denaturation Next Cycle amplification_plot Generate Amplification Plot cycling->amplification_plot End of PCR allelic_discrimination Allelic Discrimination Plot amplification_plot->allelic_discrimination genotype Determine Genotype (Homozygous/Heterozygous) allelic_discrimination->genotype

Figure 2. Workflow for SNP detection using a TaqMan® qPCR assay.

Conclusion: Making the Right Choice

The selection of a fluorescent phosphoramidite is a critical decision that balances performance with cost.

  • This compound is the superior choice for applications demanding the highest photostability and brightness, such as single-molecule studies or experiments requiring long or intense light exposure. Its higher initial cost can be justified by the generation of high-quality, reproducible data and the potential for reduced instrument time.

  • FAM phosphoramidite remains a cost-effective and reliable workhorse for many standard applications like routine qPCR and endpoint PCR. Its high quantum yield provides bright signals, but researchers must be mindful of its susceptibility to photobleaching, which may limit its use in more demanding applications.

  • Cyanine dyes (Cy3 and Cy5) offer a range of spectral options, making them suitable for multiplexing experiments. Their photostability is generally better than FAM, but their quantum yields are lower. Their higher cost compared to FAM should be weighed against the benefits of their specific spectral properties and improved stability.

Ultimately, the optimal choice depends on the specific experimental requirements, the available instrumentation, and the project budget. By carefully considering the data and protocols presented in this guide, researchers can select the fluorescent phosphoramidite that will best enable their scientific discoveries.

References

A Comparative Analysis of Fluorescent DNA Label Photostability for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent labels for DNA is a critical decision that directly impacts the quality and reliability of experimental data. Among the key performance indicators, photostability—the ability of a fluorophore to resist photodegradation when exposed to light—is paramount for applications requiring long-term or high-intensity imaging.

This guide provides an objective comparison of the photostability of commonly used fluorescent DNA labels, supported by experimental data. We delve into the performance of prominent dye families, including Cyanine (Cy) dyes, Alexa Fluor dyes, and ATTO dyes, to inform your selection process for applications such as fluorescence microscopy, single-molecule imaging, and high-throughput screening.

Quantitative Comparison of Photostability

The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield or its photobleaching half-life. A lower photobleaching quantum yield and a longer half-life indicate higher photostability. The following table summarizes available quantitative data for popular fluorescent DNA labels. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Relative PhotostabilityNotes
Cyanine Dyes Cy3~550~570ModerateProne to photobleaching, especially in the presence of ozone.[1]
Cy5~649~670Low to ModerateMore susceptible to photobleaching than many newer dyes.[2][3]
Alexa Fluor Dyes Alexa Fluor 488~495~519HighGenerally more photostable than fluorescein.
Alexa Fluor 555~555~565HighSignificantly more photostable than Cy3.[2]
Alexa Fluor 647~650~668HighConsiderably more photostable than Cy5.[2][3]
ATTO Dyes ATTO 488~500~520Very HighKnown for high photostability and brightness.
ATTO 565~564~590Very HighOffers intense brightness and increased photostability.
ATTO 647N~644~669Very HighExhibits outstanding photostability and is resistant to ozone.[3]
Other Dyes DAPI~358~461ModeratePhotostability is less than Hoechst dyes when bound to dsDNA.[4]
Hoechst 33342~350~461HighGenerally good photostability for DNA staining.
Propidium Iodide~535~617ModerateCan undergo photobleaching with intense excitation.[5]

Experimental Protocol for Photostability Assessment

A standardized method for assessing the photostability of fluorescent DNA labels is crucial for accurate comparisons. The following protocol outlines a general workflow for measuring photobleaching rates.

Objective: To quantify the rate of photobleaching of a fluorescently labeled DNA sample under controlled illumination.

Materials:

  • Fluorescently labeled DNA sample

  • Microscope with a suitable light source (e.g., laser or arc lamp)

  • Objective lens with appropriate numerical aperture

  • Sensitive detector (e.g., PMT or sCMOS camera)

  • Image acquisition and analysis software

  • Microscope slides and coverslips

  • Immersion oil (if using an oil immersion objective)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Sample Preparation:

    • Immobilize the fluorescently labeled DNA on a microscope slide. This can be achieved through various methods, such as biotin-streptavidin interactions or surface chemistries.

    • Add a droplet of buffer over the immobilized DNA and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and the light source. Allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Focus on the immobilized DNA molecules.

  • Image Acquisition:

    • Set the illumination intensity to a constant and defined level.

    • Acquire a time-lapse series of images of the fluorescent molecules. The time interval and total acquisition time will depend on the photostability of the dye. For highly stable dyes, longer exposure times or higher laser power may be necessary to observe significant photobleaching.

  • Data Analysis:

    • Measure the fluorescence intensity of individual molecules or regions of interest in each frame of the time-lapse series.

    • Correct for background fluorescence.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis DNA Fluorescently Labeled DNA Immobilize Immobilize DNA on Slide DNA->Immobilize Buffer Add Buffer and Coverslip Immobilize->Buffer Microscope Turn on and Stabilize Light Source Buffer->Microscope Filter Select Appropriate Filter Set Microscope->Filter Focus Focus on Immobilized DNA Filter->Focus Illumination Set Constant Illumination Intensity Focus->Illumination Timelapse Acquire Time-Lapse Image Series Illumination->Timelapse Measure Measure Fluorescence Intensity Timelapse->Measure Background Background Correction Measure->Background Plot Plot Intensity vs. Time Background->Plot Fit Fit Decay Curve to Determine Photobleaching Rate Plot->Fit

Experimental workflow for assessing fluorescent dye photostability.

Signaling Pathways and Logical Relationships in Photobleaching

The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. While not a signaling pathway in the biological sense, the transition of a fluorophore through different electronic states upon light absorption can be represented as a logical flow leading to either fluorescence emission or photobleaching.

Upon absorbing a photon of light, a fluorophore is excited from its ground state (S₀) to a higher energy singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state by emitting a photon (fluorescence), which is the desired outcome. However, it can also undergo intersystem crossing to a long-lived triplet state (T₁). From the triplet state, the molecule is more susceptible to chemical reactions with surrounding molecules, particularly oxygen, which can lead to its permanent degradation and loss of fluorescence.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence Emission S1->Fluorescence Bleached Photobleached State T1->Bleached Chemical Reaction (e.g., with O₂)

Simplified Jablonski diagram illustrating photobleaching.

Conclusion

The choice of a fluorescent DNA label has significant implications for the success of fluorescence-based assays. While traditional dyes like Cy3 and Cy5 have been widely used, newer generations of dyes, such as the Alexa Fluor and ATTO series, offer substantially improved photostability, leading to longer observation times and higher quality data.[1][2][3] For demanding applications that require high-intensity or prolonged illumination, the use of highly photostable dyes like the ATTO series is strongly recommended. By understanding the photostability characteristics of different dyes and employing standardized methods for their evaluation, researchers can make informed decisions to optimize their experimental outcomes.

References

Assessing the Impact of Perylene dU on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of oligonucleotides with fluorescent probes is an indispensable tool. However, the introduction of such labels can alter the inherent stability of DNA duplexes, impacting the reliability of experimental results. This guide provides a comprehensive comparison of the effects of Perylene (B46583) dU and other common fluorescent dyes on DNA duplex stability, supported by experimental data and detailed methodologies.

Perylene dU is a fluorescently labeled deoxyuridine analog that has gained attention for its unique photophysical properties. Understanding its influence on the thermodynamic stability of DNA duplexes is critical for the design and interpretation of various molecular biology assays, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA-based nanostructures.

Quantitative Comparison of DNA Duplex Stability

The stability of a DNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. The incorporation of a fluorescent dye can either stabilize or destabilize the duplex, resulting in a change in Tm (ΔTm). A positive ΔTm indicates stabilization, while a negative ΔTm signifies destabilization.

The following table summarizes the impact of Perylene dU and other widely used fluorescent dyes on DNA duplex stability, based on available experimental data. It is important to note that the exact ΔTm can vary depending on the DNA sequence, the position of the label, the linker used to attach the dye, and the buffer conditions.

ModificationBase Analog/PositionΔTm (°C)Effect on Stability
Perylene dU InternalStabilizing
Perylenediimide-PyreneInternal+7.5 per interaction[1][2]Strong Stabilization
Pyrene dU InternalStabilizing
Fluorescein (FAM) 5'-end~0 to slight stabilization[3]Neutral to Minor Stabilization
Cyanine (B1664457) 3 (Cy3) 5'-endStabilizing[3]Stabilization
Cyanine 5 (Cy5) 5'-endStabilizing[3]Stabilization
Texas Red 5'-endMinor Stabilization[3]Minor Stabilization
TAMRA 5'-endMinor Stabilization[3]Minor Stabilization

Key Observations:

  • Perylene dU and Pyrene dU: These polycyclic aromatic hydrocarbons tend to stabilize the DNA duplex, likely due to favorable stacking interactions with adjacent nucleobases. The interaction between perylenediimide and pyrene, when incorporated into complementary strands, results in a significant stabilizing effect, with an increase in Tm of approximately 7.5°C per interaction.[1][2]

  • Cyanine Dyes (Cy3, Cy5): These commonly used dyes also exhibit a stabilizing effect on DNA duplexes.[3]

  • Fluorescein (FAM), Texas Red, and TAMRA: These dyes generally have a more neutral to minor stabilizing effect on duplex stability compared to the larger polycyclic aromatic hydrocarbons and cyanine dyes.[3]

Experimental Workflow and Methodologies

The determination of DNA duplex stability is primarily achieved through thermal denaturation experiments, where the change in a physical property (UV absorbance or fluorescence) is monitored as a function of temperature.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the impact of a fluorescent label on DNA duplex stability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Denaturation Analysis cluster_data Data Processing & Analysis Oligo_Synthesis Oligonucleotide Synthesis (Unmodified & Modified) Purification Purification & Quantification Oligo_Synthesis->Purification Annealing Duplex Annealing Purification->Annealing Spectrophotometer UV-Vis Spectrophotometer or Fluorometer Annealing->Spectrophotometer Data_Acquisition Data Acquisition (Absorbance/Fluorescence vs. Temp) Spectrophotometer->Data_Acquisition Temp_Control Peltier Temperature Controller Temp_Control->Spectrophotometer Melting_Curve Generate Melting Curve Data_Acquisition->Melting_Curve Tm_Calculation Calculate Tm (First Derivative) Melting_Curve->Tm_Calculation Delta_Tm Determine ΔTm Tm_Calculation->Delta_Tm

Caption: Workflow for determining the impact of modifications on DNA duplex stability.

Detailed Experimental Protocol: Thermal Denaturation by UV-Vis Spectroscopy

This protocol outlines the steps for determining the melting temperature (Tm) of a DNA duplex using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

1. Materials:

  • Lyophilized unmodified and fluorescently labeled DNA oligonucleotides

  • Annealing Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-transparent cuvettes (e.g., 1 cm path length quartz cuvettes)

  • UV-Vis spectrophotometer with a Peltier temperature controller

2. Procedure:

  • Oligonucleotide Resuspension and Quantification:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

    • Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260). Use the manufacturer-provided extinction coefficient for the modified and unmodified strands.

  • Duplex Annealing:

    • In a microcentrifuge tube, mix equimolar amounts of the complementary single-stranded DNA oligonucleotides in the annealing buffer to the desired final concentration (e.g., 1-2 µM).

    • Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.

    • Allow the mixture to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Thermal Denaturation Measurement:

    • Set up the UV-Vis spectrophotometer. Blank the instrument with the annealing buffer.

    • Transfer the annealed DNA duplex solution to a UV-transparent cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the spectrophotometer.

    • Set the instrument to monitor the absorbance at 260 nm.

    • Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).

    • Collect absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex (ΔTm = Tm(modified) - Tm(unmodified)).

Signaling Pathway and Logical Relationships

The process of DNA denaturation and the influence of stabilizing modifications can be represented as a logical relationship. The incorporation of an intercalating or stacking moiety like perylene enhances the forces holding the DNA strands together, thus requiring more thermal energy to induce denaturation.

dna_denaturation cluster_native Native DNA Duplex cluster_modified Perylene dU Modified Duplex Native_Duplex Double-Stranded DNA Native_Denaturation Denaturation Native_Duplex->Native_Denaturation Thermal_Energy_Native Thermal Energy Thermal_Energy_Native->Native_Denaturation Single_Strands_Native Single-Stranded DNA Native_Denaturation->Single_Strands_Native Modified_Duplex Perylene dU-Modified Double-Stranded DNA Perylene_Stacking Perylene Stacking Interactions Modified_Duplex->Perylene_Stacking Modified_Denaturation Denaturation Modified_Duplex->Modified_Denaturation Increased_Stability Increased Duplex Stability Perylene_Stacking->Increased_Stability Thermal_Energy_Modified Higher Thermal Energy Increased_Stability->Thermal_Energy_Modified requires Thermal_Energy_Modified->Modified_Denaturation Single_Strands_Modified Single-Stranded DNA Modified_Denaturation->Single_Strands_Modified

Caption: Logical diagram of DNA denaturation and the stabilizing effect of Perylene dU.

References

Perylene dU Phosphoramidite: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for nucleic acid labeling is a critical decision. This guide provides a comprehensive review of Perylene (B46583) dU phosphoramidite (B1245037), offering a detailed comparison with other common fluorescent nucleoside analogs. The information presented herein is supported by a thorough literature review and aims to facilitate the informed selection of probes for various research applications.

Perylene dU phosphoramidite is a fluorescent labeling reagent used to incorporate a perylene moiety into synthetic oligonucleotides. Perylene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, exceptional photostability, and sensitivity to its microenvironment.[1] These properties make Perylene dU a valuable tool for studying DNA and RNA structure, dynamics, and interactions.

Performance Comparison of Fluorescent Nucleoside Analogs

The selection of a fluorescent nucleoside analog is often dictated by its photophysical properties, which can significantly impact the sensitivity and reliability of an assay. Below is a comparative summary of the key photophysical parameters for this compound and several other widely used fluorescent nucleoside analogs.

Fluorescent NucleosideExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features
Perylene dU 43546736,000~1.0[1]-Bright and photostable; sensitive to base pairing.[1]
Pyrene dU 365, 39246016,000, 14,200~0.1[2][3]-Forms excimers; sensitive to microenvironment.[2][3][4]
2-Aminopurine (B61359) (2-AP) ~305~370-0.68 (free nucleoside)[5]~10 (free nucleoside)Environmentally sensitive; fluorescence is quenched upon incorporation into DNA.[5]
Pyrrolo-dC ~350~450-Quenched in duplex DNA-Base pairs with guanosine; fluorescence is sensitive to hybridization state.[6][7]
tC ~393--0.16-0.21 (in dsDNA)[8]5.7-6.3 (in dsDNA)[8]High and stable quantum yield within DNA; minimally perturbs DNA structure.[8]

Application in Single Nucleotide Mismatch Detection

A key application of fluorescent nucleoside analogs is the detection of single nucleotide polymorphisms (SNPs) and other base mismatches in DNA and RNA. The fluorescence of many of these probes is sensitive to the local environment, including the identity of the opposing base in a duplex.

This compound is particularly well-suited for this application. The electronic coupling between the perylene fluorophore and the deoxyuridine base makes its fluorescence highly sensitive to base pairing.[1][9] This sensitivity allows for the discrimination between perfectly matched and mismatched target sequences.[1][9] Studies have shown that the presence of a single mismatch can lead to a significant change in fluorescence intensity. For instance, a perylene-labeled locked nucleic acid (LNA) probe exhibited up to an 8-fold decrease in fluorescence intensity in the presence of a single mismatch in DNA or RNA targets.[10]

Other probes, such as those based on pyrene, also show sensitivity to mismatches, often through changes in excimer formation or fluorescence quenching.[11] Pyrrolo-dC's fluorescence is significantly quenched when base-paired, making it a useful probe for local DNA melting and structural changes.[6]

Experimental Protocols

The incorporation of Perylene dU and other fluorescent phosphoramidites into oligonucleotides is achieved through automated solid-phase DNA synthesis.

Oligonucleotide Synthesis using this compound

Materials:

  • This compound

  • Standard DNA synthesis reagents (activator, oxidizing agent, deblocking solution, capping reagents)

  • Anhydrous acetonitrile (B52724) as the diluent for the phosphoramidite

  • Controlled pore glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration as recommended by the manufacturer.

  • Automated Synthesis Cycle: The synthesis follows the standard phosphoramidite chemistry cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the solid support.

    • Coupling: Activation of the this compound and its subsequent coupling to the 5'-hydroxyl group of the detritylated oligonucleotide. A slightly longer coupling time (e.g., 6 minutes) may be recommended for modified phosphoramidites to ensure high coupling efficiency.[9]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide). This compound generally does not require special deprotection conditions.[1][9]

  • Purification: The synthesized oligonucleotide is purified using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Spectroscopic Analysis of Fluorescently Labeled Oligonucleotides

Materials:

  • Purified fluorescently labeled oligonucleotide

  • Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve the purified oligonucleotide in the desired buffer to a known concentration.

  • UV-Vis Absorbance Measurement: Measure the absorbance spectrum of the oligonucleotide solution to determine its concentration and to identify the absorption maxima of the fluorophore.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the perylene fluorophore.

    • Record the fluorescence emission spectrum.

    • To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, ensuring that the absorbance of both solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry to measure the fluorescence lifetime of the labeled oligonucleotide.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage_Deprotection Oxidation->Cleavage_Deprotection Final Cycle Perylene_dU_Phosphoramidite Perylene_dU_Phosphoramidite Perylene_dU_Phosphoramidite->Coupling Incorporation Purification Purification Cleavage_Deprotection->Purification Labeled_Oligonucleotide Labeled_Oligonucleotide Purification->Labeled_Oligonucleotide

Caption: Workflow for incorporating Perylene dU into oligonucleotides.

Mismatch_Detection_Pathway cluster_hybridization Hybridization Probe Perylene dU-labeled Oligonucleotide Target_DNA Target DNA/RNA Sequence Perfect_Match Perfectly Matched Duplex Target_DNA->Perfect_Match Complementary Sequence Mismatch Mismatched Duplex Target_DNA->Mismatch Sequence with Mismatch High_Fluorescence High Fluorescence Perfect_Match->High_Fluorescence Low_Fluorescence Altered Fluorescence (e.g., Quenched) Mismatch->Low_Fluorescence

Caption: Principle of mismatch detection using Perylene dU.

Fluorescent_Analog_Comparison Perylene_dU Perylene dU High_Quantum_Yield High_Quantum_Yield Perylene_dU->High_Quantum_Yield Pyrene_dU Pyrene dU Excimer_Formation Excimer_Formation Pyrene_dU->Excimer_Formation 2_AP 2-Aminopurine Environment_Sensitivity Environment_Sensitivity 2_AP->Environment_Sensitivity Pyrrolo_dC Pyrrolo-dC Pyrrolo_dC->Environment_Sensitivity tC tC tC->High_Quantum_Yield Minimal_Perturbation Minimal_Perturbation tC->Minimal_Perturbation

Caption: Key features of different fluorescent nucleoside analogs.

References

Safety Operating Guide

Proper Disposal of Perylene dU Phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Perylene dU phosphoramidite (B1245037), a fluorescent dye-labeled nucleoside used in oligonucleotide synthesis.

Perylene dU phosphoramidite requires careful management due to its chemical properties as both a phosphoramidite and a polycyclic aromatic hydrocarbon fluorescent dye. While specific safety data sheets (SDS) should always be consulted for the exact formulation in use, the following procedures are based on general best practices for the disposal of these chemical classes.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles compliant with OSHA or equivalent standards.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved dust mask is recommended.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid contact with skin, eyes, and clothing.[1]

Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1]

Solid Waste:

  • Unused or Expired Product: Collect any solid, unused, or expired this compound in a clearly labeled, designated hazardous waste container.[1]

  • Contaminated Materials: Items such as gloves, weighing papers, and absorbent pads that have come into contact with the phosphoramidite should be collected in a separate, clearly labeled container for solid hazardous waste.[1]

Liquid Waste:

  • Solutions: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof container for liquid hazardous waste.[2] Ensure the container is made of a compatible material. For instance, avoid storing corrosive substances in metal containers.[3]

  • Rinsate: When rinsing empty containers of the chemical, the rinsate must be collected and disposed of as hazardous waste.[3]

All waste containers must be kept securely closed except when adding waste and should be stored in a designated satellite accumulation area.[2]

Chemical Degradation of Liquid Waste

For liquid waste containing phosphoramidites, a two-stage chemical degradation process involving hydrolysis followed by neutralization is a recommended practice before final disposal.[4] This procedure should be performed in a chemical fume hood.[4]

Step 1: Acid-Catalyzed Hydrolysis The phosphoramidite bond can be cleaved through acid-catalyzed hydrolysis.[4] This process breaks the P-N bond, yielding phosphoric acid derivatives and the corresponding amine.[4]

Experimental Protocol for Hydrolysis:

  • Ensure all necessary PPE is worn.

  • In a suitable reaction vessel within a fume hood, cautiously add a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the phosphoramidite waste solution.[4]

  • Allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation.[4]

Step 2: Neutralization After hydrolysis, the acidic solution must be neutralized to a safe pH range before it can be collected for final disposal.[4]

Experimental Protocol for Neutralization:

  • Slowly add a strong base, such as 1 M sodium hydroxide (B78521) (NaOH), to the acidic solution while monitoring the pH with indicator strips or a pH meter.[4]

  • Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.[4]

  • Once neutralized, transfer the solution to a designated hazardous waste container.[4]

Quantitative Data for Disposal Procedure

ParameterValue/RecommendationRationale
Acid Concentration for Hydrolysis1 M (e.g., HCl or H₂SO₄)A strong acid is required to effectively catalyze the hydrolysis of the phosphoramidate (B1195095) bond.[4]
Reaction Time for HydrolysisMinimum 24 hoursEnsures the complete degradation of the phosphoramidite compound.[4]
Base Concentration for Neutralization1 M (e.g., NaOH)A strong base is effective for neutralizing the acidic byproducts of hydrolysis.[4]
Final pH of Waste Solution6.0 - 8.0A neutral pH is generally preferred for hazardous waste collection and is safer for handling.[4]

Final Disposal

All waste, including solid waste, contaminated materials, and the neutralized liquid waste, must be disposed of in accordance with all federal, state, and local regulations.[1] This typically involves arranging for pickup by your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4]

Ensure all waste containers are properly labeled with a "HAZARDOUS WASTE" tag, clearly identifying the contents.[2] Do not dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Waste Treatment (Liquid) cluster_2 Waste Collection & Disposal Solid_Waste Solid Waste (Unused product, contaminated materials) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing This compound) Hydrolysis Step 1: Acid Hydrolysis (e.g., 1M HCl, 24h) Liquid_Waste->Hydrolysis Neutralization Step 2: Neutralization (e.g., 1M NaOH to pH 6-8) Hydrolysis->Neutralization Liquid_Container Labeled Liquid Hazardous Waste Container Neutralization->Liquid_Container Final_Disposal Disposal via Licensed Hazardous Waste Facility Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

References

Comprehensive Safety and Handling Guide for Perylene dU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Perylene (B46583) dU phosphoramidite (B1245037), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this sensitive reagent.

Hazard Identification and Personal Protective Equipment (PPE)

Perylene dU phosphoramidite is a chemical used in oligonucleotide synthesis. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, phosphoramidites as a class of compounds are known to be sensitive to moisture and air, and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The perylene component is a polycyclic aromatic hydrocarbon, which may have its own set of hazards.

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile gloves are a suitable option. Always inspect gloves for integrity before use.
Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
Full-Body ProtectionLong pants and closed-toe shoes are mandatory.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
NIOSH-approved RespiratorA respirator may be necessary for cleaning up large spills or if a fume hood is not available.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to use in synthesis.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a freezer at -20°C in a desiccated, dark, and airtight environment.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.

2.2. Preparation for Synthesis

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the phosphoramidite.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.[2]

  • Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.05 M to 0.1 M).[3] Use of a high-quality solvent with low water content (<30 ppm) is crucial.[3]

2.3. Use in Oligonucleotide Synthesis

  • Synthesizer Compatibility: Ensure that the oligonucleotide synthesizer is clean, dry, and properly maintained.

  • Coupling Time: A coupling time of around 6 minutes is recommended for this compound.[4]

  • Post-Synthesis: After synthesis, the oligonucleotide can be cleaved from the support and deprotected using standard methods recommended by the synthesizer manufacturer.[4]

Spill and Emergency Procedures

Immediate and appropriate action must be taken in the event of a spill or accidental exposure.

3.1. Spill Cleanup

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[5] For solid spills, avoid creating dust.

  • Neutralize (if applicable): For spills of acidic or basic solutions that may be used with phosphoramidites, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[6]

  • Absorb and Collect: Absorb the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or isopropanol) followed by soap and water.

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

4.1. Waste Segregation

  • Solid Waste: Unused this compound, contaminated gloves, absorbent materials, and empty containers should be collected in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and waste from the oligonucleotide synthesis process should be collected in a separate, sealed, and labeled hazardous waste container.

4.2. Waste Treatment and Disposal

  • Deactivation: Due to the reactivity of phosphoramidites, it is recommended to quench small amounts of waste by slowly adding it to a solution of a weak base, such as aqueous sodium bicarbonate, to hydrolyze the reactive phosphoramidite group.

  • Disposal: The sealed hazardous waste containers should be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Waste Disposal cluster_spill Spill Response Receive_Inspect Receive and Inspect Store Store at -20°C (Desiccated, Dark) Receive_Inspect->Store Intact Acclimate Acclimate to Room Temp in Desiccator Store->Acclimate Ready for Use Prepare_Inert Prepare under Inert Atmosphere Acclimate->Prepare_Inert Dissolve Dissolve in Anhydrous Acetonitrile Prepare_Inert->Dissolve Spill Spill Occurs Prepare_Inert->Spill Synthesize Oligonucleotide Synthesis Dissolve->Synthesize Dissolve->Spill Cleave_Deprotect Cleavage and Deprotection Synthesize->Cleave_Deprotect Collect_Waste Collect Solid and Liquid Waste Synthesize->Collect_Waste Synthesize->Spill Cleave_Deprotect->Collect_Waste Deactivate Deactivate Waste (if necessary) Collect_Waste->Deactivate Dispose Dispose as Hazardous Waste Deactivate->Dispose Contain_Cleanup Contain and Clean Up Spill->Contain_Cleanup Dispose_Spill_Waste Dispose of Spill Waste Contain_Cleanup->Dispose_Spill_Waste Dispose_Spill_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.